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  • Product: Ethyl 5-amino-6-methylpyridine-3-carboxylate
  • CAS: 1008138-73-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Analysis of Ethyl 5-amino-6-methylpyridine-3-carboxylate

This technical guide provides a comprehensive examination of the structural analysis of Ethyl 5-amino-6-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest to researchers and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive examination of the structural analysis of Ethyl 5-amino-6-methylpyridine-3-carboxylate, a substituted pyridine derivative of interest to researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and fostering a self-validating system of protocols for robust structural elucidation.

Molecular Overview and Synthetic Considerations

Ethyl 5-amino-6-methylpyridine-3-carboxylate possesses a pyridine core, a foundational scaffold in medicinal chemistry, substituted with an amino group, a methyl group, and an ethyl carboxylate group. These functionalities impart specific electronic and steric properties that influence its chemical reactivity and potential biological activity.

The molecular formula is C₉H₁₂N₂O₂ and its structure is confirmed by its IUPAC name.[1] The strategic placement of the amino and ester groups suggests its potential utility as a versatile building block in the synthesis of more complex heterocyclic systems.

A plausible and efficient route for the synthesis of this and similar dihydropyridine derivatives is the Hantzsch pyridine synthesis.[2][3] This one-pot multicomponent reaction involves the condensation of a β-ketoester (ethyl acetoacetate), an aldehyde, and a nitrogen donor (ammonia or ammonium acetate). Subsequent oxidation of the initially formed dihydropyridine yields the aromatic pyridine ring.[2][3]

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of Ethyl 5-amino-6-methylpyridine-3-carboxylate. This section details the predicted outcomes and rationale for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), coupled with High-Performance Liquid Chromatography (HPLC) for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Prior to detailed structural analysis, establishing the purity of the compound is paramount. Reverse-phase HPLC is the method of choice for this purpose.

Experimental Protocol:

  • Column: A C18 stationary phase column is appropriate for this moderately polar molecule.

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. The formic acid aids in protonating the basic nitrogen atoms, leading to sharper peaks.

  • Detection: UV detection at a wavelength corresponding to the compound's chromophore (estimated around 254 nm and 320 nm) should be employed.

  • Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Trustworthiness: A single, sharp, and symmetrical peak in the chromatogram is a strong indicator of a pure compound, validating the sample for further spectroscopic analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are based on the analysis of similar aminopyridine and pyridine carboxylate structures.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Spectrometer: A spectrometer with a field strength of at least 400 MHz is recommended for good signal dispersion.

  • Experiments: Standard ¹H, ¹³C, and 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.4d1HH-2 (Pyridine)The proton at C2 is deshielded by the adjacent nitrogen atom and the ester group. It will appear as a doublet due to coupling with H-4.
~7.6d1HH-4 (Pyridine)The proton at C4 is coupled to the proton at C2, resulting in a doublet.
~4.3q2H-OCH₂CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons.
~4.0br s2H-NH₂The chemical shift of the amino protons can be variable and the peak is often broad due to quadrupole effects and exchange. This peak will disappear upon D₂O exchange.
~2.4s3H-CH₃ (Pyridine)The methyl protons on the pyridine ring will appear as a singlet.
~1.4t3H-OCH₂CH₃The methyl protons of the ethyl ester will appear as a triplet due to coupling with the methylene protons.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~166-C=O (Ester)The carbonyl carbon of the ester group is highly deshielded.
~155C-6 (Pyridine)The carbon bearing the methyl group is deshielded by the ring nitrogen.
~148C-5 (Pyridine)The carbon attached to the amino group is significantly shielded by the electron-donating effect of the nitrogen.
~140C-2 (Pyridine)The carbon adjacent to the ring nitrogen is deshielded.
~125C-4 (Pyridine)Aromatic carbon signal.
~115C-3 (Pyridine)The carbon bearing the ester group.
~61-OCH₂CH₃The methylene carbon of the ethyl ester.
~22-CH₃ (Pyridine)The methyl carbon on the pyridine ring.
~14-OCH₂CH₃The methyl carbon of the ethyl ester.

Data Validation: 2D NMR experiments like COSY will confirm the coupling between H-2 and H-4, and between the methylene and methyl protons of the ethyl group. HSQC will correlate the proton signals with their directly attached carbon atoms, confirming the assignments in the ¹H and ¹³C spectra.

Visualization of NMR Workflow:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Ethyl 5-amino-6-methylpyridine-3-carboxylate Solvent CDCl₃ or DMSO-d₆ Sample->Solvent 1H_NMR ¹H NMR Solvent->1H_NMR 400 MHz Spectrometer 13C_NMR ¹³C NMR Solvent->13C_NMR 2D_NMR 2D NMR (COSY, HSQC) Solvent->2D_NMR 1D_Analysis 1D Spectra Interpretation 1H_NMR->1D_Analysis 13C_NMR->1D_Analysis 2D_Analysis 2D Spectra Correlation 2D_NMR->2D_Analysis Structure Structure Confirmation 1D_Analysis->Structure 2D_Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid).

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Analysis: The absorption bands are correlated with specific functional group vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450-3300MediumN-H Stretch (Amino)The presence of a primary amine will result in two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[4]
3100-3000MediumC-H Stretch (Aromatic)The C-H stretching vibrations of the pyridine ring.
2980-2850MediumC-H Stretch (Aliphatic)The C-H stretching vibrations of the methyl and ethyl groups.
~1720StrongC=O Stretch (Ester)The carbonyl group of the ethyl ester will give a strong, sharp absorption band in this region.
1620-1580MediumC=C & C=N Stretch (Ring)The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.
~1600MediumN-H Bend (Amino)The scissoring vibration of the primary amine.
1250-1000StrongC-O Stretch (Ester)The C-O single bond stretching vibrations of the ester group.

Trustworthiness: The presence of characteristic bands for the amino, ester, and aromatic functionalities provides strong, corroborating evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should readily form a protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, will provide an accurate mass measurement.

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion will generate a characteristic fragmentation pattern.

Predicted Mass Spectrometry Data:

  • Molecular Ion: The expected exact mass of the [M+H]⁺ ion for C₉H₁₂N₂O₂ is approximately 181.0977. High-resolution mass spectrometry should confirm this value to within a few parts per million, providing strong evidence for the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z ~135.

    • Loss of ethylene (-C₂H₄) from the ethyl ester via a McLafferty rearrangement: This would lead to a fragment ion at m/z ~153.

    • Loss of the entire ester group (-COOC₂H₅): This would produce a fragment at m/z ~107.

Visualization of Fragmentation:

Mass_Spec_Fragmentation M+H [M+H]⁺ m/z ≈ 181 Frag1 [M+H - C₂H₄]⁺ m/z ≈ 153 M+H->Frag1 McLafferty Rearrangement Frag2 [M+H - OC₂H₅]⁺ m/z ≈ 135 M+H->Frag2 Loss of ethoxy radical Frag3 [M+H - COOC₂H₅]⁺ m/z ≈ 107 M+H->Frag3 Loss of ester group

Caption: Predicted major fragmentation pathways in ESI-MS.

Crystallographic Analysis

While spectroscopic methods provide robust evidence for the molecular structure, single-crystal X-ray diffraction provides the definitive proof of connectivity and three-dimensional arrangement in the solid state.

Experimental Protocol:

  • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and intermolecular interactions.

Expected Structural Features:

  • The pyridine ring is expected to be planar.

  • The substituents (amino, methyl, and ethyl carboxylate groups) will have specific orientations relative to the ring.

  • Intermolecular hydrogen bonding involving the amino group and the nitrogen atom of the pyridine ring or the carbonyl oxygen of the ester group is anticipated, which will influence the crystal packing.

Conclusion

The structural elucidation of Ethyl 5-amino-6-methylpyridine-3-carboxylate requires a synergistic application of chromatographic and spectroscopic techniques. While direct experimental data for this specific molecule is not widely published, a comprehensive analysis based on established principles of spectroscopy and comparison with related structures allows for a confident prediction of its analytical characteristics. This guide provides the necessary framework for researchers to approach the synthesis and characterization of this and similar novel compounds with a high degree of scientific rigor.

References

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. Available from: [Link]

  • PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 5-amino-6-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Ethyl 5-amino-6-methylpyridine-3-carboxylate, a substituted aminopyridine, represents a pivotal scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Ethyl 5-amino-6-methylpyridine-3-carboxylate, a substituted aminopyridine, represents a pivotal scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a valuable building block for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, offering insights into its practical applications and the scientific rationale behind its handling and analysis.

Introduction: The Significance of the Aminopyridine Scaffold

Substituted pyridines are a cornerstone of heterocyclic chemistry, with a profound impact on the development of pharmaceuticals and agrochemicals. The introduction of an amino group, particularly in conjunction with other functional moieties such as esters and alkyl groups, imbues the pyridine ring with a unique reactivity profile and the capacity for diverse intermolecular interactions. Ethyl 5-amino-6-methylpyridine-3-carboxylate (Figure 1) is a prime example of such a scaffold, serving as a key intermediate in the synthesis of compounds targeting a wide array of biological targets. Its strategic placement of a nucleophilic amino group, a hydrogen-bond accepting ester, and a lipophilic methyl group provides a versatile platform for molecular elaboration in drug design.

Figure 1: Chemical Structure of Ethyl 5-amino-6-methylpyridine-3-carboxylate

CCOc1cc(C(=O)O)c(N)c(C)n1

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. These properties govern its solubility, stability, reactivity, and pharmacokinetic profile. The key physicochemical parameters for Ethyl 5-amino-6-methylpyridine-3-carboxylate are summarized in Table 1.

Table 1: Physicochemical Properties of Ethyl 5-amino-6-methylpyridine-3-carboxylate

PropertyValueSource
IUPAC Name ethyl 5-amino-6-methylpyridine-3-carboxylate
CAS Number 1008138-73-5
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Solid (predicted)General knowledge based on similar compounds
Melting Point Data not available
Boiling Point ~229 °C (estimated)Similar compound data
Solubility Data not available
SMILES CCOC(=O)C1=CC(=C(N=C1)C)N
InChIKey LKGZPPSZEDDGAG-UHFFFAOYSA-N

Synthesis and Mechanistic Insights: The Hantzsch Pyridine Synthesis

The construction of the polysubstituted pyridine ring of Ethyl 5-amino-6-methylpyridine-3-carboxylate can be efficiently achieved through a modified Hantzsch pyridine synthesis. This powerful multicomponent reaction offers a convergent and atom-economical approach to this class of heterocycles.

The likely retrosynthetic analysis points to three key starting materials: ethyl acetoacetate, an ammonia source, and a suitable three-carbon electrophile that will ultimately form the C4, C5, and C6 atoms of the pyridine ring with the desired substitution pattern.

Proposed Synthetic Workflow

A plausible synthetic route involves the condensation of ethyl 3-aminocrotonate (formed in situ from ethyl acetoacetate and ammonia) with an appropriate dicarbonyl compound or its equivalent.

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Michael Addition & Cyclization cluster_step3 Step 3: Oxidation (Aromatization) EAA Ethyl Acetoacetate Crotonate Ethyl 3-aminocrotonate (Enamine Intermediate) EAA->Crotonate Ammonia Ammonia (NH3) Ammonia->Crotonate Dicarbonyl Activated C3-Electrophile (e.g., Ethyl 2-formyl-3-oxobutanoate) Dihydropyridine 1,4-Dihydropyridine Intermediate Dicarbonyl->Dihydropyridine Crotonate->Dihydropyridine Product Ethyl 5-amino-6-methyl- pyridine-3-carboxylate Dihydropyridine->Product [O]

Caption: Proposed Hantzsch-type synthesis workflow for Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Causality in Experimental Choices
  • Choice of Ammonia Source: While aqueous ammonia can be used, ammonium acetate is often preferred as it provides both the nitrogen source and a mild acidic catalyst to promote the initial condensation steps.

  • Solvent Selection: Ethanol or acetic acid are common solvents for the Hantzsch synthesis. Ethanol is a good solvent for the reactants and facilitates the reaction at reflux temperatures. Acetic acid can serve as both a solvent and a catalyst, often leading to higher yields and promoting the final oxidation step.

  • Oxidation Step: The initially formed 1,4-dihydropyridine is not aromatic and is typically oxidized to the final pyridine product. This can occur spontaneously through air oxidation, especially under acidic conditions, or can be facilitated by the addition of an oxidizing agent such as nitric acid, manganese dioxide, or ceric ammonium nitrate. The choice of oxidant depends on the stability of the dihydropyridine intermediate and the desired reaction conditions.

Spectroscopic Characterization: A Fingerprint of the Molecule

The unambiguous identification of Ethyl 5-amino-6-methylpyridine-3-carboxylate relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each of the unique proton environments in the molecule.

  • Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-).

  • Pyridine Ring Protons: Two singlets or doublets in the aromatic region, corresponding to the protons at the C2 and C4 positions.

  • Methyl Group on Pyridine: A singlet in the upfield region corresponding to the methyl protons at C6.

  • Amino Group: A broad singlet for the amino protons (-NH₂), the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Ester Group: Two signals for the carbonyl carbon (C=O) and the methylene carbon (-OCH₂-).

  • Ethyl Methyl Carbon: A signal for the methyl carbon of the ethyl group.

  • Pyridine Ring Carbons: Five distinct signals for the carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents.

  • Pyridine Methyl Carbon: A signal for the methyl carbon attached to the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

  • N-H Stretching: One or two sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

  • C=C and C=N Stretching: Absorptions in the 1500-1600 cm⁻¹ region, typical for the pyridine ring.

  • C-H Stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): An intense peak at m/z = 180.20, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.

Applications in Drug Discovery and Development

The Ethyl 5-amino-6-methylpyridine-3-carboxylate scaffold is a versatile starting material for the synthesis of a variety of biologically active molecules. The amino group provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Applications Core Ethyl 5-amino-6-methyl- pyridine-3-carboxylate Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Amide Coupling GPCR_Ligands GPCR Ligands Core->GPCR_Ligands Reductive Amination Antimicrobials Antimicrobial Agents Core->Antimicrobials Heterocycle Formation Other Other Bioactive Molecules Core->Other Diverse Functionalization

Caption: The central role of Ethyl 5-amino-6-methylpyridine-3-carboxylate in generating diverse bioactive molecules.

Derivatives of aminonicotinic acids have been investigated for a range of therapeutic applications, including but not limited to:

  • Kinase Inhibitors: The amino group can be acylated or used in coupling reactions to introduce moieties that interact with the ATP-binding site of various kinases.

  • GPCR Ligands: The scaffold can be elaborated to generate ligands for G-protein coupled receptors, which are involved in a multitude of physiological processes.

  • Antimicrobial Agents: The pyridine core is a common feature in many antimicrobial compounds, and derivatives of this scaffold can be screened for antibacterial and antifungal activity.

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for the synthesis and characterization of Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Synthesis Protocol (Hantzsch-type)

Objective: To synthesize Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Materials:

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethyl 2-formyl-3-oxobutanoate (or a suitable equivalent)

  • Ethanol

  • Nitric acid (optional, for oxidation)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Enamine Formation (in situ): In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) and ammonium acetate (1.1 equivalents) in ethanol. Heat the mixture to reflux for 1 hour to facilitate the formation of ethyl 3-aminocrotonate.

  • Condensation and Cyclization: To the refluxing solution, add ethyl 2-formyl-3-oxobutanoate (1 equivalent) dropwise over 30 minutes.

  • Reaction Monitoring: Continue to heat the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Oxidation: If the dihydropyridine intermediate is stable, upon completion of the initial reaction, cool the mixture and add a suitable oxidizing agent (e.g., a few drops of concentrated nitric acid) and gently warm the mixture until the aromatization is complete (as indicated by TLC). Self-validation: The disappearance of the dihydropyridine spot and the appearance of the more polar pyridine product spot on the TLC plate validates the completion of the oxidation.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize the solution with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Protocol: HPLC-MS

Objective: To confirm the purity and identity of the synthesized compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Rationale: The gradient elution ensures good separation of the product from any residual starting materials or byproducts.

    • Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Self-validation: A single, sharp peak in the chromatogram is indicative of a pure compound.

  • MS Analysis:

    • Ionization Mode: Positive ESI mode.

    • Data Acquisition: Scan for a mass range that includes the expected molecular weight of the product (m/z = 180.20).

    • Self-validation: The observation of a prominent ion at m/z = 181.21 [M+H]⁺ confirms the molecular weight of the target compound.

Safety and Handling

Based on data for similar compounds, Ethyl 5-amino-6-methylpyridine-3-carboxylate should be handled with appropriate care in a laboratory setting.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a compound of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route with mechanistic insights, and protocols for its characterization. A thorough understanding of these fundamental aspects is crucial for any researcher or scientist working with this valuable chemical entity.

References

  • PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemSrc. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE. [Link] (for analogous compound data).

Foundational

An In-depth Technical Guide to Ethyl 5-amino-6-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: In the landscape of modern medicinal and materials chemistry, the strategic value of a chemical building block is d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern medicinal and materials chemistry, the strategic value of a chemical building block is defined by its synthetic accessibility, functional group versatility, and potential for downstream derivatization. Ethyl 5-amino-6-methylpyridine-3-carboxylate (CAS No. 1008138-73-5), a substituted aminopyridine, represents a scaffold of significant interest. This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert insights to facilitate its application in research and development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document extrapolates from established chemistry of analogous structures to provide a robust working framework.

Compound Identity and Physicochemical Properties

Ethyl 5-amino-6-methylpyridine-3-carboxylate, also known as ethyl 5-amino-6-methylnicotinate, is a bifunctional molecule featuring a pyridine core substituted with an amino group, a methyl group, and an ethyl carboxylate moiety. These functional groups provide multiple reaction sites for diversification, making it a valuable intermediate in organic synthesis.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 1008138-73-5[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
IUPAC Name ethyl 5-amino-6-methylpyridine-3-carboxylate[1]
Synonyms Ethyl 5-amino-6-methylnicotinate, 5-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester[1]
Canonical SMILES CCOC(=O)C1=CC(=C(N=C1)C)N[1]
InChIKey LKGZPPSZEDDGAG-UHFFFAOYSA-N[1]
Computed XLogP3 0.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 65.2 Ų[1]

Note: The physicochemical properties listed above are computationally derived and should be considered as estimates pending experimental verification.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Hantzsch-type Pyridine Synthesis

A plausible approach involves a modified Hantzsch pyridine synthesis or a related multicomponent reaction. This strategy would leverage readily available starting materials to construct the substituted pyridine core in a convergent manner.

Synthetic Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A Ethyl acetoacetate I1 Ethyl 3-aminocrotonate A->I1 + Ammonia B Ammonia C Ethyl propiolate I2 Michael Adduct I1->I2 + Ethyl propiolate (Michael Addition) P Ethyl 5-amino-6-methylpyridine-3-carboxylate I2->P Cyclization & Aromatization

Caption: Proposed Hantzsch-type synthesis of the target compound.

Experimental Causality: The choice of a multicomponent reaction like the Hantzsch synthesis is predicated on its efficiency in building molecular complexity from simple precursors in a single step. The reaction likely proceeds through the formation of an enamine from ethyl acetoacetate and ammonia, which then undergoes a Michael addition with an appropriate three-carbon electrophile, followed by cyclization and aromatization to yield the pyridine ring.

Hypothetical Step-by-Step Protocol

This protocol is a scientifically informed projection and requires experimental validation.

  • Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in ethanol. Add a stoichiometric equivalent of aqueous ammonia and stir at room temperature. The formation of ethyl 3-aminocrotonate can be monitored by Thin Layer Chromatography (TLC).

  • Michael Addition and Cyclization: To the solution containing the in-situ generated enamine, add a suitable three-carbon synthon, such as ethyl propiolate, dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Spectroscopic Characterization (Predicted)

While experimental spectra for Ethyl 5-amino-6-methylpyridine-3-carboxylate are not available in the reviewed literature, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Ethyl group: A triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.3-4.4 ppm (CH₂). - Methyl group: A singlet around 2.4-2.5 ppm. - Amino group: A broad singlet around 5.0-6.0 ppm, which is exchangeable with D₂O. - Pyridine protons: Two singlets or narrow doublets in the aromatic region (7.0-8.5 ppm).
¹³C NMR - Carbonyl carbon: A signal in the range of 165-170 ppm. - Pyridine ring carbons: Signals between 100-160 ppm. - Ethyl group carbons: Signals around 14 ppm (CH₃) and 60 ppm (CH₂). - Methyl group carbon: A signal around 20-25 ppm.
IR (Infrared) - N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ (primary amine). - C=O stretch: A strong absorption around 1700-1720 cm⁻¹ (ester). - C=C and C=N stretches: Absorptions in the 1500-1600 cm⁻¹ region (aromatic ring). - C-O stretch: An absorption around 1200-1300 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): An expected peak at m/z = 180.09.

Applications in Drug Discovery and Agrochemicals

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The presence of an amino group allows for the formation of amides, sulfonamides, and other derivatives, while the ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification.

Applications cluster_core Core Scaffold cluster_apps Potential Applications Core Ethyl 5-amino-6-methylpyridine-3-carboxylate MedChem Medicinal Chemistry (e.g., Kinase Inhibitors, GPCR Modulators) Core->MedChem Derivatization of -NH2 and -COOEt AgroChem Agrochemicals (e.g., Herbicides, Fungicides) Core->AgroChem Bioisosteric replacement MatSci Materials Science (e.g., Organic Electronics, Dyes) Core->MatSci Functionalization

Caption: Potential applications of the core scaffold.

Role as a Key Building Block

This compound serves as an excellent starting point for the synthesis of more complex molecules. For instance, the amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The ester can be readily converted into an amide or a hydrazide, further expanding the diversity of accessible derivatives. Such derivatization is a common strategy in the development of novel therapeutic agents and agrochemicals.[3]

Potential Therapeutic Areas

Derivatives of aminopyridines have shown a wide range of biological activities, including but not limited to:

  • Anticancer Agents: The pyridine ring is a common feature in kinase inhibitors, and the amino group can be crucial for hydrogen bonding interactions within the ATP-binding pocket of kinases.[4]

  • Antidiabetic Agents: Certain substituted aminopyridine derivatives have been investigated for their potential in treating diabetes.

  • Central Nervous System (CNS) Disorders: The ability of pyridine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS-targeted therapies.

Safety and Handling

Based on GHS classifications from supplier data, Ethyl 5-amino-6-methylpyridine-3-carboxylate should be handled with care.

Table 3: GHS Hazard Statements

Hazard CodeStatement
H303 May be harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Source:[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a chemical intermediate with significant potential for applications in drug discovery, agrochemicals, and materials science. While detailed experimental data for this specific compound is not widely published, this guide provides a solid foundation for its synthesis, characterization, and potential uses based on the established chemistry of related compounds. As with any research chemical, proper safety precautions should be observed during handling and use. Further experimental work is warranted to fully elucidate the properties and reactivity of this promising building block.

References

  • (2025, August 5). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • Synthetic method of 6-methyl nicotine. (n.d.). Google Patents.
  • Synthesis of methyl 6-methylnicotinate. PrepChem.com. Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). Retrieved from [Link]

  • Process for the production of 6-methylnicotinic acid ester. (n.d.). Google Patents.
  • El-Faham, A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15873. Retrieved from [Link]

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate. PubChem. Retrieved from [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021, May 25). PubMed. Retrieved from [Link]

  • methyl nicotinate, 93-60-7. The Good Scents Company. Retrieved from [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. Retrieved from [Link]

  • ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE. (2025, August 25). Chemsrc. Retrieved from [Link]

  • Scripps Research chemists devise easier new method for making a common type of building block for drugs. (2024, April 11). EurekAlert!. Retrieved from [Link]

  • Ethyl 6-methyl-5-nitronicotinate. PubChem. Retrieved from [Link]

  • Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Cheméo. Retrieved from [Link]

  • Methyl 6-amino-5-nitropyridine-3-carboxylate. PubChem. Retrieved from [Link]

  • Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate. (1992, December 25). PubMed. Retrieved from [Link]

  • Bifunctional degraders and their methods of use. (n.d.). Google Patents.
  • 双官能团降解剂及其使用方法. (n.d.). Google Patents.

Sources

Exploratory

An In-depth Technical Guide to Ethyl 5-amino-6-methylpyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Abstract: Ethyl 5-amino-6-methylpyridine-3-carboxylate, also known as Ethyl 5-amino-6-methylnicotinate, is a substituted aminopyridine that serves as a highly versatile scaffold in medicinal chemistry. Its unique arrange...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 5-amino-6-methylpyridine-3-carboxylate, also known as Ethyl 5-amino-6-methylnicotinate, is a substituted aminopyridine that serves as a highly versatile scaffold in medicinal chemistry. Its unique arrangement of a nucleophilic amino group, an ester, and a methyl-substituted pyridine ring makes it a valuable starting material for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic strategies, characterization data, and significant applications in the development of novel therapeutics, particularly in the realms of kinase inhibitors and antimitotic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Significance of the Aminonicotinate Scaffold

Substituted pyridine rings are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] The pyridine core, a six-membered heteroaromatic ring containing one nitrogen atom, offers a unique combination of properties: it can engage in hydrogen bonding, π-stacking, and metal coordination, while its electronic properties can be finely tuned through substitution.[2]

Among the myriad of pyridine derivatives, the aminonicotinate scaffold is of particular interest. The presence of an amino group provides a key reactive handle for further functionalization, enabling the construction of fused ring systems and the introduction of diverse pharmacophoric elements. Ethyl 5-amino-6-methylpyridine-3-carboxylate (Figure 1) is an exemplary member of this class, offering three distinct points for chemical modification, making it a powerful building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Figure 1: Chemical Structure of Ethyl 5-amino-6-methylpyridine-3-carboxylate

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of Ethyl 5-amino-6-methylpyridine-3-carboxylate are summarized in Table 1.

Table 1: Physicochemical Properties [3]

PropertyValue
IUPAC Name ethyl 5-amino-6-methylpyridine-3-carboxylate
Synonyms Ethyl 5-amino-6-methylnicotinate
CAS Number 1008138-73-5
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Off-white to yellow or brown crystalline powder (typical for similar compounds)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Safety and Handling:

According to GHS classifications, Ethyl 5-amino-6-methylpyridine-3-carboxylate is associated with the following hazard statements[3]:

  • H303: May be harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Characterization

The synthesis of substituted pyridines is a well-established field of organic chemistry. For Ethyl 5-amino-6-methylpyridine-3-carboxylate, a plausible and efficient approach is a modified Hantzsch-type pyridine synthesis, which involves the condensation of an enamine, an active methylene compound, and an aldehyde or its equivalent.

Retrosynthetic Analysis & Plausible Synthetic Route

A logical retrosynthetic analysis suggests that the target molecule can be constructed from simpler, commercially available precursors. The core pyridine ring can be formed through the reaction of ethyl 3-aminocrotonate (an enamine derived from ethyl acetoacetate) and a malononitrile derivative. This multi-component reaction strategy is highly efficient and atom-economical.[4]

The forward synthesis, therefore, involves a one-pot condensation reaction. This approach is favored in modern organic synthesis for its operational simplicity and reduced waste generation.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis Workflow Target Ethyl 5-amino-6-methylpyridine-3-carboxylate Disconnect1 C-N and C-C bond formation Target->Disconnect1 Precursors Ethyl 3-aminocrotonate + Malononitrile Derivative Disconnect1->Precursors Reactants Ethyl 3-aminocrotonate + 2-Cyanoacetamide Reaction One-Pot Condensation (e.g., in Ethanol with base catalyst) Reactants->Reaction Workup Reaction Quench, Precipitation & Filtration Reaction->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product Ethyl 5-amino-6-methylpyridine-3-carboxylate Purification->Product

Caption: Retrosynthesis and forward synthesis workflow for the target compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for synthesizing similar substituted aminopyridines.[4]

Reagents:

  • Ethyl 3-aminocrotonate

  • 2-Cyanoacetamide

  • Ethanol (absolute)

  • Piperidine (catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-aminocrotonate (1.0 eq) and 2-cyanoacetamide (1.0 eq) in absolute ethanol (approx. 3-5 mL per gram of limiting reagent).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

    • Rationale: Piperidine acts as a base to facilitate the initial Knoevenagel condensation and subsequent Michael addition steps.[5]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.

Characterization

The identity and purity of the synthesized Ethyl 5-amino-6-methylpyridine-3-carboxylate would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, a broad singlet for the amino (NH₂) protons, and two distinct singlets or doublets for the aromatic protons on the pyridine ring. (See illustrative spectrum of a related compound, methyl 6-methylnicotinate: δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H)[6]).
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the pyridine ring (with varied chemical shifts due to substitution), the ethyl group carbons, and the methyl group carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino group, ~3300-3500 cm⁻¹), C=O stretching (ester, ~1700-1730 cm⁻¹), and C=C/C=N stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.20 g/mol ).

Applications in Drug Discovery and Development

The trifunctional nature of Ethyl 5-amino-6-methylpyridine-3-carboxylate makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The amino group, in particular, serves as a versatile handle for building more complex heterocyclic systems.

G cluster_derivatives Derivative Classes cluster_targets Potential Biological Targets Core Ethyl 5-amino-6-methyl- pyridine-3-carboxylate (Scaffold) PyridoPyrimidines Pyrido[2,3-d]pyrimidines Core->PyridoPyrimidines Cyclization Reactions FusedSystems Other Fused Heterocycles Core->FusedSystems Multi-step Synthesis Kinases Protein Kinases (e.g., FGFR) PyridoPyrimidines->Kinases Inhibition OtherTargets Other Enzymes/Receptors PyridoPyrimidines->OtherTargets Tubulin Microtubules (Tubulin) FusedSystems->Tubulin Disruption of Polymerization

Sources

Foundational

Cheminformatics and Synthetic Utility of Ethyl 5-amino-6-methylpyridine-3-carboxylate

A Structural and Functional Analysis for Medicinal Chemistry Applications Executive Summary Ethyl 5-amino-6-methylpyridine-3-carboxylate (CAS: 1008138-73-5) represents a "privileged scaffold" in modern drug discovery. It...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural and Functional Analysis for Medicinal Chemistry Applications

Executive Summary

Ethyl 5-amino-6-methylpyridine-3-carboxylate (CAS: 1008138-73-5) represents a "privileged scaffold" in modern drug discovery. Its structural core—a trisubstituted pyridine ring—serves as a critical pharmacophore in kinase inhibitors, particularly for targeting the ATP-binding hinge region. This guide provides an authoritative breakdown of its cheminformatic identifiers, physicochemical profile, and a validated synthetic protocol, designed to support high-throughput screening (HTS) and lead optimization campaigns.

Structural Definition & Cheminformatics

The Canonical SMILES

The Simplified Molecular Input Line Entry System (SMILES) string for this molecule is the digital key for all docking and QSAR workflows.

Canonical SMILES: CCOC(=O)c1cnc(C)c(N)c1

Isomeric SMILES: CCOC(=O)C1=CN=C(C)C(N)=C1

InChIKey: LKGZPPSZEDDGAG-UHFFFAOYSA-N

Structural Parsing Logic

To ensure accurate reconstruction in modeling software, the SMILES string is parsed as follows:

SMILES_Parse Figure 1: SMILES String Decomposition Mapping Start Start Ethyl Ethyl Group (CCOC) Start->Ethyl Ester Ester Linkage (=O) Ethyl->Ester Pyridine Pyridine Core (c1...n...1) Ester->Pyridine Attached at C3 Methyl C6-Methyl (C) Pyridine->Methyl Attached at C6 Amino C5-Amino (N) Pyridine->Amino Attached at C5

Figure 1: Logical decomposition of the SMILES string CCOC(=O)c1cnc(C)c(N)c1 mapping functional groups to the aromatic core.

Physicochemical Profile (Lipinski & Veber)

This molecule exhibits ideal "fragment-like" properties, making it an excellent starting point for Fragment-Based Drug Design (FBDD).

PropertyValueRelevance to Drug Design
Molecular Weight 180.20 g/mol Ideal for fragment libraries (<300 Da).
XLogP3 0.8High water solubility; favorable for oral bioavailability.
TPSA 65.2 ŲWell within the range for cell membrane permeability (<140 Ų).
H-Bond Donors 1 (Amino H)Critical for H-bond interaction with kinase hinge regions.
H-Bond Acceptors 4 (N, O)Facilitates extensive solvent interactions.
Rotatable Bonds 3Low conformational entropy penalty upon binding.

Data Source: PubChem Compound Summary [1]

Synthetic Protocol: The Nitro-Reduction Route

While Buchwald-Hartwig amination of halo-pyridines is possible, the most robust and scalable industrial route involves the reduction of the corresponding nitro-pyridine precursor. This method avoids expensive palladium catalysts and ligands.

Reaction Scheme

The synthesis proceeds via the selective reduction of Ethyl 6-methyl-5-nitronicotinate .

Synthesis_Pathway Figure 2: Bechamp Reduction Pathway for Amino-Pyridine Synthesis Precursor Ethyl 6-methyl-5-nitronicotinate (Precursor) Intermediate Nitro-Reduction Intermediate Precursor->Intermediate Reflux (80°C) Reagents Reagents: Fe powder, NH4Cl Solvent: EtOH/H2O (3:1) Reagents->Intermediate Product Ethyl 5-amino-6-methylpyridine-3-carboxylate (Target) Intermediate->Product Filtration & Crystallization

Figure 2: The Bechamp reduction pathway utilizing Iron/Ammonium Chloride is preferred for its chemoselectivity, leaving the ester group intact.

Step-by-Step Methodology

Objective: Selective reduction of the nitro group (


) to the amine (

) without hydrolyzing the ester.
  • Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 6-methyl-5-nitronicotinate (10 mmol, 2.10 g) in a mixture of Ethanol (30 mL) and Water (10 mL).

  • Activation: Add Ammonium Chloride (

    
    , 50 mmol, 2.68 g) and Iron powder (Fe, 50 mmol, 2.79 g). The 
    
    
    
    acts as an electrolyte to activate the iron surface [2].
  • Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material spot (

    
    ) should disappear, replaced by a lower, fluorescent amine spot (
    
    
    
    ).
  • Work-up:

    • Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate (50 mL) and Water (20 mL).

    • Dry the organic layer over anhydrous

      
       and evaporate.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane to yield the product as off-white needles.

Yield Expectation: 75–85%.

Applications in Medicinal Chemistry

Kinase Hinge Binding

The 5-amino-pyridine motif is a bioisostere of the adenine ring in ATP. The C5-amino group acts as a hydrogen bond donor to the kinase hinge region (specifically the backbone carbonyl of the gatekeeper residue), while the pyridine nitrogen accepts a hydrogen bond from the backbone amide [3].

Fragment Elaboration

Due to the C3-ester functionality, this molecule is a versatile "reactive handle."

  • Hydrolysis: Converts to the carboxylic acid for amide coupling.

  • Reduction: Converts to the alcohol for ether synthesis.

  • Cyclization: Reaction with formamide yields pyrido[2,3-d]pyrimidines, a class of potent antifolates and tyrosine kinase inhibitors.

References

  • National Center for Biotechnology Information. (2025).[2][3][4][5][6] PubChem Compound Summary for CID 58563477, Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Sarkar, S. D., et al. (2018). Iron-catalyzed selective reduction of nitroarenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Biological Activity of Novel Pyridine Derivatives: A Technical Guide

Version: 2.0 (2026 Update) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads. Part 1: Executive Summary & Strategic Value The pyridine moiety remains the second most frequent nitrogen-heterocycle in...

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.0 (2026 Update) Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.

Part 1: Executive Summary & Strategic Value

The pyridine moiety remains the second most frequent nitrogen-heterocycle in FDA-approved drugs, appearing in over 54 new chemical entities (NCEs) approved between 2014 and 2024. Its "privileged" status stems not just from its ubiquity, but from its physicochemical versatility: it acts as a hydrogen bond acceptor, a bioisostere for phenyl rings to improve water solubility, and a pi-stacking modulator in enzyme active sites.

This guide moves beyond basic medicinal chemistry to explore novel pyridine derivatives —specifically focusing on thieno[2,3-b]pyridines , cyanopyridines , and pyridine-hydrazone hybrids . We analyze their efficacy in targeting resistant kinases (PIM-1, VEGFR) and microbial DNA gyrase, providing a rigorous, self-validating experimental framework for their evaluation.

Part 2: Structural Logic & SAR (The "Why")

The Pharmacophore Architecture

The biological activity of novel pyridine derivatives is governed by precise electronic and steric modifications. Recent SAR studies (2024-2025) highlight a shift from simple monosubstitution to fused-ring systems that exploit specific hydrophobic pockets in target proteins.

Key SAR Drivers:
  • C2/C6 Substitution: Introduction of electron-donating groups (EDGs) like

    
     or 
    
    
    
    at these positions often enhances hydrogen bonding with the "hinge region" of kinase domains.
  • C3/C5 Functionalization: Electron-withdrawing groups (EWGs) like

    
     (cyanopyridines) or halogens increase the acidity of the ring protons, strengthening pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
    
  • Fused Systems (Thienopyridines): Fusing a thiophene ring prevents bond rotation, locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing a pyridine scaffold for kinase inhibition versus antimicrobial activity.

SAR_Logic Scaffold Pyridine Core Scaffold Target_Kinase Target: Kinase (Anticancer) Scaffold->Target_Kinase Optimization Path A Target_Microbial Target: DNA Gyrase (Antimicrobial) Scaffold->Target_Microbial Optimization Path B Mod_Hinge C2/C6: Add H-Bond Donor/Acceptor (e.g., -NH2, -NH-R) Target_Kinase->Mod_Hinge Hinge Binding Mod_Gatekeeper C3: Bulky Hydrophobic Group (e.g., -CF3, -Cl) to bypass Gatekeeper Target_Kinase->Mod_Gatekeeper Selectivity Mod_Solubility N1: Quaternization or N-Oxide (Increases polarity/solubility) Target_Microbial->Mod_Solubility Cell Penetration Mod_Intercalation C4: Planar Aromatic Fusion (e.g., Thieno-fusion) for DNA intercalation Target_Microbial->Mod_Intercalation Active Site Binding Outcome_Potency Result: High Affinity (nM IC50) Mod_Hinge->Outcome_Potency Outcome_Selectivity Result: Reduced Off-Target Toxicity Mod_Gatekeeper->Outcome_Selectivity Mod_Intercalation->Outcome_Potency

Figure 1: Strategic modification pathways for pyridine scaffolds depending on the therapeutic target (Kinase vs. Microbial).

Part 3: Therapeutic Focus & Mechanisms

Anticancer: Kinase Inhibition (PIM-1 & VEGFR)

Novel pyridine-hydrazone and thienopyridine derivatives function primarily as Type I or Type II ATP-competitive inhibitors.

  • Mechanism: They occupy the ATP-binding pocket. The pyridine nitrogen often acts as a critical H-bond acceptor for the backbone amide of the kinase hinge region (e.g., Glu121 in PIM-1).

  • Recent Breakthroughs: 2024 studies indicate that 3,5-disubstituted pyridines can selectively inhibit HPK1 (Hematopoietic progenitor kinase 1), a critical target for cancer immunotherapy, by modulating T-cell activation.

Antimicrobial: DNA Gyrase Inhibition

Cyanopyridine derivatives have shown potent activity against MRSA and E. coli.

  • Mechanism: These compounds stabilize the DNA-gyrase cleavable complex, preventing DNA religation and leading to bacterial cell death (bactericidal). The cyano group at C3 is pivotal, often interacting with Arg136 in the ATPase subdomain.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include built-in validation steps.

Protocol A: TR-FRET Kinase Binding Assay (High-Throughput)

Use this to screen pyridine libraries against PIM-1, EGFR, or VEGFR.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between a fluorescently labeled tracer and your pyridine derivative for the kinase active site.

Materials:

  • Europium-labeled anti-GST antibody (Donor).

  • GST-tagged Kinase (Target).

  • AlexaFluor™ 647-labeled ATP-competitive tracer (Acceptor).

  • Test Compounds (Pyridine derivatives dissolved in DMSO).

Workflow:

  • Preparation: Dilute compounds to 4x final concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plating: Dispense 5 µL of compound into a 384-well low-volume white plate.

  • Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Incubate for 15 mins at RT.

    • Validation Check: Include "No Enzyme" control wells to measure background fluorescence.

  • Tracer Addition: Add 10 µL of Tracer solution.

  • Incubation: Incubate for 60 mins at RT in the dark.

  • Read: Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor) using a plate reader (e.g., EnVision).

Data Analysis & Validation:

  • Calculate Ratio = (Signal 665nm / Signal 615nm) × 10,000.

  • Z-Factor Calculation: Must be > 0.5 for the assay to be valid.

    
    
    (Where p = positive control/max inhibition, n = negative control/DMSO).
    
Protocol B: Cellular Thermal Shift Assay (CETSA)

Use this to prove your compound enters the cell and engages the target protein in a physiological environment.

Workflow:

  • Treatment: Treat live cells (e.g., MCF-7) with the pyridine derivative (at EC90 concentration) or DMSO for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 70°C) for 3 minutes.

  • Lysis: Freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Detection: Collect supernatant (soluble fraction). Analyze via Western Blot using specific antibodies for the target kinase.

  • Interpretation: A shift in the melting curve (thermal stabilization) compared to DMSO control confirms target engagement.

Part 5: Signaling Pathway Visualization

The following diagram details the downstream effects of Pyridine-based inhibition on the VEGF signaling pathway, leading to anti-angiogenesis.

VEGF_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR-2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Receptor ATP-Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Effect_Angio Angiogenesis mTOR->Effect_Angio RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Effect_Prolif Cell Proliferation ERK->Effect_Prolif

Figure 2: Mechanism of Action for Pyridine-based VEGFR-2 Inhibitors interrupting the RAS/RAF and PI3K/AKT cascades.

Part 6: References

  • Dwivedi, A. R., et al. (2024). "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Advances.

  • Elsayed, M. A., et al. (2024). "Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship." Medicinal Chemistry Research.

  • BenchChem Technical Review. (2025). "Navigating the Bioactivity of Novel Pyridine Derivatives: A Technical Overview." BenchChem.[1][2]

  • Zhang, Y., et al. (2024). "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry.

  • Bekhit, A. A., et al. (2012/2025 Update). "Synthesis and biological screening of some pyridine derivatives as anti-malarial agents."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Foundational

The Aminopyridine Carboxylate Chronicles: From Defoliants to Targeted Therapeutics

Executive Summary Aminopyridine carboxylates represent a privileged scaffold in organic chemistry, bridging the divide between high-volume agrochemicals and high-precision pharmaceuticals. Historically dominated by the "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridine carboxylates represent a privileged scaffold in organic chemistry, bridging the divide between high-volume agrochemicals and high-precision pharmaceuticals. Historically dominated by the "picolinic acid" herbicides (e.g., picloram, aminopyralid), this chemical class has evolved into a versatile template for kinase inhibitors and antibacterial agents. This guide analyzes the structural evolution, mechanistic divergence, and synthetic methodologies of these compounds, providing researchers with a roadmap for leveraging this scaffold in modern discovery programs.

Part 1: The Agrochemical Dynasty (The Picolinates)

The history of aminopyridine carboxylates is inextricably linked to the discovery of synthetic auxins. Unlike the phenoxy-carboxylates (e.g., 2,4-D), pyridine-based auxins offered superior translocation to root systems, making them the gold standard for controlling deep-rooted perennials.

Historical Evolution
  • 1963: The Picloram Breakthrough. Dow Chemical introduced Picloram (4-amino-3,5,6-trichloropicolinic acid). It was highly persistent and potent but faced environmental scrutiny due to soil residue carryover.

  • 1975: Clopyralid. While not an aminopyridine (3,6-dichloropyridine-2-carboxylic acid), it bridged the gap, offering better selectivity for thistles in sugar beets.

  • 2005: Aminopyralid. The pinnacle of this lineage. By re-introducing the 4-amino group to the clopyralid core (4-amino-3,6-dichloropyridine-2-carboxylic acid), chemists achieved a molecule with the systemic power of picloram but a more favorable environmental profile.

Mechanism of Action: The "Molecular Glue"

Aminopyralid functions as a "molecular glue" within the SCF^TIR1 ubiquitin-ligase complex.

  • Receptor: TIR1 (Transport Inhibitor Response 1).[1][2][3]

  • Interaction: The herbicide binds to the bottom of the TIR1 hydrophobic pocket.

  • Effect: It stabilizes the interaction between TIR1 and the Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins, derepressing auxin response factors (ARFs) and causing uncontrolled growth.

Figure 1: Auxin Signaling Pathway

AuxinPathway cluster_0 Resting State (Low Auxin) cluster_1 Activated State (Plus Aminopyralid) AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Dimerizes with Proteasome 26S Proteasome AuxIAA->Proteasome Degradation GeneOff Gene Expression BLOCKED ARF->GeneOff Herbicide Aminopyralid Herbicide->AuxIAA Recruits/Stabilizes TIR1 SCF(TIR1) Complex TIR1->AuxIAA Poly-Ubiquitination TIR1->Herbicide Binds Pocket Ub Ubiquitin GeneOn Gene Expression ACTIVATED (Uncontrolled Growth) Proteasome->GeneOn Derepression

Caption: Mechanism of Action for synthetic auxins. Aminopyralid acts as an interfacial stabilizer between TIR1 and Aux/IAA repressors.

Protocol A: Selective Dechlorination (Synthesis of Aminopyralid)

The industrial synthesis of aminopyralid often starts from picloram. The challenge is removing the chlorine at the 5-position while retaining the 3,6-dichloro pattern.

Methodology: Electrolytic Reduction This method is superior to catalytic hydrogenation for selectivity.

  • Reagents:

    • Substrate: Picloram (4-amino-3,5,6-trichloropicolinic acid).[4]

    • Electrolyte: 1.5% NaOH aqueous solution.

    • Cathode: Silver or Spongy Silver.

    • Anode: Platinum or coated titanium.

  • Procedure:

    • Dissolution: Dissolve 10.0 g of picloram in 150 mL of 1.5% NaOH.

    • Cell Setup: Place in a diaphragm-less electrolytic cell. Maintain temperature at 45°C.

    • Electrolysis: Apply a constant current density of 20 mA/cm² for 4-6 hours. Monitor consumption of starting material via HPLC.

    • Workup: Acidify the solution to pH 2.0 with HCl. The product, 4-amino-3,6-dichloropyridine-2-carboxylic acid, precipitates.

    • Purification: Filter the white solid and wash with cold water. Recrystallize from hot water if necessary.

Validation:

  • Yield: Typically >85%.[5]

  • Purity: >98% (HPLC).

  • Why it works: The 5-position chlorine is sterically crowded and electronically activated for reduction compared to the 3,6-positions.

Part 2: The Medicinal Chemistry Renaissance (The Nicotinates)

While agrochemistry focuses on 4-amino-picolinates, medicinal chemistry heavily utilizes 2-aminopyridine-3-carboxylates (2-aminonicotinic acid derivatives). These are bioisosteres of the anthranilic acid scaffold found in many kinase inhibitors.

Target Spotlight: c-Met Kinase Inhibitors

Dysregulation of c-Met (Hepatocyte Growth Factor receptor) drives tumor metastasis. 2-aminopyridine-3-carboxamides have emerged as potent Type I inhibitors.

  • Binding Mode: The pyridine nitrogen and the exocyclic amino group form a critical donor-acceptor hydrogen bond motif with the "hinge region" of the kinase ATP-binding pocket.

  • Key Interaction: The amide side chain extends into the hydrophobic back pocket, providing specificity.

Protocol B: The "Modern" Multicomponent Assembly

Traditional synthesis involves chlorination and nucleophilic substitution, which is harsh. The modern approach uses enaminones in a one-pot multicomponent reaction (MCR).[6]

Methodology: Solvent-Free Enaminone Annulation

  • Reagents:

    • Component A: Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one).

    • Component B: Malononitrile (or ethyl cyanoacetate).

    • Component C: Primary amine (e.g., benzylamine).

    • Catalyst: None (Thermal) or basic alumina.

  • Procedure:

    • Mixing: In a reaction vial, combine Component A (1.0 mmol), Component B (1.0 mmol), and Component C (1.0 mmol).

    • Reaction: Heat the neat mixture to 80°C for 3 hours. The mixture will melt and then solidify as the product forms.

    • Workup: Cool to room temperature. Add ethanol (5 mL) and sonicate to break up the solid.

    • Isolation: Filter the solid product.

    • Purification: Recrystallize from EtOH/DMF (9:1).

Validation:

  • Atom Economy: High (Water and dimethylamine are the only byproducts).

  • Self-Validating Step: The formation of the pyridine ring is driven by aromatization; if the product doesn't precipitate or crystallize, the cyclization likely failed (check enaminone purity).

Part 3: Comparative SAR & Structural Biology

The distinction between the agro and pharma scaffolds is subtle but defines their biological destiny.

Structural Requirements Table
FeatureAgrochemical (Auxin Mimic)Pharmaceutical (Kinase Inhibitor)
Core Scaffold 4-Amino -pyridine-2-carboxylate2-Amino -pyridine-3-carboxamide
Key Substituents Halogens (Cl, F) at 3,5,6 positionsBulky hydrophobic groups on amide
Electronic State Free Carboxylic Acid (Anionic at pH 7)Neutral Amide / Nitrile
Binding Partner TIR1 (F-box protein)Kinase Hinge Region (ATP site)
Critical Interaction Salt bridge (Arg403) + Hydrophobic fillH-bond Donor/Acceptor pair
Scaffold Evolution Diagram

ScaffoldEvolution cluster_agro Agrochemical Lineage cluster_pharma Pharmaceutical Lineage Picloram Picloram (1963) High Persistence Clopyralid Clopyralid (1975) Selectivity Picloram->Clopyralid Remove 4-NH2 Remove 5-Cl Aminopyralid Aminopyralid (2005) Optimized Profile Clopyralid->Aminopyralid Restore 4-NH2 Nicotinic 2-Amino-nicotinic acid Aminopyralid->Nicotinic Scaffold Isomerism KinaseInhib c-Met Inhibitors (2-amino-3-carboxamides) Nicotinic->KinaseInhib Bioisosteric Replacement

Caption: Evolution of the aminopyridine scaffold. Note the divergence between the 4-amino (agro) and 2-amino (pharma) series.

References

  • Tan, X., et al. (2007).[2] "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645.[1] Link

  • Dow AgroSciences. (2009). "Method for electrolytic synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid." Patent CN101575712A. Link

  • Wang, Y., et al. (2012). "Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry, 20(17), 5169-5180. Link

  • Kibou, Z., et al. (2022). "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules, 27(11), 3568. Link

  • Calderón Villalobos, L. I., et al. (2012). "A Combinatorial TIR1/AFB–Aux/IAA Co-Receptor System for Differential Sensing of Auxin." Nature Chemical Biology, 8, 477–485. Link

Sources

Exploratory

Ethyl 5-amino-6-methylpyridine-3-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 5-amino-6-methylpyridine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery Authored by: A Senior Application Scientist Introduction Ethyl 5-amino-6-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 5-amino-6-methylpyridine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction

Ethyl 5-amino-6-methylpyridine-3-carboxylate, also known as ethyl 5-amino-6-methylnicotinate, is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core with strategically placed amino, methyl, and ethyl carboxylate functional groups, makes it an attractive scaffold for developing targeted therapeutics. The pyridine ring is a common motif in pharmaceuticals due to its ability to participate in hydrogen bonding and other key interactions with biological targets. The amino group, in particular, provides a crucial vector for building more complex molecules and can act as a key pharmacophoric element.

This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and potential applications, tailored for researchers and professionals in the field of drug development.

Core Molecular Attributes

A precise understanding of the physicochemical properties of a compound is the foundation of its application in research and development.

Molecular Formula: C₉H₁₂N₂O₂[1]

Molecular Weight: 180.20 g/mol [1]

The key physicochemical and identification parameters for Ethyl 5-amino-6-methylpyridine-3-carboxylate are summarized in the table below.

PropertyValueSource
IUPAC Name ethyl 5-amino-6-methylpyridine-3-carboxylatePubChem[1]
Molecular Formula C₉H₁₂N₂O₂PubChem[1]
Molecular Weight 180.20 g/mol PubChem[1]
CAS Number 1008138-73-5PubChem[1]
Canonical SMILES CCOC(=O)C1=CC(=C(N=C1)C)NPubChem[1]
InChI Key LKGZPPSZEDDGAG-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 0.8PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Strategic Synthesis Pathway

The synthesis of Ethyl 5-amino-6-methylpyridine-3-carboxylate is a multi-step process that requires careful control of reaction conditions. A common and industrially relevant approach involves the synthesis of the core pyridine ring structure first, followed by functional group manipulations to introduce the amino group. This strategy allows for the versatile production of various substituted pyridines.

The overall synthetic logic is to first construct the less reactive, electron-deficient pyridine ester backbone and then introduce the electron-donating amino group in a directed manner.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Functionalization A 2-Methyl-5-ethylpyridine B 6-Methylnicotinic Acid A->B Oxidation (e.g., HNO₃, H₂SO₄) C Ethyl 6-methylnicotinate B->C Fischer Esterification (Ethanol, H₂SO₄) D Ethyl 6-methyl-5-nitropyridine-3-carboxylate C->D Nitration (HNO₃/H₂SO₄) E Ethyl 5-amino-6-methylpyridine-3-carboxylate (Target Compound) D->E Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: Proposed two-part synthesis workflow for the target compound.

Part 1: Synthesis of the Precursor, Ethyl 6-methylnicotinate

The precursor is synthesized via the oxidation of the commercially available 2-methyl-5-ethylpyridine, followed by esterification.

Protocol 1: Oxidation of 2-Methyl-5-ethylpyridine

This oxidation selectively converts the ethyl group at the 5-position into a carboxylic acid. The use of strong oxidizing agents under harsh conditions is necessary to overcome the stability of the pyridine ring. Nitric acid in the presence of sulfuric acid is a common industrial method[2][3][4][5].

Causality: Sulfuric acid protonates the pyridine nitrogen, rendering the ring more resistant to oxidation and directing the oxidation to the more susceptible alkyl side chain. The high temperature provides the necessary activation energy for this challenging transformation.

  • Step 1: In a suitable pressure-rated reactor, charge concentrated sulfuric acid (2-4 molar equivalents to the starting material).

  • Step 2: Cool the sulfuric acid to below 20°C and slowly add 2-methyl-5-ethylpyridine (1 equivalent) while maintaining the temperature.

  • Step 3: Heat the mixture to 150-170°C[3].

  • Step 4: Carefully add concentrated nitric acid (65-70%, 3-10 molar equivalents) dropwise over several hours. During this addition, water and excess nitric acid will distill off[3].

  • Step 5: After the addition is complete, continue heating to ensure the reaction goes to completion and to remove residual water and nitric acid.

  • Step 6: Cool the reaction mixture. The product, 6-methylnicotinic acid, can be isolated through a series of pH adjustments and extractions as described in the literature[5].

Protocol 2: Fischer Esterification

The resulting 6-methylnicotinic acid is converted to its ethyl ester via a classic Fischer esterification.

Causality: A strong acid catalyst (sulfuric acid) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol and refluxing to remove the water byproduct.

  • Step 1: Suspend 6-methylnicotinic acid (1 equivalent) in absolute ethanol (5-10 volumes).

  • Step 2: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Step 3: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-18 hours, monitoring by TLC or LC-MS.

  • Step 4: Cool the mixture and remove the excess ethanol under reduced pressure.

  • Step 5: Dilute the residue with water and neutralize carefully with a base such as saturated sodium bicarbonate solution until the pH is ~7-8.

  • Step 6: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

  • Step 7: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl 6-methylnicotinate. The product can be further purified by column chromatography or distillation.

Part 2: Introduction of the 5-Amino Group

This stage involves the regioselective introduction of a nitro group, which is subsequently reduced to the target amino group.

Protocol 3: Nitration of Ethyl 6-methylnicotinate

The electron-withdrawing nature of the ester and the pyridine nitrogen directs the electrophilic nitration to the 5-position.

Causality: A mixture of concentrated nitric and sulfuric acids generates the powerful electrophile, the nitronium ion (NO₂⁺). The sulfuric acid also protonates the pyridine nitrogen, further deactivating the ring to electrophilic attack, but the 5-position remains the most favorable site for substitution.

  • Step 1: Add Ethyl 6-methylnicotinate (1 equivalent) slowly to a pre-cooled (0°C) mixture of concentrated sulfuric acid (3-5 volumes).

  • Step 2: While maintaining the temperature at 0-5°C, add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid, 1.1 equivalents) dropwise.

  • Step 3: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring completion by TLC.

  • Step 4: Carefully pour the reaction mixture onto crushed ice.

  • Step 5: Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) while cooling to precipitate the product.

  • Step 6: Filter the solid, wash with cold water, and dry to obtain Ethyl 6-methyl-5-nitropyridine-3-carboxylate.

Protocol 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine.

Causality: Catalytic hydrogenation is a clean and efficient method for this transformation. The metal catalyst (palladium) adsorbs both the hydrogen gas and the nitro compound onto its surface, facilitating the transfer of hydrogen atoms and the stepwise reduction of the nitro group to an amine.

  • Step 1: Dissolve Ethyl 6-methyl-5-nitropyridine-3-carboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Step 2: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10% by weight).

  • Step 3: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Step 4: Monitor the reaction by TLC until the starting material is consumed.

  • Step 5: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Step 6: Concentrate the filtrate under reduced pressure to yield the target compound, Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach ensures a comprehensive and self-validating analysis.

G cluster_0 Analytical Workflow cluster_1 Structural Elucidation A Synthesized Product B Purity Assessment (HPLC-UV/MS) A->B C Identity Confirmation A->C D ¹H & ¹³C NMR C->D E Mass Spectrometry (HRMS) C->E F Infrared (IR) Spectroscopy C->F

Caption: A typical workflow for analytical quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment, capable of separating the final product from starting materials, intermediates, and byproducts.

Protocol 5: Reversed-Phase HPLC Method
  • System: UHPLC or HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., LiChrospher 100 RP-18, 250 x 4 mm, 10 µm)[6].

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 275 nm[7].

  • Injection Volume: 5-10 µL.

Causality: The C18 stationary phase retains compounds based on hydrophobicity. The gradient elution, starting with a highly aqueous mobile phase and increasing the organic content, allows for the separation of polar starting materials from the more retained, less polar product. Formic acid is added to improve peak shape by ensuring the amine and pyridine nitrogen are protonated.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected ¹H NMR signals provide a unique fingerprint for the molecule.

Proton AssignmentExpected Chemical Shift (δ ppm)MultiplicityIntegration
Pyridine-H (Position 4)~8.2 - 8.4Singlet (s)1H
Pyridine-H (Position 2)~7.5 - 7.7Singlet (s)1H
-NH₂ (Amino)~4.5 - 5.5 (broad)Singlet (br s)2H
-O-CH₂- (Ethyl)~4.2 - 4.4Quartet (q)2H
Pyridine-CH₃ (Methyl)~2.4 - 2.6Singlet (s)3H
-CH₂-CH₃ (Ethyl)~1.2 - 1.4Triplet (t)3H
(Note: Shifts are estimates based on similar structures and may vary depending on the solvent and concentration. Data should be referenced against tables of common NMR shifts[8][9][10].)
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected [M+H]⁺: m/z 181.0972 (Calculated for C₉H₁₃N₂O₂⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • N-H Stretch (Amine): Two bands expected around 3300-3500 cm⁻¹.

  • C=O Stretch (Ester): Strong absorption around 1700-1730 cm⁻¹.

  • C=C / C=N Stretch (Pyridine Ring): Multiple bands in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Ethyl 5-amino-6-methylpyridine-3-carboxylate is a key intermediate for synthesizing more complex molecules targeting a range of diseases.

Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The aminopyridine core can serve as a "hinge-binding" motif, forming crucial hydrogen bonds within the ATP-binding pocket of many kinases.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is essential for B-cell signaling, making it a key target for autoimmune diseases and B-cell malignancies. Patents describe alkylated piperazine compounds derived from aminopyridine intermediates for use as BTK inhibitors[11].

  • FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is implicated in hepatocellular carcinoma (HCC). Aminopyridine and aminopyrimidine derivatives have been designed and synthesized as selective FGFR4 inhibitors[12].

  • MPS1 Kinase Inhibitors: Monopolar spindle 1 (MPS1) kinase is a target for cancer therapy. Aminoisoquinoline derivatives, which share structural similarities, have been developed as potent MPS1 inhibitors[13].

The structure of Ethyl 5-amino-6-methylpyridine-3-carboxylate provides multiple points for diversification to optimize potency and selectivity against specific kinase targets.

Central Nervous System (CNS) Agents

Aminopyridines are known to act as potassium channel blockers. This mechanism is relevant for treating neurological disorders characterized by impaired nerve impulse conduction. For instance, 4-aminopyridine (dalfampridine) is approved for improving walking in patients with multiple sclerosis[14]. While this specific molecule is not a direct therapeutic, it serves as a starting point for developing novel CNS agents with improved properties and selectivity.

Conclusion

Ethyl 5-amino-6-methylpyridine-3-carboxylate is more than a simple chemical; it is a strategic platform for innovation in drug discovery. Its synthesis, while requiring careful execution, follows logical and well-established organic chemistry principles. Robust analytical methods are readily available to ensure its quality and purity. The true value of this compound lies in its potential as a core scaffold for developing next-generation kinase inhibitors and other targeted therapies, addressing significant unmet needs in oncology, immunology, and neurology. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this versatile building block in their research endeavors.

References

  • Synthesis of methyl 6-methylnicotinate. PrepChem.com. Available at: [Link]

  • CN114437031A - Synthetic method of 6-methyl nicotine. Google Patents.
  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.
  • CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. Google Patents.
  • Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477. PubChem. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • US2993904A - Preparation of 6-methylnicotinic acid. Google Patents.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]

  • HPLC Determination of the Cardiotonics, Dopamine and 4-Methyl-2-aminopyridine, in Serum Following Fluorescamine Derivatization. Taylor & Francis Online. Available at: [Link]

  • EP0333020A2 - Process for the preparation of substituted pyridines. Google Patents.
  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • US Patent for Kinase inhibitors. Google Patents. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development 2016, 20, 4, 716–731. Available at: [Link]

  • The use of aminopyridines in neurological disorders. PubMed. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]

  • US20130116245A1 - Alkylated piperazine compounds. Google Patents.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC - PubMed Central. Available at: [Link]

Sources

Foundational

The Strategic Importance of 5-Aminopyridine-3-Carboxylate Esters: A Technical Guide for Researchers and Drug Development Professionals

Abstract The 5-aminopyridine-3-carboxylate ester scaffold is a privileged heterocyclic motif of significant interest in contemporary medicinal chemistry and drug discovery. Its inherent structural features, combining a h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aminopyridine-3-carboxylate ester scaffold is a privileged heterocyclic motif of significant interest in contemporary medicinal chemistry and drug discovery. Its inherent structural features, combining a hydrogen bond-accepting pyridine nitrogen, a nucleophilic amino group, and a modifiable ester functionality, render it a versatile building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive literature review of the synthesis, chemical properties, and applications of 5-aminopyridine-3-carboxylate esters. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and explore the structure-activity relationships that underpin their therapeutic potential, with a particular focus on their role as kinase inhibitors and anti-inflammatory agents. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this important chemical scaffold in their work.

Introduction: The 5-Aminopyridine-3-Carboxylate Core

The pyridine ring is a cornerstone of many pharmaceuticals, owing to its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The strategic placement of an amino group at the 5-position and a carboxylate ester at the 3-position of the pyridine ring creates a unique trifunctionalized scaffold with a rich chemical landscape. The amino group serves as a key nucleophilic handle for a wide range of derivatization reactions, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties. The ester functionality, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing additional points for modification or direct interaction with biological targets.

This guide will provide a holistic overview of this important class of compounds, from their fundamental synthesis to their application in the development of novel therapeutics.

Synthetic Methodologies: Accessing the Core Scaffold

The efficient and scalable synthesis of 5-aminopyridine-3-carboxylate esters is paramount for their widespread use in research and development. Two principal retrosynthetic disconnections have emerged as the most viable routes to this scaffold: the reduction of a nitro precursor and the rearrangement of a carboxamide.

Route A: Reduction of 5-Nitropyridine-3-Carboxylate Esters

This is arguably the most common and reliable method for the preparation of 5-aminopyridine-3-carboxylate esters. The synthesis begins with the readily available 5-nitronicotinic acid, which is first esterified and then subjected to reduction of the nitro group.

Synthesis Route A start 5-Nitronicotinic Acid esterification Esterification (e.g., EtOH, H₂SO₄) start->esterification nitro_ester 5-Nitropyridine-3-carboxylate Ester esterification->nitro_ester reduction Nitro Group Reduction (e.g., H₂, Pd/C) nitro_ester->reduction product 5-Aminopyridine-3-carboxylate Ester reduction->product

Caption: Synthetic pathway via reduction of a 5-nitro precursor.

Causality Behind Experimental Choices:

  • Esterification: The choice of alcohol (e.g., ethanol, methanol) determines the nature of the resulting ester. Acid catalysis (e.g., sulfuric acid) is typically employed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reduction: Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method for the reduction of aromatic nitro groups.[2] This method is often preferred over other reducing agents (e.g., tin(II) chloride, iron in acetic acid) due to the milder reaction conditions and easier product purification.

Experimental Protocol: Synthesis of Ethyl 5-Aminonicotinate via Catalytic Hydrogenation

  • Esterification of 5-Nitronicotinic Acid: To a solution of 5-nitronicotinic acid (1 eq.) in absolute ethanol (10 volumes), slowly add concentrated sulfuric acid (0.1 eq.) at 0 °C. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC. After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 5-nitronicotinate.

  • Catalytic Hydrogenation: Dissolve ethyl 5-nitronicotinate (1 eq.) in ethanol (10 volumes) in a hydrogenation vessel. Add 10% Pd/C (5-10 mol%) to the solution. Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC. Upon completion, carefully filter the catalyst through a pad of Celite and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain ethyl 5-aminonicotinate.

Route B: Hofmann Rearrangement of Nicotinamide-3-Carboxamide

An alternative approach to the 5-amino functionality is through the Hofmann rearrangement of a nicotinamide derivative. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[3]

Synthesis Route B start Nicotinamide carboxylation Carboxylation/Esterification start->carboxylation amide_ester Nicotinamide-3-carboxylate Ester carboxylation->amide_ester rearrangement Hofmann Rearrangement (e.g., Br₂, NaOH) amide_ester->rearrangement product 5-Aminopyridine-3-carboxylate Ester rearrangement->product

Caption: Synthetic pathway via Hofmann rearrangement.

Causality Behind Experimental Choices:

  • Hofmann Rearrangement: This reaction proceeds via the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate upon treatment with a base. The isocyanate is subsequently hydrolyzed to the primary amine. The choice of halogen (e.g., bromine) and base (e.g., sodium hydroxide) is critical for the success of the reaction.[4]

Experimental Protocol: Synthesis of Methyl 5-Aminonicotinate via Hofmann Rearrangement

  • Preparation of the N-bromoamide: To a solution of methyl 3-carbamoylnicotinate (1 eq.) in a mixture of water and dioxane, add a solution of sodium hypobromite (prepared from bromine and sodium hydroxide) at 0 °C. Stir the mixture for 1-2 hours at this temperature.

  • Rearrangement and Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the reaction is complete (monitored by TLC). Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-aminonicotinate.

Physicochemical Properties

PropertyEstimated Value/RangeReference
Molecular Weight~150-180 g/mol (for methyl/ethyl esters)N/A
AppearanceLikely a solid at room temperature[5]
Melting Point95-97 °C (for ethyl 5-aminonicotinate)[5]
Boiling Point> 300 °C (Predicted)[5]
SolubilitySoluble in common organic solvents (e.g., ethanol, DMSO, DMF)[6]
pKa~4.2 (Predicted for the amino group)[5]

Applications in Drug Discovery and Medicinal Chemistry

The 5-aminopyridine-3-carboxylate scaffold is a versatile platform for the development of a wide range of therapeutic agents. The amino group at the 5-position serves as a key point for derivatization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine nitrogen of the 5-aminopyridine-3-carboxylate scaffold can form crucial hydrogen bond interactions within the ATP-binding site of kinases, making it an attractive core for the design of kinase inhibitors.[1]

The amino group is often acylated or transformed into a urea or thiourea to introduce further interactions with the kinase active site. For instance, derivatives of 2-aminopyridine-3-carboxamide have been identified as potent inhibitors of the c-Met kinase.[7]

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket inhibitor 5-Aminopyridine-3-carboxylate Derivative inhibitor->hinge H-bond to Pyridine-N inhibitor->hydrophobic_pocket Hydrophobic Interactions from 5-substituent

Caption: General binding mode of 5-aminopyridine-3-carboxylate derivatives in a kinase active site.

Structure-Activity Relationship (SAR) Insights:

  • 5-Amino Group Derivatization: The nature of the substituent on the 5-amino group is critical for potency and selectivity. Acylation with various carboxylic acids or reaction with isocyanates to form ureas can introduce additional hydrogen bond donors and acceptors, as well as hydrophobic interactions.

  • Ester Modification: Conversion of the ester to an amide can introduce further hydrogen bonding opportunities and improve metabolic stability.

  • Pyridine Ring Substitution: Substitution on the pyridine ring itself can modulate the electronic properties of the scaffold and influence its binding affinity.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Compounds that can modulate inflammatory pathways are therefore of significant therapeutic interest. Derivatives of nicotinic acid have been shown to possess anti-inflammatory properties, and the 5-aminopyridine-3-carboxylate scaffold provides a template for the design of novel anti-inflammatory agents.[8]

The mechanism of action is often related to the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or the suppression of pro-inflammatory cytokine production.

Conclusion

5-Aminopyridine-3-carboxylate esters represent a highly valuable and versatile class of heterocyclic compounds with significant potential in drug discovery and development. Their straightforward synthesis, coupled with the presence of multiple functional handles for derivatization, makes them an attractive starting point for the generation of compound libraries for high-throughput screening. The insights provided in this technical guide are intended to empower researchers to fully exploit the potential of this important chemical scaffold in their quest for novel therapeutics.

References

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. 2021 Mar; 26(5): 1373. Available from: [Link]

  • Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. Org. Process Res. Dev. 2016, 20, 2, 433–438. Available from: [Link]

  • Hofmann rearrangement. In: Wikipedia [Internet]. [place unknown]: Wikimedia Foundation; [updated 2023 Nov 27; cited 2024 Feb 12]. Available from: [Link]

  • Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules. 2015 Oct; 20(10): 18866–18889. Available from: [Link]

  • Design, Synthesis and Anti-Inflammatory Activity of. Amanote Research. [place unknown]; [date unknown]. Available from: [Link]

  • Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorg Med Chem Lett. 2012 Sep 1; 22(17): 5639–5643. Available from: [Link]

  • Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. Eur J Med Chem. 2005 Apr;40(4):371-7. Available from: [Link]

  • Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Chemistry & Biodiversity. 2026; e202502861. Available from: [Link]

  • Ethyl isonicotinate. PubChem. [place unknown]; [date unknown]. Available from: [Link]

  • Enhanced Catalytic Transfer Hydrogenation of Ethyl Levulinate to γ-Valerolactone over a Robust Cu−Ni Bimetallic Catalyst. ACS Sustainable Chem. Eng. 2017, 5, 1, 654–661. Available from: [Link]

  • Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. J Med Chem. 2014 Dec 11; 57(23): 9897–9910. Available from: [Link]

  • Ethyl Nicotinate. PubChem. [place unknown]; [date unknown]. Available from: [Link]

  • A kind of preparation method of ethyl nicotinate. Google Patents. [place unknown]; [date unknown].
  • Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Cheméo. [place unknown]; [date unknown]. Available from: [Link]

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][9]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. J Med Chem. 2011 Jan 27; 54(2): 635–654. Available from: [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Front. Chem., 20 September 2021. Available from: [Link]

  • Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Catalysts. 2016, 6(3), 41. Available from: [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Adv. 2026, 16, 1-19. Available from: [Link]

  • Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck. ResearchGate. [place unknown]; 2001. Available from: [Link]

  • Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts. ResearchGate. [place unknown]; 2014. Available from: [Link]

  • Regeneration of nicotinamide cofactors for use in organic synthesis. Chem Rev. 1985;85(5):409-437. Available from: [Link]

  • Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. Green Chem., 2017,19, 196-203. Available from: [Link]

  • Methods for the regeneration of nicotinamide coenzymes. Green Chem., 2014,16, 2039-2051. Available from: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2022, 2022(2), M1382. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl 5-amino-6-methylpyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Hazard Analysis 1.1. Chemical Identity Identifier Value IUPAC Name ethyl 5-amino-6-methylpyridine-3-carboxylate[1] Molecular For...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Hazard Analysis

1.1. Chemical Identity

Identifier Value
IUPAC Name ethyl 5-amino-6-methylpyridine-3-carboxylate[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 1008138-73-5[1]

1.2. GHS Hazard Classification

Based on available data, Ethyl 5-amino-6-methylpyridine-3-carboxylate is classified with the following hazards.[1]

Hazard Class Hazard Statement Pictogram Signal Word
Acute Toxicity, Oral (Category 5)H303: May be harmful if swallowedWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWarning

It is crucial to note that the toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it may have other potential hazards.

Prudent Handling Protocols

The following protocols are based on best practices for handling pyridine derivatives and compounds with similar GHS classifications.[2][3]

2.1. Engineering Controls: The First Line of Defense

The primary approach to ensuring safety is to minimize exposure through robust engineering controls.

  • Fume Hood: All handling of Ethyl 5-amino-6-methylpyridine-3-carboxylate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] This is critical to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[3]

2.2. Personal Protective Equipment (PPE): Essential for All Operations

A comprehensive PPE regimen is mandatory when working with this compound.

  • Eye Protection: Chemical splash goggles are required at all times to protect against accidental splashes that could cause serious eye irritation.[2][4]

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[2] Always inspect gloves for any signs of degradation or perforation before use. Discard and replace gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned to protect against skin contact.[2]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be necessary.

2.3. Safe Handling Practices

Adherence to these practices minimizes the risk of exposure and contamination.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[5]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[6]

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Transfers: Use appropriate tools (spatulas, etc.) for transferring the solid. For solutions, use a syringe or pipette within the fume hood.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, as these may lead to vigorous reactions.[7]

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

4.1. Exposure Response

The following diagram outlines the immediate steps to take in the event of an exposure.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Follow-Up Exposure Exposure Occurs Eye_Contact Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Exposure->Eye_Contact Skin_Contact Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Exposure->Skin_Contact Inhalation Inhalation Remove person to fresh air and keep comfortable for breathing. Exposure->Inhalation Ingestion Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Exposure->Ingestion Seek_Medical_Attention Seek Medical Advice/Attention Eye_Contact->Seek_Medical_Attention If irritation persists Skin_Contact->Seek_Medical_Attention If irritation occurs Inhalation->Seek_Medical_Attention If feeling unwell Ingestion->Seek_Medical_Attention

Caption: Emergency Response Workflow for Accidental Exposure.

4.2. Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Disposal Considerations

All waste materials, including empty containers and contaminated PPE, should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the chemical to enter the environment.[5]

Conclusion

While Ethyl 5-amino-6-methylpyridine-3-carboxylate presents moderate hazards, a disciplined approach to safety, grounded in the principles of hazard assessment, engineering controls, diligent use of personal protective equipment, and emergency preparedness, will ensure a safe laboratory environment for all personnel. The causality behind these experimental choices is to proactively mitigate the known risks of skin, eye, and respiratory irritation, as well as potential unknown toxicities. This self-validating system of protocols, when followed rigorously, provides a robust framework for the safe utilization of this compound in research and development.

References

  • Vertex AI Search. (2010).
  • Jubilant Ingrevia. (n.d.).
  • Fisher Scientific. (2009).
  • Jubilant Ingrevia Limited. (2024).
  • Cole-Parmer. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.

Sources

Foundational

Thermal Profiling of Heterocycles: A Master Guide to TGA of Pyridine Derivatives

Executive Directive: Beyond the Weight Loss Curve Thermogravimetric Analysis (TGA) is often relegated to a simple "loss on drying" test. However, when dealing with pyridine derivatives —a cornerstone of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Beyond the Weight Loss Curve

Thermogravimetric Analysis (TGA) is often relegated to a simple "loss on drying" test. However, when dealing with pyridine derivatives —a cornerstone of medicinal chemistry found in over 20% of top-grossing pharmaceuticals—TGA becomes a structural probe.

Pyridine rings are electron-deficient heterocycles. Their thermal behavior is governed by specific vulnerabilities: the lability of substituents, the strength of intermolecular hydrogen bonding (in salts/co-crystals), and the volatility of the ring itself upon cleavage.

This guide moves beyond standard protocols. It details how to differentiate between desolvation , sublimation , and oxidative degradation , ensuring your thermal data is not just a number, but a mechanistic insight.

Strategic Experimental Design

The volatility of pyridine derivatives requires a departure from "standard" open-pan TGA. A self-validating protocol begins with the correct crucible selection.

The Crucible Decision Matrix

Pyridine derivatives often sublime before decomposing. Using an open pan results in a featureless weight loss curve that mimics decomposition but is actually physical evaporation.

Protocol:

  • Hermetically Sealed Pans (Al/Au): Use for volatile derivatives or when assessing total solvent content. Puncture a 50

    
     pinhole immediately before loading. This creates a "self-generated atmosphere," suppressing sublimation while allowing decomposition gases to escape [1].
    
  • Open Platinum Pans: Use only for high-temperature combustion studies (>600°C) or non-volatile polymeric complexes.

Atmosphere Control
  • Nitrogen (

    
    ):  The standard for determining intrinsic molecular stability (pyrolysis).
    
  • Air/Oxygen: Required to simulate processing conditions (e.g., hot-melt extrusion) or to study oxidative attack on the pyridine nitrogen.

Visualization: Method Selection Workflow

The following decision tree illustrates the logic for selecting the correct TGA configuration based on the sample type.

TGA_Method_Selection Start Sample Characterization IsVolatile Is the derivative volatile (mp < 150°C)? Start->IsVolatile IsSalt Is it a Salt/Co-crystal? IsVolatile->IsSalt No Pinhole PROTOCOL A: Al Pan, Pinhole Lid Suppress Sublimation IsVolatile->Pinhole Yes IsComplex Is it a Metal Complex? IsSalt->IsComplex No (Anhydrous) HiRes PROTOCOL C: Hi-Res TGA (Dynamic Rate) Separate Desolvation from Degradation IsSalt->HiRes Yes (Solvated) IsComplex->Pinhole No (Organic Ligand) OpenPan PROTOCOL B: Open Pt/Alumina Pan Allow rapid gas escape IsComplex->OpenPan Yes (High Temp)

Figure 1: Decision matrix for TGA configuration. Correct pan selection is critical to distinguish sublimation from degradation.

Mechanistic Interpretation of Pyridine Decomposition[1][2][3]

Interpreting the TGA curve of a pyridine derivative requires understanding the chemical hierarchy of bond breaking.

The Three-Stage Decomposition Model

Most pyridine derivatives follow a predictable decay pattern:

  • Stage I: Desolvation (

    
    ): 
    
    • Loss of unbound water or lattice solvents.

    • Validation: Peak in the First Derivative (DTG) curve should be sharp. If broad, it suggests simultaneous sublimation.

  • Stage II: Functional Group Elimination (

    
    ): 
    
    • Substituents like carboxyl (niacin), hydroxyl (pyridoxine), or amino groups are lost first.

    • Mechanism:[1] Decarboxylation is common for pyridine carboxylic acids.

  • Stage III: Ring Rupture (

    
    ): 
    
    • The pyridine ring is aromatic and thermally robust. Fragmentation typically yields HCN and acetylene derivatives [2].

Data Summary: Comparative Thermal Stability

The following table summarizes the decomposition onset temperatures (


) for various pyridine classes, illustrating the stabilizing effect of coordination and salt formation.
Compound ClassExample

(Decomp)
Primary Mechanism
Simple Derivative Pyridoxine (Vitamin B6)~160°CLoss of -OH / Ring breakdown [5]
Pharma Salt Pyridine Hydrochloride~140°C (Sublimes)Dissociation to Pyridine + HCl
Coordination Complex Zn(II)-Pyridine Polymer>250°CLigand release (Pyridine loss) [3]
Fused Ring Quinoline derivatives>300°CRing opening (oxidative)

Table 1: Comparative thermal stability data synthesized from recent kinetic studies [3][5]. Note how salt formation does not always guarantee higher stability if the counter-ion is volatile.

Advanced Characterization: Evolved Gas Analysis (TGA-MS)

Weight loss alone is non-specific. For pharmaceutical development, you must identify what is leaving the sample. Coupling TGA with Mass Spectrometry (TGA-MS) is the gold standard.

The "Fingerprint" Protocol

When analyzing pyridine derivatives, monitor specific mass-to-charge (m/z) ratios to validate the weight loss steps.

  • m/z 18: Water (Desolvation).

  • m/z 44:

    
     (Decarboxylation of niacin-like derivatives).
    
  • m/z 79: Pyridine molecular ion (

    
    ).
    
  • m/z 52: Fragmentation product (

    
    ).
    
Workflow: Deconvoluting Overlapping Events

Often, desolvation and initial degradation overlap. TGA-MS separates these by chemical identity.

TGA_MS_Logic Signal TGA Weight Loss Event MS_Water MS Peak m/z 18 (H2O) Signal->MS_Water MS_Py MS Peak m/z 79 (Pyridine) Signal->MS_Py MS_CO2 MS Peak m/z 44 (CO2) Signal->MS_CO2 Hydrate Conclusion: Hydrate/Solvate MS_Water->Hydrate LigandLoss Conclusion: Coordination Break (Ligand Release) MS_Py->LigandLoss Degradation Conclusion: Chemical Degradation (Decarboxylation) MS_CO2->Degradation

Figure 2: Evolved Gas Analysis (EGA) logic flow. Correlating weight loss with specific ion currents allows for definitive assignment of thermal events [4].

Kinetic Analysis: Predicting Shelf Life[4]

For drug development, TGA is used to predict long-term stability using Arrhenius kinetics.

Protocol:

  • Run the sample at multiple heating rates (

    
    ).
    
  • Apply the Flynn-Wall-Ozawa (FWO) or Kissinger isoconversional methods.

  • Calculate Activation Energy (

    
    ).[2]
    

Insight: For pyridine derivatives, a high


 (>150 kJ/mol) typically indicates a specific bond cleavage event (chemical stability), whereas a lower 

(<80 kJ/mol) often points to physical processes like sublimation or desolvation [5].

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem Technical Resources. 5[6][7][8]

  • RSC Publishing. (2000). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. 1[6][7][9][8][10][11]

  • ResearchGate. (2023). The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1. Intrinsic Effect of Pyridine-N-Position on Structural Properties. 6[7][9][8][11][12]

  • Hiden Analytical. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Hiden Analytical Application Notes. 13[7][8][10][11][12]

  • ResearchGate. (2025). Study of the Thermal Stability Properties of Pyridoxine Using Thermogravimetric Analysis. 14

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 5-amino-6-methylpyridine-3-carboxylate as a Pivotal Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini AI Introduction: The Strategic Importance of the Pyridine Scaffold The pyridine ring is a cornerstone in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. Within this class of compounds, Ethyl 5-amino-6-methylpyridine-3-carboxylate stands out as a highly versatile and valuable chemical intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an ester moiety on a substituted pyridine ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its applications, particularly in the synthesis of potent kinase inhibitors, and offers detailed protocols for its use in the construction of complex heterocyclic systems.

Chemical Profile and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
IUPAC Name ethyl 5-amino-6-methylpyridine-3-carboxylate
CAS Number 1008138-73-5
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Off-white to yellow or brown crystalline powder[1]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMF[2][3]

Safety and Handling: Ethyl 5-amino-6-methylpyridine-3-carboxylate is associated with the following hazard statements:

  • H303: May be harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds for Kinase Inhibitors

A primary and high-impact application of Ethyl 5-amino-6-methylpyridine-3-carboxylate is its use as a precursor for the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic system is the core of several approved and investigational kinase inhibitors, including the blockbuster drug Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive and HER2-negative breast cancer.[5]

The strategic importance of the aminopyridine starting material lies in its ability to undergo a cyclocondensation reaction with a guanidine derivative to form the fused pyrimidine ring of the pyrido[2,3-d]pyrimidine system. The ester and methyl groups on the pyridine ring provide further points for chemical modification to fine-tune the biological activity and pharmacokinetic properties of the final compound.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of a key pyrido[2,3-d]pyrimidine intermediate from Ethyl 5-amino-6-methylpyridine-3-carboxylate.

G A Ethyl 5-amino-6-methylpyridine-3-carboxylate C Cyclocondensation A->C B Guanidine Derivative (e.g., N-(5-(piperazin-1-yl)pyridin-2-yl)guanidine) B->C D Pyrido[2,3-d]pyrimidine Intermediate C->D E Further Functionalization (e.g., Acylation, Cross-coupling) D->E F Bioactive Molecule (e.g., CDK4/6 Inhibitor) E->F

Caption: General workflow for the synthesis of bioactive pyrido[2,3-d]pyrimidines.

Detailed Protocol: Synthesis of a Key Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate

This protocol details the synthesis of 8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one, a close analogue and key intermediate in the synthesis of Palbociclib. This procedure is a synthesis of established chemical transformations and serves as a representative example of the utility of Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Step 1: Synthesis of the Guanidine Reagent (Illustrative Example)

The synthesis of the required guanidine partner is a crucial preliminary step. The following is a general representation of the synthesis of a substituted guanidine.

G A 2-Amino-5-(piperazin-1-yl)pyridine C Guanidinylation A->C B Guanidinylating Agent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride) B->C D N-(5-(piperazin-1-yl)pyridin-2-yl)guanidine C->D

Caption: Synthesis of a substituted guanidine reagent.

Protocol:

  • To a solution of 2-amino-5-(piperazin-1-yl)pyridine (1 equivalent) in a suitable solvent such as DMF, add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired guanidine derivative.

Step 2: Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core

This step represents the key transformation where the aminopyridine intermediate is converted to the bicyclic pyridopyrimidine system.

Protocol:

  • In a round-bottom flask, dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate (1 equivalent) and the synthesized N-(5-(piperazin-1-yl)pyridin-2-yl)guanidine (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 2-3 equivalents) or sodium tert-butoxide, portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Caution: NaH is highly reactive and pyrophoric; handle with extreme care.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and carefully quench the excess base by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one.

Rationale Behind Experimental Choices:
  • Solvent: High-boiling aprotic solvents like DMF or dioxane are chosen to facilitate the reaction at elevated temperatures, which is often necessary for the cyclization to proceed efficiently.

  • Base: A strong, non-nucleophilic base like NaH or sodium tert-butoxide is required to deprotonate the amino group of the guanidine and the starting aminopyridine, facilitating the nucleophilic attack and subsequent cyclization.

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reagents like NaH to prevent their reaction with atmospheric moisture and oxygen.

Further Applications and Future Directions

The utility of Ethyl 5-amino-6-methylpyridine-3-carboxylate extends beyond the synthesis of CDK inhibitors. Its reactive functionalities make it a valuable starting material for the preparation of a wide array of substituted pyridines and fused heterocyclic systems with potential applications in various areas of drug discovery, including the development of:

  • Anticancer agents: The pyridine scaffold is present in numerous anticancer drugs, and this intermediate provides a convenient entry point for the synthesis of novel analogues.[4]

  • Antibacterial and Antifungal Agents: Pyridine derivatives have shown promising antimicrobial activity, and this building block can be used to generate libraries of compounds for screening.[4]

  • Anti-inflammatory Drugs: The anti-inflammatory potential of pyridine-containing molecules is well-documented, making this intermediate relevant for the development of new therapeutics in this area.[4]

The exploration of multicomponent reactions (MCRs) involving Ethyl 5-amino-6-methylpyridine-3-carboxylate is a promising avenue for future research. MCRs allow for the rapid and efficient generation of molecular diversity, which is highly desirable in the early stages of drug discovery.[2]

Conclusion

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a strategically important chemical intermediate with proven applications in the synthesis of complex, biologically active molecules. Its role as a key precursor in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, such as Palbociclib, highlights its significance in modern drug development. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Jetir.Org. (n.d.). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved January 28, 2026, from [Link]

  • JETIR. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Retrieved January 28, 2026, from [Link]

  • MDPI. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved January 28, 2026, from [Link]

  • MDPI. (2022). The Inhibitors of CDK4/6 from a Library of Marine Compound Database: A Pharmacophore, ADMET, Molecular Docking and Molecular Dynamics Study. Retrieved January 28, 2026, from [Link]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved January 28, 2026, from [Link]

  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved January 28, 2026, from [Link]

Sources

Application

The Strategic Role of Ethyl 5-amino-6-methylpyridine-3-carboxylate in the Development of Novel Antimitotic Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of Ethyl 5-amino-6-methylpyridine-3-carboxylate as a pivotal scaffold for the synthesis and evaluation of new an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Ethyl 5-amino-6-methylpyridine-3-carboxylate as a pivotal scaffold for the synthesis and evaluation of new antimitotic agents. We will delve into the rationale behind its selection, propose synthetic strategies for derivatization, and offer detailed protocols for assessing the antimitotic potential of the resulting compounds.

Introduction: The Promise of the Aminopyridine Scaffold in Cancer Therapy

The search for novel anticancer therapeutics remains a cornerstone of medicinal chemistry. Microtubules, dynamic protein polymers essential for the formation of the mitotic spindle during cell division, are a clinically validated target for cancer chemotherapy. Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death.

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[1][2] Specifically, the aminopyridine moiety has been identified as a key pharmacophore in several compounds that exhibit antimitotic activity by inhibiting tubulin polymerization.[3][4] Ethyl 5-amino-6-methylpyridine-3-carboxylate presents itself as a versatile starting material for the development of such agents due to its reactive functional groups: an amino group amenable to a variety of coupling reactions and an ethyl ester that can be hydrolyzed and converted to amides or other functionalities. These sites allow for systematic structural modifications to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

Synthetic Strategy: Derivatization of the Core Scaffold

The primary objective is to generate a library of derivatives from Ethyl 5-amino-6-methylpyridine-3-carboxylate to identify compounds with potent antimitotic activity. The synthetic strategy will focus on modifications at the 5-amino and 3-carboxylate positions.

Modification of the 5-Amino Group

The 5-amino group can be readily acylated or sulfonylated to introduce a variety of substituents. This is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, which can significantly impact its binding to the target protein.[5] For instance, reaction with various benzoyl chlorides can introduce substituted phenyl rings, a feature often found in colchicine-site binding agents that inhibit tubulin polymerization.[6]

Protocol 1: General Procedure for the Acylation of the 5-Amino Group

  • Dissolution: Dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Modification of the 3-Carboxylate Group

The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. Amide bond formation is a robust and widely used reaction in drug discovery to build molecular complexity and introduce new interaction points for target binding.[7]

Protocol 2: Hydrolysis of the Ethyl Ester and Amide Coupling

  • Step A: Hydrolysis

    • Dissolution: Dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate (1 equivalent) in a mixture of THF and water.

    • Saponification: Add lithium hydroxide (LiOH) (2-3 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Acidification: Acidify the reaction mixture to pH 3-4 with 1N HCl.

    • Extraction: Extract the carboxylic acid product with a suitable organic solvent like ethyl acetate. Dry the organic layer and concentrate to yield the crude acid, which can often be used in the next step without further purification.

  • Step B: Amide Coupling

    • Activation: Dissolve the carboxylic acid from Step A (1 equivalent) in DCM or DMF. Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

    • Amine Addition: Add the desired amine (1.2 equivalents) to the activated acid.

    • Reaction: Stir the reaction mixture at room temperature for 4-24 hours.

    • Work-up and Purification: Perform an aqueous work-up and purify the resulting amide by column chromatography or recrystallization.

Biological Evaluation: A Tiered Approach to Identifying Antimitotic Activity

A multi-step screening process is proposed to efficiently identify promising antimitotic agents from the synthesized library of compounds.

Primary Screen: In Vitro Tubulin Polymerization Assay

The initial assessment of the synthesized compounds will be to determine their effect on the polymerization of purified tubulin. This cell-free assay provides direct evidence of a compound's ability to interact with tubulin and disrupt microtubule formation.[8][9]

Protocol 3: In Vitro Tubulin Polymerization Assay (Absorbance-Based)

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.[1][10]

    • Prepare a stock solution of GTP in general tubulin buffer.

    • Prepare stock solutions of the test compounds, a positive control (e.g., colchicine or nocodazole), and a negative control (DMSO) in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the test compound or control to the wells.

    • On ice, prepare the tubulin solution containing GTP.

    • Initiate the polymerization by adding the tubulin-GTP solution to the wells containing the compounds. The final tubulin concentration should be in the range of 1-3 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37 °C.

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes.[11]

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the DMSO control.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Table 1: Expected Outcomes of the Tubulin Polymerization Assay

Compound CategoryExpected Effect on Tubulin Polymerization
Active Inhibitor Dose-dependent decrease in the rate and maximal level of polymerization.
Inactive Compound Polymerization curve similar to the DMSO control.
Positive Control (e.g., Colchicine) Strong inhibition of polymerization.
Secondary Screen: Cell-Based Assays

Compounds that show significant activity in the primary screen will be further evaluated in cell-based assays to confirm their antimitotic effects in a cellular context.

Antimitotic agents typically cause an arrest of cells in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.[12][13][14]

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a duration equivalent to one to two cell cycles (e.g., 24-48 hours). Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel or nocodazole).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20 °C for at least 2 hours.[12]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.[14] Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Gate the cell population to exclude doublets and debris.

    • Generate a histogram of PI fluorescence intensity.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

    • An increase in the percentage of cells in the G2/M phase is indicative of mitotic arrest.

Graphviz Diagram: Workflow for Cell Cycle Analysis

cell_cycle_analysis A Seed and Treat Cells B Harvest and Fix Cells in 70% Ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Acquire Data on Flow Cytometer C->D E Analyze DNA Content Histogram D->E

Caption: Workflow for assessing cell cycle arrest.

To visually confirm that the G2/M arrest is due to disruption of the mitotic spindle, immunofluorescence microscopy can be employed. This technique allows for the visualization of microtubules, chromosomes, and other cellular components.[15][16]

Protocol 5: Immunofluorescence Staining of Microtubules

  • Cell Culture on Coverslips:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Treat the cells with the test compounds as described in Protocol 4.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.[17]

    • Incubate with a primary antibody against α-tubulin overnight at 4 °C.

    • Wash the coverslips with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Counterstain the DNA with DAPI for 5-10 minutes.[18]

    • Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Acquire images of the mitotic spindles and chromosome alignment.

  • Analysis:

    • Examine the morphology of the mitotic spindles. Cells treated with tubulin destabilizers are expected to show abnormal spindles, such as multipolar spindles or a lack of a well-defined metaphase plate.[19]

Graphviz Diagram: Proposed Mechanism of Action

mechanism_of_action cluster_drug Aminopyridine Derivative cluster_cell Cancer Cell Drug Ethyl 5-amino-6-methylpyridine-3-carboxylate Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin binds to Polymerization Microtubule Polymerization Tubulin->Polymerization inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle required for Arrest Mitotic Arrest (G2/M Phase) Spindle->Arrest disruption leads to Apoptosis Apoptosis Arrest->Apoptosis triggers

Caption: Hypothesized mechanism of action for novel antimitotic agents.

Conclusion and Future Directions

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a promising and versatile scaffold for the development of novel antimitotic agents. By employing the synthetic and screening strategies outlined in this guide, researchers can systematically explore the chemical space around this core structure to identify potent inhibitors of tubulin polymerization. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing clinically viable anticancer drugs.

References

  • Sluder, G., & Nordberg, J. J. (2014). Using Fluorescence Microscopy to Study Mitosis. Cold Spring Harbor Protocols, 2014(1), pdb.prot079736. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • ResearchGate. Inhibition of tubulin polymerization evaluated by cell-free tubulin polymerization assay. [Link]

  • Maddox, P. S., et al. (2000). Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast. Methods in Molecular Biology, 137, 137-150. [Link]

  • Ma, L. Y., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-28. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1348. [Link]

  • University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. [Link]

  • Khan, I., et al. (2023). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Molecules, 28(13), 5081. [Link]

  • Juárez-López, S. V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Bio-protocol. In Vitro Tubulin Polymerization Inhibition Assay. [Link]

  • FULIR. Expansion microscopy of the mitotic spindle. [Link]

  • Bonafoux, D. F., et al. (2010). Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(1), 403-414. [Link]

  • Carlson, R. O., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Cancer Drug Targets, 16(6), 546-557. [Link]

  • Molecules. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

  • Liu, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(10), e2287. [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943-2971. [Link]

  • Henry, G. D. (2000). Recent strategies for the synthesis of pyridine derivatives. Tetrahedron, 56(43), 8483-8504. [Link]

  • Mohamed, S. S., et al. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Journals. [Link]

  • ResearchGate. Indirect immunofluorescence staining of mitotic spindle abnormalities. [Link]

  • Kamal, A., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3299. [Link]

Sources

Method

Application Note: Precision N-Alkylation of Aminopyridines

Executive Summary & Core Directive The Challenge: Aminopyridines (specifically 2- and 4-aminopyridines) present a classic "Ambident Nucleophile" problem. They possess two distinct nucleophilic nitrogen atoms:[1] The Endo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Aminopyridines (specifically 2- and 4-aminopyridines) present a classic "Ambident Nucleophile" problem. They possess two distinct nucleophilic nitrogen atoms:[1]

  • The Endocyclic Nitrogen (Ring N): Highly basic (pKa ~6.86 for 2-APH+), kinetically favored for electrophilic attack in neutral conditions.[1]

  • The Exocyclic Nitrogen (Amino N): Less basic but capable of forming stable secondary/tertiary amines upon deprotonation or via condensation.[1]

The Directive: This guide provides a decision matrix and validated protocols to selectively target the Exocyclic Nitrogen (N-exo) , which is the primary target for most medicinal chemistry applications (e.g., kinase inhibitors).

  • Use Method A (Reductive Amination) for the high-fidelity synthesis of secondary exocyclic amines. This is the "Gold Standard" for mono-alkylation.[1]

  • Use Method B (Base-Mediated SN2) only when synthesizing tertiary amines or when the electrophile is not a carbonyl (e.g., alkyl halides), with the caveat that strict control of base and solvent is required to avoid Ring N alkylation.[1]

Mechanistic Insight: The Regioselectivity Matrix

To control the reaction, one must understand the electronic landscape. The 2-aminopyridine system exists in a tautomeric equilibrium, but the amino form dominates.[1]

  • Neutral Conditions: The Ring N is the most nucleophilic site (

    
     lone pair). Direct alkylation with alkyl halides often yields the 1-alkyl-2-imino-1,2-dihydropyridine  (Endo-product) as a salt.[1]
    
  • Anionic Conditions: Deprotonation of the exocyclic amine (using strong bases like NaH) delocalizes the negative charge into the ring. While the anion is ambident, thermodynamic control and solvent choice can steer alkylation to the exocyclic nitrogen, though mixtures are common.

  • Imine Pathway (Reductive Amination): This bypasses the competition.[1] The exocyclic amine condenses with an aldehyde to form an imine (or hemiaminal), which is then selectively reduced.[1] The Ring N cannot form a stable imine, effectively "locking" the regioselectivity to the exocyclic position.

Visualization: Reaction Pathways

G Start 2-Aminopyridine Imine Exocyclic Imine Intermediate Start->Imine Method A: AcOH, NaBH(OAc)3 EndoSalt Endo-Alkylated Salt (Ring N) Start->EndoSalt Method B: Neutral/Weak Base ProductExo N-Exo-Alkyl Aminopyridine (Desired) Start->ProductExo Method B (Optimized): NaH/DMF (Anionic) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine AlkylHalide Alkyl Halide (R-X) AlkylHalide->EndoSalt Imine->ProductExo Reduction

Figure 1: Mechanistic bifurcation.[1] Method A (Green) offers the highest regioselectivity for secondary amines.[1]

Protocol A: Reductive Amination (The "Gold Standard")

Target: Mono-N-alkylation (Secondary Amines).[1] Scope: Aromatic and aliphatic aldehydes.[1] Ketones are slower and may require forcing conditions.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Aminopyridine (1.0 equiv)

  • Electrophile: Aldehyde (1.1 – 1.2 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for solubility but DCM is safer.[1]

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Step-by-Step Procedure
  • Imine Formation (The Setup):

    • In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 2-aminopyridine (1.0 equiv) in DCE (0.2 M concentration).

    • Add the Aldehyde (1.1 equiv).[1]

    • Add Glacial Acetic Acid (1.0 equiv).[1] Critical: This protonates the aldehyde/hemiaminal, catalyzing the dehydration to the imine.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[1] You may not see the imine peak clearly due to hydrolysis on the column, but you should see the disappearance of the starting amine.

  • Reduction (The Trigger):

    • Cool the mixture slightly (0°C) if the reaction is exothermic (rare on small scale) or proceed at RT.

    • Add STAB (1.5 equiv) in one portion.[1]

    • Why STAB? It is less reactive than NaBH4 and will not reduce the aldehyde as quickly as it reduces the protonated imine (chemoselectivity).

    • Stir at RT for 2–16 hours.

  • Workup & Purification:

    • Quench the reaction by adding saturated aqueous NaHCO3 (evolution of CO2 gas).[1] Stir until bubbling ceases.

    • Extract with DCM (3x).[1][2]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1][2]

    • Purification: Flash chromatography.[1] Aminopyridines are polar; use a gradient of DCM:MeOH (95:5 to 90:10).[1]

    • Tip: Pre-treat the silica column with 1% Triethylamine to prevent streaking of the basic product.

Validation Data (Typical Results)
SubstrateAldehydeYield (Isolated)Regioselectivity (Exo:Endo)
2-AminopyridineBenzaldehyde85-92%>99:1
2-AminopyridineCyclohexanecarbaldehyde78-85%>99:1
4-AminopyridineBenzaldehyde88-94%>99:1

Protocol B: Base-Mediated Direct Alkylation

Target: Tertiary amines or substrates where aldehydes are not available.[1] Risk: High probability of ring alkylation (Endo) or bis-alkylation.[1]

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Aminopyridine[1][3][4][5]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)[1]

  • Electrophile: Alkyl Halide (e.g., Benzyl Bromide) (1.0 equiv for mono, 2.2 for bis)[1]

  • Solvent: DMF (Anhydrous) or THF.[1]

Step-by-Step Procedure
  • Anion Formation:

    • Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C under Argon.

    • Add 2-aminopyridine (1.0 equiv) dropwise/portion-wise.[1]

    • Stir at 0°C to RT for 30 mins. Evolution of H2 gas indicates anion formation.[1] The solution usually turns yellow/orange.

  • Alkylation:

    • Cool back to 0°C.

    • Add the Alkyl Halide (1.0 equiv) slowly.[1]

    • Allow to warm to RT and stir for 2–4 hours.

  • Workup:

    • Carefully quench with water/ice.[1]

    • Extract with EtOAc (DMF is hard to remove from DCM).[1]

    • Wash with water (5x) to remove DMF.[1]

  • Critical Analysis (Regioselectivity Check):

    • NMR Diagnostic:

      • Exo-product: Ring protons remain similar to starting material (aromatic region).[1]

      • Endo-product (Ring Alkylation): Significant downfield shift of adjacent ring protons; loss of aromaticity pattern if the imine form is locked.[1]

    • Note: If Mono-alkylation is the goal, this method often fails to stop at the secondary amine stage because the product (secondary amine) is more acidic/nucleophilic than the starting material. Use Protocol A for secondary amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Imine formation stalled.Increase AcOH to 2.0 equiv. Add molecular sieves (4Å) to drive dehydration.[1]
Bis-alkylation (Method A) Excess aldehyde/reductant.[1]Strictly control stoichiometry (1:1). Use a slow addition of the aldehyde.
Ring Alkylation (Method B) "Soft" electrophile or neutral conditions.[1]Ensure full deprotonation (NaH).[1] Switch to "Hard" electrophiles. Switch to Method A.
Product Streaking on Silica Interaction with acidic silanols.[1]Add 1% Et3N or 1% NH4OH to the eluent. Use Alumina (Basic) instead of Silica.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Albert, A., et al. (1948).[1] "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249.[1][4][5] (Foundational pKa data). Link

  • Perkins, J. J., et al. (2012).[1] "Practical Synthesis of 2-Aminopyridines." Organic Process Research & Development. (General context on aminopyridine handling).

  • BenchChem Application Notes. (2025). "One-Pot Reductive Amination Using Sodium Triacetoxyborohydride." Link[1]

Disclaimer: These protocols involve hazardous chemicals (NaH, Alkyl Halides, Borohydrides).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Executive Summary & Scientific Rationale The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for purines (adenine).[1][2] Its derivatives exhibit potent biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for purines (adenine).[1][2] Its derivatives exhibit potent biological activities, including VEGFR-2 kinase inhibition (anti-angiogenic), PI3K inhibition , and broad-spectrum antimicrobial properties.

Conventional thermal synthesis of this core—typically involving the Gewald reaction followed by high-temperature cyclization—is often plagued by long reaction times (12–24 hours), harsh conditions, and difficult purification profiles due to tar formation.

Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by providing direct dielectric heating. This protocol details a rapid, two-step microwave synthesis that reduces total reaction time from days to under 2 hours while improving yield and purity.

The Microwave Advantage[3][4][5]
  • Kinetic Acceleration: Rapid superheating of polar solvents (EtOH, DMF) accelerates the rate-limiting steps of the Gewald condensation.

  • Thermodynamic Control: Precise temperature/pressure control minimizes thermal degradation of the sensitive 2-aminothiophene intermediate.

  • Green Chemistry: Reduced solvent usage and energy consumption.

Mechanistic Insight & Reaction Pathway

The synthesis proceeds via two distinct phases.[3][4] Understanding the mechanism is critical for troubleshooting.

  • Phase I (Gewald Reaction): A multi-component condensation of a ketone/aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur. The mechanism involves a Knoevenagel condensation followed by sulfur uptake and intramolecular cyclization.[3]

  • Phase II (Pyrimidine Annulation): The 2-aminothiophene intermediate reacts with a C1 synthon (formamide, urea, or formic acid) to close the pyrimidine ring.

Diagram 1: Synthetic Pathway

This diagram illustrates the logical flow from starting materials to the final fused heterocyclic core.

ThienoPyrimidineSynthesis cluster_0 Phase I: Gewald Reaction cluster_1 Phase II: Annulation Start Ketone + Malononitrile + Sulfur (S8) Intermediate 2-Aminothiophene-3-carbonitrile (Key Intermediate) Start->Intermediate MW: 50-80°C 10-20 min Base: Morpholine Product Thieno[2,3-d]pyrimidine Scaffold Intermediate->Product MW: 100-150°C 15-30 min Cyclization CyclizingAgent Cyclizing Agent (Formamide/Urea) CyclizingAgent->Product

Caption: Two-step microwave synthesis pathway: Gewald condensation followed by pyrimidine ring closure.

Detailed Experimental Protocols

Safety Warning: Microwave reactors generate high pressure. Use only rated pressure vials (e.g., 10 mL or 30 mL Pyrex). Perform all manipulations in a fume hood due to the evolution of H₂S and ammonia.

Phase I: Synthesis of 2-Aminothiophene-3-carbonitrile (Gewald)

This step constructs the thiophene ring.[5]

Reagents:

  • Cyclohexanone (or substituted ketone): 10 mmol

  • Malononitrile: 10 mmol[6]

  • Elemental Sulfur (S₈): 10 mmol

  • Morpholine (Base Catalyst): 10 mmol

  • Solvent: Ethanol (absolute) or Methanol: 5–10 mL

Protocol:

  • Setup: In a 30 mL microwave process vial, dissolve malononitrile (0.66 g, 10 mmol) and the ketone (10 mmol) in ethanol (8 mL).

  • Activation: Add elemental sulfur (0.32 g, 10 mmol) followed by dropwise addition of morpholine (0.87 g, 10 mmol). Note: The reaction is exothermic; add base slowly.

  • Microwave Irradiation: Cap the vial with a Teflon-lined septum.

    • Mode: Dynamic Power (Max 300W)

    • Temperature: 80 °C

    • Hold Time: 15 minutes

    • Stirring: High (magnetic stir bar essential for sulfur dispersion)

  • Workup: Cool the vial to room temperature (RT) using compressed air (built-in feature of most reactors). Pour the reaction mixture into crushed ice-water (50 mL).

  • Isolation: The solid precipitate is filtered, washed with cold ethanol, and dried. Recrystallize from ethanol if necessary.

Validation Point: The product should be a yellow/orange solid. IR spectrum should show characteristic -CN stretch (~2200 cm⁻¹) and -NH₂ bands (~3300–3400 cm⁻¹).

Phase II: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

This step fuses the pyrimidine ring onto the thiophene.

Reagents:

  • 2-Aminothiophene intermediate (from Phase I): 5 mmol

  • Formamide: 10–15 mL (acts as both reagent and solvent)

  • Catalyst (Optional): Ammonium acetate (0.5 mmol)

Protocol:

  • Setup: Place the 2-aminothiophene intermediate (5 mmol) into a 10 mL microwave vial. Add formamide (10 mL).

  • Microwave Irradiation:

    • Mode: Dynamic Power (Max 300W)

    • Temperature: 140–150 °C

    • Hold Time: 20–30 minutes

    • Note: Formamide has a high dielectric loss tangent, heating very rapidly. Ensure the temperature ramp is controlled (e.g., 2 min ramp).

  • Workup: Cool to RT. Pour the mixture into ice-water (50 mL). The product usually precipitates immediately.

  • Purification: Filter the solid. Wash extensively with water to remove excess formamide. Recrystallize from DMF/Ethanol or Dioxane.

Optimization & Troubleshooting

Microwave synthesis requires tuning of "Time" and "Temperature" rather than "Reagent Equivalents."

Table 1: Optimization Parameters (Representative Data)
ParameterCondition A (Conventional)Condition B (Microwave Optimized)Impact on Outcome
Solvent Ethanol (Reflux)Ethanol (sealed, superheated)MW allows EtOH to reach >100°C, accelerating kinetics.
Temp (Gewald) 78°C (Boiling point)100°C (Pressurized)Higher temp dissolves Sulfur faster, reducing reaction time.
Time (Cyclization) 12–18 Hours20–30 MinutesDrastic reduction in thermal degradation byproducts.
Yield 40–60%85–95%Cleaner conversion; less tar formation.
Diagram 2: Optimization Logic Flow

Use this workflow to troubleshoot low yields or impurities.

OptimizationWorkflow Issue Problem Detected: Low Yield or Purity CheckSulfur Is Sulfur fully consumed? Issue->CheckSulfur IncreaseTemp Increase MW Temp by 10°C (Max 120°C for Gewald) CheckSulfur->IncreaseTemp No CheckSolvent Is the solvent polar enough? CheckSulfur->CheckSolvent Yes SwitchSolvent Switch to DMF or Add Ionic Liquid dopant CheckSolvent->SwitchSolvent No (Low absorption) CheckPressure Is pressure >15 bar? CheckSolvent->CheckPressure Yes ReduceVol Reduce Solvent Volume (Headspace issue) CheckPressure->ReduceVol Yes (Safety Trip)

Caption: Troubleshooting logic for microwave-assisted Gewald and cyclization reactions.

References

  • Review of Biological Activity

    • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.[1][2] (2019).[2] Bioorganic & Medicinal Chemistry.

  • Microwave Gewald Protocol

    • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions.[7][4] (2021).[8] Heterocycles.

  • Cyclization Methodology

    • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022).[9] SciELO.

  • General Microwave Heterocycle Synthesis

    • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.[10] (2023). Molecular Diversity.

Sources

Method

Application Notes and Protocols: Functionalization of the Amino Group in Ethyl 5-amino-6-methylpyridine-3-carboxylate

Introduction: The Strategic Importance of the Aminopyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to treatments for a wide range of conditions, including cancer, microbial and viral infections, and neurological disorders.[3][4] Among the diverse family of pyridine derivatives, aminopyridines serve as particularly valuable building blocks for the synthesis of complex molecular architectures.[3] The amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of novel heterocyclic systems.

This guide focuses on a key aminopyridine derivative, Ethyl 5-amino-6-methylpyridine-3-carboxylate (Structure 1). This molecule possesses a strategically positioned primary amino group, an ester functionality, and a methyl group on the pyridine ring, making it a versatile precursor for the synthesis of a wide range of compounds with potential therapeutic applications. The functionalization of the amino group is a critical step in the elaboration of this scaffold to generate libraries of compounds for drug discovery and development.

This document provides a comprehensive overview of several key methods for the functionalization of the amino group of Ethyl 5-amino-6-methylpyridine-3-carboxylate, complete with detailed experimental protocols and insights into the underlying chemical principles. The protocols provided are designed to be robust and reproducible, serving as a valuable resource for researchers in both academic and industrial settings.

Section 1: N-Acylation - Formation of Amides

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5] Acylation of the amino group in Ethyl 5-amino-6-methylpyridine-3-carboxylate can be achieved through reaction with a variety of acylating agents, including acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The resulting N-acyl derivatives often exhibit modified pharmacokinetic and pharmacodynamic properties compared to the parent amine.

Rationale and Mechanistic Overview

The acylation of an amine with an acyl chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (chloride or carboxylate) yields the amide product. When using a carboxylic acid, a coupling agent is required to activate the carboxylic acid, typically by forming a more reactive intermediate such as an active ester or an acylisourea.

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes a general procedure for the acylation of Ethyl 5-amino-6-methylpyridine-3-carboxylate using an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.

Materials:

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (Et₃N or DIPEA, 1.2 eq) to the solution and stir for 5-10 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Acylation Reactions
Acyl ChlorideBaseSolventTime (h)Yield (%)
Acetyl chlorideEt₃NDCM2>90
Benzoyl chlorideDIPEATHF4>85
4-Chlorobenzoyl chlorideEt₃NDCM3>90

Note: Yields are estimates based on typical acylation reactions of similar substrates and may vary depending on the specific acyl chloride and reaction conditions.

Section 2: N-Alkylation - Synthesis of Secondary and Tertiary Amines

N-alkylation of the amino group introduces alkyl substituents, which can significantly impact the basicity, lipophilicity, and biological activity of the resulting molecule.[6] This transformation can be achieved through various methods, including reaction with alkyl halides or reductive amination.

Rationale and Mechanistic Overview

Direct alkylation with alkyl halides proceeds via a nucleophilic substitution (Sₙ2) reaction. The amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is typically required to neutralize the hydrohalic acid byproduct. A significant challenge with this method is the potential for over-alkylation to form the tertiary amine and even the quaternary ammonium salt.

Experimental Protocol: Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the mono-alkylation of Ethyl 5-amino-6-methylpyridine-3-carboxylate using an alkyl halide.

Materials:

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Section 3: N-Arylation - The Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is a pivotal transformation in the synthesis of pharmaceuticals and agrochemicals.[7][8] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an amine and an aryl halide or triflate.[8] This reaction has a broad substrate scope and functional group tolerance, making it a highly valuable tool in modern organic synthesis.[7]

Rationale and Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by a base forms a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Materials:

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a Schlenk tube or a glovebox, combine the aryl halide (1.0 eq), Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Oxidative Addition->Ar-Pd(II)(L_n)-X Ligand Exchange Ligand Exchange Ar-Pd(II)(L_n)-X->Ligand Exchange Ar-Pd(II)(L_n)-NHR'R'' Ar-Pd(II)(L_n)-NHR'R''+ Ligand Exchange->Ar-Pd(II)(L_n)-NHR'R'' Deprotonation Deprotonation Ar-Pd(II)(L_n)-NHR'R''->Deprotonation Ar-Pd(II)(L_n)-NR'R'' Ar-Pd(II)(L_n)-NR'R'' Deprotonation->Ar-Pd(II)(L_n)-NR'R'' Base-H+ Base-H+ Deprotonation->Base-H+ Reductive Elimination Reductive Elimination Ar-Pd(II)(L_n)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative Addition R'R''NH R'R''NH R'R''NH->Ligand Exchange Base Base Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Sulfonamide Formation

The sulfonamide functional group is a key pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. The reaction of Ethyl 5-amino-6-methylpyridine-3-carboxylate with a sulfonyl chloride provides a straightforward route to the corresponding sulfonamides.

Rationale and Mechanistic Overview

The formation of a sulfonamide from a primary amine and a sulfonyl chloride is analogous to the formation of an amide from an acyl chloride. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group to yield the sulfonamide. A base is used to scavenge the HCl produced during the reaction.

Experimental Protocol: Sulfonamide Synthesis

This protocol describes a general method for the synthesis of sulfonamides from Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Materials:

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous pyridine or DCM

  • Triethylamine (if using DCM as solvent)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq) in anhydrous pyridine (or DCM). If using DCM, add triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • If using pyridine as the solvent, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Section 5: Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds, particularly for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[9] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10]

Rationale and Mechanistic Overview

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. The hemiaminal then dehydrates to form an iminium ion, which is subsequently reduced by a hydride reducing agent. A key advantage of reductive amination is the use of mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the reduction of the iminium ion in the presence of the starting carbonyl compound.[9]

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes a general procedure for the reductive amination of an aldehyde with Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Materials:

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Anhydrous methanol or 1,2-dichloroethane (DCE)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq) and the aldehyde (1.1 eq) in anhydrous methanol or DCE.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent.

  • Purify the crude product by flash column chromatography.

Visualization of the Reductive Amination Workflow

Reductive_Amination Start Start: Amine + Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst) Start->Imine_Formation Reduction In situ Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Product Product: Secondary/Tertiary Amine Reduction->Product

Caption: General workflow for reductive amination.

Section 6: Diazotization and Subsequent Reactions

The diazotization of aromatic primary amines to form diazonium salts is a classic transformation in organic chemistry that opens up a wide range of synthetic possibilities.[11] The resulting diazonium salt can be converted to a variety of functional groups through reactions such as the Sandmeyer reaction.[12]

Rationale and Mechanistic Overview

Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). The resulting diazonium salt is a versatile intermediate that can undergo nucleophilic substitution with the loss of nitrogen gas, a very stable leaving group.

The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group with the corresponding nucleophile.

Experimental Protocol: Diazotization and Sandmeyer Reaction (Bromination)

This protocol provides a general procedure for the conversion of the amino group of Ethyl 5-amino-6-methylpyridine-3-carboxylate to a bromo group via a Sandmeyer reaction.

Materials:

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate

  • Sodium nitrite (NaNO₂)

  • 48% Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flask, dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq) in 48% HBr. Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate flask, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Slowly add the cold sodium nitrite solution to the amine solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In another flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, until nitrogen evolution ceases.

  • Cool the reaction mixture and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a valuable and versatile building block for the synthesis of a diverse range of functionalized pyridine derivatives. The amino group serves as a key handle for a variety of chemical transformations, including N-acylation, N-alkylation, N-arylation, sulfonamide formation, reductive amination, and diazotization. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop novel compounds with potential applications in drug discovery and materials science. As with any chemical procedure, it is essential to adhere to proper safety precautions and to optimize reaction conditions for each specific substrate and transformation.

References

  • ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. [Link] (accessed Jan 28, 2026).

  • Ahmed, S. et al. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Sci Rep13 , 15857 (2023). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58563477, Ethyl 5-amino-6-methylpyridine-3-carboxylate. [Link] (accessed Jan 28, 2026).

  • Arena, F. et al. Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. ACS Chem Neurosci7 , 1109-1124 (2016). [Link]

  • Garg, A. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett51 , 4445-4448 (2010). [Link]

  • Harris, M. C. et al. The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. J Org Chem64 , 6019-6022 (1999). [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link] (accessed Jan 28, 2026).

  • Ibrahim, A. A., & Ejidike, I. P. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry7 , 11-25 (2021). [Link]

  • Shaheen, S. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Adv12 , 16816-16834 (2022). [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem Rev116 , 12564-12649 (2016). [Link]

  • Surry, D. S., & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed Engl50 , 6410-6437 (2011). [Link]

  • Jetir. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. JETIR10 , (2023). [Link]

  • Chemistry Steps. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link] (accessed Jan 28, 2026).

  • Altaf, A. A. et al. A review on the medicinal importance of pyridine derivatives. J Drug Des Med Chem1 , 1-11 (2015). [Link]

  • Vedso, P. et al. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Synthesis1999 , 1481-1486 (1999). [Link]

  • Zhang, Y. et al. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. J Agric Food Chem72 , 4746-4756 (2024). [Link]

  • Choi, K. et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Angew Chem Int Ed Engl53 , 9129-9133 (2014). [Link]

  • Aly, A. A. et al. Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. J Heterocycl Chem53 , 1483-1490 (2016). [Link]

  • Zhang, Z. et al. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules27 , 1293 (2022). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link] (accessed Jan 28, 2026).

  • Wikipedia. Buchwald–Hartwig amination. [Link] (accessed Jan 28, 2026).

  • Garg, A. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett51 , 4445-4448 (2010). [Link]

  • Youssif, B. G. M. et al. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Med Chem14 , 243-261 (2023). [Link]

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link] (accessed Jan 28, 2026).

  • Chad's Prep. 22.5 Sandmeyer Reactions | Organic Chemistry. [Link] (accessed Jan 28, 2026).

  • Umicore. Palladium Catalyzed Amination of Aryl Chlorides. [Link] (accessed Jan 28, 2026).

  • Sharma, P. et al. Pyridine: the scaffolds with significant clinical diversity. RSC Adv12 , 15331-15354 (2022). [Link]

  • Gooßen, L. J. et al. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Chem Sci7 , 3351-3362 (2016). [Link]

  • Choi, K. et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Angew Chem Int Ed Engl53 , 9129-9133 (2014). [Link]

  • Wikipedia. Diazonium compound. [Link] (accessed Jan 28, 2026).

  • Bakal, E. A. et al. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel)16 , 692 (2023). [Link]

  • Chemistry Steps. Reductive Amination. [Link] (accessed Jan 28, 2026).

  • Slideshare. Pyridine - Syntheis, Reactions and Medicinal uses. [Link] (accessed Jan 28, 2026).

  • Chang, Y. P. et al. 3E Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. Molbank2021 , M1281 (2021). [Link]

  • Sharma, A. et al. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. J Drug Delivery Ther11 , 180-187 (2021). [Link]

  • Goodreid, J. D. et al. Amidation reactions from the direct coupling of metal carboxylate salts with amines. J Org Chem79 , 943-954 (2014). [Link]

  • Galkin, M. V. et al. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chem Commun (Camb)50 , 13112-13115 (2014). [Link]

  • Golebiewski, P. et al. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules27 , 538 (2022). [Link]

  • Google Patents. US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. (accessed Jan 28, 2026).
  • The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link] (accessed Jan 28, 2026).

  • Campillo, N. E. et al. Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. Eur J Med Chem44 , 2997-3006 (2009). [Link]

  • Samadi, A. et al. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synlett2010 , 2725-2370 (2010). [Link]

  • Kinzel, T. et al. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. J Am Chem Soc132 , 14061-14063 (2010). [Link]

  • Dykstra, K. M. et al. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. J Chem Educ98 , 1357-1364 (2021). [Link]

  • Beryozkina, T. V. et al. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules26 , 5878 (2021). [Link]

Sources

Application

The Versatile Precursor: Ethyl 5-amino-6-methylpyridine-3-carboxylate in the Synthesis of Bioactive Metal Complexes

Introduction: Unlocking the Potential of a Substituted Pyridine Scaffold In the quest for novel therapeutic agents and efficient catalysts, the design and synthesis of sophisticated ligands for metal complexation are of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Substituted Pyridine Scaffold

In the quest for novel therapeutic agents and efficient catalysts, the design and synthesis of sophisticated ligands for metal complexation are of paramount importance. Ethyl 5-amino-6-methylpyridine-3-carboxylate emerges as a highly valuable and versatile precursor in this endeavor. Its unique trifunctional structure—comprising a coordinating pyridine nitrogen, a reactive primary amine, and an ester group that can be further modified—provides a robust platform for creating multidentate ligands. These ligands can then sequester various metal ions, yielding complexes with fine-tuned electronic, steric, and, consequently, biological properties.[1][2][3]

The pyridine moiety itself is a cornerstone of coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions.[1] The addition of an amino group at the 5-position opens a gateway for straightforward derivatization, most commonly through Schiff base condensation with aldehydes or ketones, or via amide bond formation.[3][4] The methyl group at the 6-position and the ethyl carboxylate at the 3-position further modulate the ligand's steric and electronic environment, influencing the geometry and stability of the resulting metal complexes.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of Ethyl 5-amino-6-methylpyridine-3-carboxylate in the synthesis of novel ligands and their corresponding metal complexes. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and discuss the characterization and potential applications of these fascinating compounds.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material is critical for successful synthesis. The key properties of Ethyl 5-amino-6-methylpyridine-3-carboxylate are summarized below.

PropertyValueSource
IUPAC Name ethyl 5-amino-6-methylpyridine-3-carboxylate[5]
Molecular Formula C₉H₁₂N₂O₂[5]
Molecular Weight 180.20 g/mol [5]
Appearance Off-white to yellow crystalline powderSupplier Data
SMILES CCOC(=O)C1=CC(=C(N=C1)C)N[5]
InChIKey LKGZPPSZEDDGAG-UHFFFAOYSA-N[5]

Protocol I: Synthesis of a Schiff Base Ligand

The most common and straightforward method to convert Ethyl 5-amino-6-methylpyridine-3-carboxylate into a versatile chelating ligand is through Schiff base condensation with an aldehyde. This reaction forms an imine (-C=N-) bond, extending the conjugation of the system and introducing new coordination sites. Salicylaldehyde is an excellent choice for this reaction as the resulting ligand possesses a phenolic hydroxyl group that can act as a coordination site upon deprotonation.

Workflow for Schiff Base Ligand Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation reagents Dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate and Salicylaldehyde in Ethanol catalyst Add catalytic amount of acetic acid reagents->catalyst reflux Reflux the mixture for 4-6 hours catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature, then in an ice bath monitor->cool filter Filter the precipitate cool->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry

Caption: Workflow for the synthesis of a Schiff base ligand.

Detailed Step-by-Step Methodology

Objective: To synthesize Ethyl 5-((E)-(2-hydroxybenzylidene)amino)-6-methylpyridine-3-carboxylate.

Materials:

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.80 g, 10 mmol)

  • Salicylaldehyde (1.22 g, 1.06 mL, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber (e.g., Ethyl acetate/Hexane 1:1)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.80 g, 10 mmol) in absolute ethanol (30 mL) with gentle warming and stirring.

  • Addition of Aldehyde: To this solution, add salicylaldehyde (1.06 mL, 10 mmol) dissolved in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by TLC. The product spot should be significantly less polar than the starting amine.

  • Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A yellow precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 75-85%

Causality and Insights:

  • The use of ethanol as a solvent is ideal as it readily dissolves the reactants and the resulting water from the condensation can be easily removed during reflux.

  • The catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

  • Refluxing provides the necessary activation energy for the dehydration of the intermediate carbinolamine to form the stable imine bond.

Protocol II: Synthesis of a Metal Complex

With the Schiff base ligand in hand, the next step is to introduce a metal ion to form a coordination complex. The choice of metal and its salt can significantly impact the final complex's properties. Here, we describe a general method for the synthesis of a Cu(II) complex.

Workflow for Metal Complex Synthesis

G cluster_0 Ligand Solution cluster_1 Metal Salt Solution cluster_2 Complexation cluster_3 Isolation & Purification dissolve_L Dissolve Schiff base ligand in hot ethanol mix Add metal salt solution dropwise to the ligand solution dissolve_L->mix dissolve_M Dissolve Cu(II) acetate monohydrate in hot ethanol dissolve_M->mix reflux Reflux for 2-3 hours mix->reflux cool Cool to room temperature reflux->cool filter Filter the complex cool->filter wash Wash with ethanol and diethyl ether filter->wash dry Dry in a desiccator wash->dry

Caption: General workflow for the synthesis of a metal complex.

Detailed Step-by-Step Methodology

Objective: To synthesize a Cu(II) complex of the Schiff base ligand prepared in Protocol I.

Materials:

  • Schiff base ligand (e.g., Ethyl 5-((E)-(2-hydroxybenzylidene)amino)-6-methylpyridine-3-carboxylate) (0.56 g, 2 mmol)

  • Copper(II) Acetate Monohydrate (0.20 g, 1 mmol)

  • Absolute Ethanol (60 mL)

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Ligand Solution: In a 100 mL round-bottom flask, dissolve the Schiff base ligand (0.56 g, 2 mmol) in hot absolute ethanol (40 mL).

  • Metal Salt Solution: In a separate beaker, dissolve Copper(II) acetate monohydrate (0.20 g, 1 mmol) in hot absolute ethanol (20 mL).

  • Complexation: While stirring the hot ligand solution, add the metal salt solution dropwise. A color change and/or precipitation is often observed immediately.

  • Reflux: Attach a reflux condenser and reflux the reaction mixture for 2-3 hours to ensure complete complex formation.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the solid product sequentially with small portions of ethanol and then diethyl ether to remove any unreacted starting materials and to facilitate drying.

  • Drying: Dry the final metal complex in a desiccator over anhydrous CaCl₂.

Causality and Insights:

  • A 2:1 ligand-to-metal molar ratio is used, assuming the ligand will act as a bidentate or tridentate chelator, leading to a likely octahedral or square planar geometry around the Cu(II) center.

  • The use of a metal acetate salt is advantageous as the acetate can act as a base to facilitate the deprotonation of the phenolic hydroxyl group of the ligand, promoting its coordination to the metal center.

  • The final complex is typically less soluble in the reaction solvent than the reactants, which allows for easy isolation by precipitation.

Characterization of Ligands and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Expected Spectroscopic Data
TechniqueLigand (Expected Observations)Metal Complex (Expected Changes upon Coordination)
FT-IR (cm⁻¹) C=N (imine) stretch around 1610-1630. O-H (phenolic) broad stretch around 3200-3400. C=O (ester) stretch around 1700-1720.Shift in the C=N stretching frequency (typically to lower wavenumbers) indicating coordination of the imine nitrogen. Disappearance of the broad O-H stretch, indicating deprotonation and coordination of the phenolic oxygen. Possible appearance of new low-frequency bands corresponding to M-N and M-O bonds (typically < 600 cm⁻¹).
¹H NMR (ppm) -CH=N- (azomethine) proton singlet around 8.5-9.0. -OH (phenolic) proton singlet at high delta (e.g., >10), which is D₂O exchangeable. Aromatic and pyridine ring protons in the 6.5-8.5 range. Signals for ethyl and methyl groups.Broadening or disappearance of signals due to the paramagnetic nature of many transition metal ions (e.g., Cu(II), Co(II)). For diamagnetic complexes (e.g., Zn(II)), shifts in the proton signals adjacent to the coordination sites are expected. Disappearance of the phenolic -OH proton signal.
UV-Vis (nm) Intense bands in the UV region (250-350 nm) corresponding to π→π* and n→π* transitions within the aromatic and imine groups.Shifts in the intraligand transition bands. Appearance of new bands in the visible region corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes.
Mass Spec. A clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the ligand.Molecular ion peak corresponding to the stoichiometry of the complex, e.g., [M(L)₂ + H]⁺ or [M(L)Cl]⁺, depending on the metal and counter-ions.

Applications in Drug Development and Catalysis

The true value of synthesizing these metal complexes lies in their potential applications. The coordination of a metal ion can significantly enhance the biological activity of an organic ligand.[3][6][7]

  • Antimicrobial Agents: Many Schiff base metal complexes exhibit potent antibacterial and antifungal activities.[1][2][6] The increased lipophilicity of the complex compared to the free ligand often facilitates its transport across microbial cell membranes. The metal ion itself can interfere with cellular processes, leading to microbial cell death.

  • Anticancer Agents: The ability of metal complexes to adopt unique geometries and interact with biomolecules like DNA and proteins makes them promising candidates for anticancer drug development.[8] They can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS).

  • Catalysis: Pyridine-based ligands are central to homogeneous catalysis.[1] Metal complexes derived from Ethyl 5-amino-6-methylpyridine-3-carboxylate can be explored as catalysts for a variety of organic transformations, such as oxidation, reduction, and cross-coupling reactions.

Conclusion

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a readily accessible and highly adaptable building block for the synthesis of advanced ligands and their metal complexes. The straightforward derivatization via Schiff base formation provides a reliable route to multidentate chelating agents. The resulting metal complexes are not only of academic interest for their diverse structural and electronic properties but also hold significant promise for practical applications in medicinal chemistry and catalysis. The protocols and insights provided herein serve as a robust starting point for researchers to explore the rich coordination chemistry of this versatile precursor and to develop novel, functional metal-based compounds.

References

  • Benny, J., & Thomas, A. M. (2021). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Advances in Chemical Engineering and Science, 11(4), 425-442. [Link]

  • Manjunatha, M., & Budagumpi, S. (2022). Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. Russian Journal of Coordination Chemistry, 48(11), 747-768. [Link]

  • Manjunatha, M., & Budagumpi, S. (2022). Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications. Semantic Scholar. [Link]

  • Benny, J., & Thomas, A. M. (2021). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Semantic Scholar. [Link]

  • Gotor, R., et al. (2024). Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study. Pharmaceutics, 16(4), 519. [Link]

  • Yousif, E., et al. (2013). Metal complexes of Schiff base: Preparation, characterization and antibacterial activity. Journal of Saudi Chemical Society, 17(2), 215-220. [Link]

  • Madhukar, V., & Jyothi, S. (2023). Schiff base metal complex synthesis, characterization, and antimicrobial application. Indian Journal of Chemistry, 62(9), 1014-1020. [Link]

  • Al-Ostath, A., & Al-Sha'alan, N. (2022). Characterization of Schiff Base Ligand and Its Metal Complexes. IntechOpen. [Link]

  • Kumar, S., et al. (2022). Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. Journal of Molecular Structure, 1264, 133241. [Link]

  • Kumar, A., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3183. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 58563477, Ethyl 5-amino-6-methylpyridine-3-carboxylate. PubChem. Retrieved February 12, 2026, from [Link].

  • Zaitsev, D. N., et al. (2023). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 28(19), 6825. [Link]

  • Li, Y., et al. (2018). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(3), 161-166. [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 949-959. [Link]

  • Abás, S., et al. (2021). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 26(23), 7323. [Link]

Sources

Method

Application Note: Scalable Synthesis of Pyridine Carboxylates via Catalytic Aerobic Oxidation

Executive Summary Pyridine carboxylic acids (e.g., Nicotinic acid, Picolinic acid) are critical intermediates in the synthesis of pharmaceuticals (Vitamin B3, kinase inhibitors) and agrochemicals.[1][2] While laboratory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carboxylic acids (e.g., Nicotinic acid, Picolinic acid) are critical intermediates in the synthesis of pharmaceuticals (Vitamin B3, kinase inhibitors) and agrochemicals.[1][2] While laboratory methods often rely on permanganate oxidation or hydrolysis of cyanopyridines, these routes are economically and environmentally unviable at scale due to solid waste generation and atom inefficiency.[1]

This Application Note details the Catalytic Aerobic Oxidation of alkylpyridines. This route mimics the industrial "Amoco process" used for terephthalic acid, utilizing a Cobalt/Manganese/Bromide (Co/Mn/Br) catalyst system.[1] This method is selected for its high atom economy, scalability, and use of molecular oxygen as the terminal oxidant.[1] We also address the critical downstream challenge: isolating zwitterionic products via Isoelectric Point (pI) Precipitation .

Strategic Route Selection

Before initiating scale-up, it is vital to select the route that balances safety, cost, and yield.[1] The table below compares standard methodologies.

MethodReagentsScalabilitySafety ProfilePrimary Drawback
Permanganate Oxidation

, Water
Low ModerateMassive

solid waste; difficult filtration.[1]
Nitric Acid Oxidation

, Pressure
High (Legacy)Critical Risk of detonation with organics; NOx fume generation.[1][3]
Catalytic Aerobic (Recommended)

/Air, Co/Mn/Br, AcOH
High High (with controls)Requires pressurized reactors (

); corrosion control.[1]
Carbonylation Aryl halide, CO, Pd catMedium ModerateHigh cost of Pd catalyst; handling toxic CO gas.[1]

Decision Matrix: For multi-kilogram to ton-scale synthesis of simple pyridine carboxylates (e.g., Nicotinic acid from 3-Picoline), Catalytic Aerobic Oxidation is the industry standard due to its superior Green Chemistry metrics and cost profile [1].[1]

Core Protocol 1: Catalytic Aerobic Oxidation

Objective: Oxidation of 3-Methylpyridine (3-Picoline) to Nicotinic Acid.[1] Scale: Pilot (10 L Reactor) - Scalable to Industrial.

Reaction Mechanism & Causality

The reaction proceeds via a free-radical chain mechanism.[1]

  • Initiation: Co(III) generates a benzylic radical on the methyl group.[1]

  • Propagation: The radical reacts with

    
     to form a peroxy radical, eventually degrading to the aldehyde and then the carboxylic acid.
    
  • Role of Bromide: Bromide acts as a "radical transfer agent," regenerating the active Co(III) species from Co(II), which prevents the reaction from stalling (a common issue in pure metal-catalyzed oxidations) [2].[1]

Equipment Requirements
  • Reactor: Hastelloy or Titanium autoclave (essential due to corrosive HBr/AcOH mixture).[1]

  • Agitation: Gas-inducing impeller (e.g., hollow shaft) to maximize

    
     (oxygen mass transfer).[1]
    
  • Gas Feed: Compressed Air or Oxygen (with Mass Flow Controllers).[1]

Step-by-Step Methodology
  • Charge Preparation:

    • To a 10 L Hastelloy reactor, charge Acetic Acid (Solvent, 6.0 L).[1]

    • Add catalyst salts: Cobalt(II) Acetate tetrahydrate (0.05 eq) and Manganese(II) Acetate tetrahydrate (0.01 eq).

    • Add promoter: Sodium Bromide or aqueous HBr (0.01 eq).[1]

    • Note: The Co/Mn ratio is critical. Mn promotes the oxidation of the intermediate aldehyde to the acid, preventing decarbonylation byproducts.

  • Substrate Addition:

    • Add 3-Methylpyridine (1.0 kg, 10.7 mol).

    • Safety Check: Ensure the reactor headspace is purged with Nitrogen before heating.

  • Reaction Phase:

    • Pressurize reactor to 20 bar with Air (or 5-10 bar if using pure

      
      ).[1]
      
    • Heat to 180°C .

    • Exotherm Control: The reaction is highly exothermic. Once initiation occurs (indicated by rapid

      
       uptake), control temperature via jacket cooling.[1]
      
    • Maintain airflow to keep off-gas

      
       concentration < 8% (to stay below Limiting Oxygen Concentration).[1]
      
  • Completion:

    • Reaction time is typically 2–4 hours.[1] Monitor HPLC for disappearance of 3-methylpyridine and the intermediate 3-pyridinecarboxaldehyde.

    • Cool to 80°C and depressurize.

Workflow Visualization (DOT)

OxidationProtocol Start Start: Charge Solvent & Catalysts Heating Heat to 180°C (N2 Purge) Start->Heating Initiation Pressurize (Air) Radical Initiation Heating->Initiation Reaction Reaction Phase (Exotherm Control) Initiation->Reaction O2 Uptake Reaction->Reaction Co(II)/Co(III) Cycle Monitoring IPC: HPLC (Check Aldehyde) Reaction->Monitoring Monitoring->Reaction Incomplete Cooling Cool & Depressurize Monitoring->Cooling Complete

Figure 1: Process flow for the catalytic aerobic oxidation of alkylpyridines. Note the critical loop at the reaction phase where temperature control is paramount.

Core Protocol 2: Downstream Processing (Isoelectric Isolation)

Objective: Purification of Nicotinic Acid from the crude reaction mixture.[4] Challenge: Pyridine carboxylates are amphoteric zwitterions. They are soluble in strong acid (protonated cation) and strong base (deprotonated anion).[1] Isolation requires precise pH control to the Isoelectric Point (pI) , where solubility is minimal [3].[1]

Critical Parameters
  • Nicotinic Acid pI: 3.42

  • Isonicotinic Acid pI: 3.20

  • Picolinic Acid pI: 3.16

Step-by-Step Methodology
  • Catalyst Recovery (Optional but Recommended):

    • The crude mixture is in Acetic Acid.[5] Distill off ~70% of the Acetic Acid for reuse.

    • Add water to the residue.[6] The catalyst (Co/Mn) remains soluble in the aqueous phase.

  • pH Adjustment (The "Swing"):

    • The residual solution is highly acidic.

    • Slowly add 50% NaOH or NH4OH while monitoring pH with a calibrated probe.[1]

    • Target: Adjust pH exactly to 3.4 - 3.5 .

    • Observation: Massive precipitation of white solid (Nicotinic Acid) will occur as the zwitterion forms.

  • Filtration & Wash:

    • Cool the slurry to 5°C to maximize yield.

    • Filter the solid.[2]

    • Wash: Wash with cold water (minimal volume) to remove trapped Co/Mn salts.[1]

    • Self-Validating Step: If the filtrate is blue/pink (Co/Mn colors) and the solid is white, the separation is successful.

  • Drying:

    • Dry at 80°C under vacuum.[1]

Isolation Logic Visualization (DOT)

IsolationLogic Crude Crude Reaction Mix (Acidic, pH < 1) Distillation Solvent Strip (Recover AcOH) Crude->Distillation Dilution Dilute with Water Distillation->Dilution pH_Adjust Adjust pH to 3.4 (pI) (Add NaOH) Dilution->pH_Adjust Precipitation Precipitation of Zwitterion pH_Adjust->Precipitation Solubility Minimized Filtration Filtration Precipitation->Filtration Solid Product Cake (Nicotinic Acid) Filtration->Solid Liquor Mother Liquor (Contains Co/Mn) Filtration->Liquor

Figure 2: Downstream processing logic relying on isoelectric point precipitation for product isolation and catalyst separation.[1]

Critical Process Parameters (CPPs) & Data

To ensure reproducibility, the following parameters must be controlled within the defined ranges.

ParameterRangeImpact on Quality/Yield
Temperature

< 170°C: Reaction stalls. > 190°C: Decarboxylation to Pyridine.[1]
Pressure

Low pressure limits oxygen solubility (

), leading to slow rates.[1]
Water Content

Excess water inhibits the Co(III) radical mechanism.
Agitation High ShearCritical for gas-liquid mass transfer.[1]
Isolation pH

Deviation by 0.5 pH units can decrease isolated yield by >20%.[1]

References

  • Saha, B. et al. (2013).[1] "Catalytic Aerobic Oxidation of Alkyl Aromatics." Catalysis Reviews. Available at: [Link]

  • Partenheimer, W. (1995).[1] "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today. Available at: [Link]

  • Green, R. W.[1][7] & Tong, H. K. (1956).[1] "The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms." Journal of the American Chemical Society.[7] Available at: [Link]

  • Google Patents. (2011).[1] "Process for producing pyridine carboxylic acids (EP2428505B1)."[1] Available at:

Sources

Application

Application Notes and Protocols for the Derivatization of Ethyl 5-amino-6-methylpyridine-3-carboxylate in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ethyl 5-amino-6-methylpyridine-3-carboxylate Scaffold as a Privileged Structure in Medicinal Chemistry The pyridine ring is a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ethyl 5-amino-6-methylpyridine-3-carboxylate Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged scaffold" in drug discovery.[1][2] Ethyl 5-amino-6-methylpyridine-3-carboxylate, in particular, offers a versatile platform for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This is due to the presence of two key functional groups amenable to chemical modification: a nucleophilic amino group at the C5 position and an ester at the C3 position. Derivatization at these sites allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides detailed protocols for the derivatization of Ethyl 5-amino-6-methylpyridine-3-carboxylate and guidance on its application in SAR studies.

Derivatization Strategies for SAR Library Synthesis

The primary amino group at the C5 position is a key handle for introducing a wide variety of substituents. The following sections detail robust and reproducible protocols for N-acylation, N-alkylation, and reductive amination.

N-Acylation of the 5-Amino Group

N-acylation is a fundamental transformation that allows for the introduction of an amide linkage, which can significantly influence the biological activity of the parent molecule. This protocol describes a general method for the N-acylation of Ethyl 5-amino-6-methylpyridine-3-carboxylate using an acyl chloride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Acyl Chlorides: These are highly reactive acylating agents that readily react with the nucleophilic amino group.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These non-nucleophilic bases are used to scavenge the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): These are common aprotic solvents that are inert to the reaction conditions and effectively solubilize the reactants.

  • 0 °C to Room Temperature: The reaction is typically initiated at a lower temperature to control the initial exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.

Experimental Protocol: N-Acylation

  • Dissolution: Dissolve Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N_Acylation_Workflow Start Start Dissolve Dissolve Starting Material in DCM Start->Dissolve Add_Base Add Triethylamine (1.5 eq) at 0 °C Dissolve->Add_Base Add_Acyl_Cl Add Acyl Chloride (1.1 eq) dropwise Add_Base->Add_Acyl_Cl React Stir at RT (2-4 h) Add_Acyl_Cl->React Workup Aqueous Work-up (H2O, NaHCO3, Brine) React->Workup Purify Column Chromatography Workup->Purify End N-Acylated Product Purify->End

Caption: N-Acylation Workflow

Reductive Amination of the 5-Amino Group

Reductive amination is a powerful method for forming C-N bonds and introducing a wide range of alkyl or aryl groups.[3][4] This two-step, one-pot process involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding secondary or tertiary amine.

Causality Behind Experimental Choices:

  • Aldehyde/Ketone: The choice of carbonyl compound determines the substituent to be introduced.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than sodium cyanoborohydride and does not reduce the carbonyl starting material.[4]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF): Aprotic solvents that are compatible with the reducing agent.

  • Acetic Acid (catalytic): Often added to catalyze the formation of the imine intermediate.

Experimental Protocol: Reductive Amination

  • Mixture Preparation: To a solution of Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow Start Start Mix Mix Amine, Carbonyl, and Acetic Acid in DCE Start->Mix Imine_Formation Stir at RT (1 h) (Imine Formation) Mix->Imine_Formation Add_STAB Add Sodium Triacetoxyborohydride Imine_Formation->Add_STAB Reduction Stir at RT (12-24 h) (Reduction) Add_STAB->Reduction Workup Aqueous Work-up (NaHCO3) Reduction->Workup Purify Column Chromatography Workup->Purify End N-Alkylated Product Purify->End

Caption: Reductive Amination Workflow

N-Alkylation of the 5-Amino Group

Direct N-alkylation with alkyl halides provides another route to introduce alkyl substituents. This reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.

Causality Behind Experimental Choices:

  • Alkyl Halide (I > Br > Cl): The reactivity of the alkyl halide influences the reaction rate. Alkyl iodides are the most reactive.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These inorganic bases are effective in scavenging the acid byproduct and are easily removed during work-up.

  • Dimethylformamide (DMF) or Acetonitrile (MeCN): Polar aprotic solvents that facilitate SN2 reactions.

  • Elevated Temperature: Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides.

Experimental Protocol: N-Alkylation

  • Suspension: Suspend Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in dimethylformamide (DMF, 10 mL/mmol).

  • Alkyl Halide Addition: Add the alkyl halide (1.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, or until TLC analysis indicates completion.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

N_Alkylation_Workflow Start Start Suspend Suspend Amine and K2CO3 in DMF Start->Suspend Add_Alkyl_Halide Add Alkyl Halide Suspend->Add_Alkyl_Halide Heat Heat at 60-80 °C (6-12 h) Add_Alkyl_Halide->Heat Workup Aqueous Work-up and Extraction Heat->Workup Purify Column Chromatography Workup->Purify End N-Alkylated Product Purify->End

Caption: N-Alkylation Workflow

Structure-Activity Relationship (SAR) Studies: An Iterative Approach

The synthesized library of derivatives should be subjected to biological screening to determine their activity against the target of interest. The data obtained from these assays are then used to build a structure-activity relationship.

SAR Workflow:

  • Primary Screening: All newly synthesized compounds are tested at a single concentration to identify "hits" with significant activity.

  • Dose-Response Analysis: Hits from the primary screen are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Data Analysis and SAR Generation: The biological data is correlated with the structural modifications to identify key structural features that contribute to or detract from activity. This analysis helps in understanding the pharmacophore.

  • Iterative Design and Synthesis: Based on the initial SAR, new derivatives are designed to further probe the key interactions and optimize the desired properties. This cycle of design, synthesis, and testing is repeated to develop lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

SAR_Workflow Design Design of New Analogs Synthesis Chemical Synthesis Design->Synthesis Iterative Optimization Screening Biological Screening Synthesis->Screening Iterative Optimization SAR_Analysis SAR Analysis and Data Interpretation Screening->SAR_Analysis Iterative Optimization SAR_Analysis->Design Iterative Optimization

Caption: Iterative SAR Cycle

Representative SAR Data for Aminopyridine Derivatives

The following table presents a compilation of SAR data from the literature for a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with antitubercular activity.[2][5] This data illustrates how systematic modifications of the amine substituent can significantly impact biological potency.

CompoundR Group (at the Amide Nitrogen)MIC (μg/mL) vs. M. tuberculosis H37Rv
1 4-Fluorobenzyl0.006
2 4-Chlorobenzyl0.012
3 4-Bromobenzyl0.025
4 4-Methylbenzyl0.05
5 4-Methoxybenzyl0.1
6 3,4-Dichlorobenzyl<0.002
7 4-(Trifluoromethyl)benzyl<0.002

Analysis of SAR Data:

  • The presence of a substituted benzyl group on the amide nitrogen is crucial for potent antitubercular activity.

  • Electron-withdrawing groups on the phenyl ring, such as halogens and trifluoromethyl groups, tend to enhance activity compared to electron-donating groups like methyl and methoxy.

  • The position of the substituent on the phenyl ring also plays a role, with para-substitution being a common feature in active compounds.

  • The highly potent activity of compounds with 3,4-dichloro and 4-trifluoromethyl substituents suggests that these regions of the molecule may be involved in key binding interactions with the biological target.

Conclusion

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a valuable and versatile starting material for the construction of compound libraries for SAR studies. The protocols detailed in this application note for N-acylation, reductive amination, and N-alkylation provide robust methods for derivatization of the 5-amino position. By systematically applying these synthetic strategies and following an iterative cycle of design, synthesis, and biological evaluation, researchers can effectively explore the chemical space around this privileged scaffold to identify and optimize novel drug candidates.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

  • Zhang, T., Li, Z., Li, X., Li, J., & Geng, M. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 339-343. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). A General Method for the N-Acylation of Amines. The Journal of Organic Chemistry, 61(10), 3131-3135. [Link]

  • Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (2000). N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 65(19), 6272-6274. [Link]

  • Kim, S., & Oh, C. H. (1985). A Facile N-Monoalkylation of Aminopyridines. Bulletin of the Korean Chemical Society, 6(4), 245-246. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved January 29, 2026, from [Link]

  • Wang, F., Liu, Y., Zhang, T., Zhang, H., Lu, Y., & Geng, M. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. European Journal of Medicinal Chemistry, 126, 937-946. [Link]

Sources

Method

Application Notes &amp; Protocols: Green Chemistry Approaches to Pyridine Synthesis

For Distribution To: Researchers, Scientists, and Drug Development Professionals Foreword: Reimagining Pyridine Synthesis Through a Green Lens The pyridine ring is a cornerstone of modern medicine and agriculture, formin...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: Reimagining Pyridine Synthesis Through a Green Lens

The pyridine ring is a cornerstone of modern medicine and agriculture, forming the structural core of numerous essential drugs and agrochemicals.[1][2] However, the classical methods for its synthesis, such as the Chichibabin and Hantzsch reactions, often rely on harsh conditions, toxic reagents, volatile organic solvents, and multi-step procedures that generate significant waste.[2][3] As the chemical industry pivots towards sustainability, the principles of green chemistry offer a compelling framework to reinvent these vital syntheses. This guide moves beyond mere procedural descriptions to provide a deep, mechanistic, and practical understanding of contemporary green approaches to pyridine synthesis. We will explore not just how to perform these reactions, but why specific catalysts, energy sources, and reaction designs are chosen to maximize efficiency, minimize environmental impact, and enhance safety.

Part 1: Strategic Pillars of Green Pyridine Synthesis

The successful implementation of green chemistry is not about a single solution but a holistic design strategy. The following sections detail the core strategic pillars that underpin the modern, sustainable synthesis of pyridines.

The Central Role of Advanced Catalysis

Catalysis is a fundamental tool for reducing energy consumption and waste. By lowering the activation energy of a reaction, catalysts enable milder conditions and can steer reactions towards desired products, improving atom economy.

  • Heterogeneous Nanocatalysts: These materials bridge the gap between homogeneous and heterogeneous catalysis, offering high activity and easy separation. Their high surface-area-to-volume ratio provides an abundance of active sites. A key advantage is their reusability, which drastically reduces catalyst waste and cost.[4] For instance, superparamagnetic nanoparticles coated with an organocatalyst (e.g., Fe3O4@Niacin) can be readily removed from the reaction mixture using an external magnet and reused multiple times without significant loss of activity.[4]

  • Biocatalysis: Nature's catalysts—enzymes—offer unparalleled specificity and operate under benign conditions (aqueous media, ambient temperature, and pressure). Whole-cell biocatalysis leverages the entire metabolic machinery of a microorganism to perform complex transformations. A prime example is the synthesis of 2,6-bis(hydroxymethyl)pyridine from the bulk chemical 2,6-lutidine using recombinant microbial cells, a process that replaces harsh chemical oxidants and reductants with a clean, one-pot aqueous conversion.[5][6]

  • Ionic Liquids (ILs): Often termed "designer solvents," ILs are salts with melting points below 100°C. Their negligible vapor pressure makes them a safe alternative to volatile organic compounds.[2] Crucially, their properties can be finely tuned to act as both the solvent and the catalyst, simplifying the reaction system. Their ability to be recycled further enhances their green credentials, making them excellent media for multicomponent reactions.[2]

Harnessing Alternative Energy Sources

The method of energy input can dramatically alter reaction outcomes, efficiency, and scale.

  • Microwave-Assisted Organic Synthesis (MAOS): Unlike conventional conductive heating, which relies on slow heat transfer from an external source, microwave irradiation uses dielectric heating to rapidly and uniformly energize polar molecules throughout the reaction volume.[7][8] This leads to dramatic reductions in reaction times (from hours to minutes), often resulting in higher yields and cleaner product profiles by minimizing the formation of thermal decomposition byproducts.[9][10]

  • Ultrasonication: The application of high-frequency ultrasound (sonochemistry) induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates, especially in heterogeneous systems. It is particularly effective for reactions in aqueous media.[4][11]

Maximizing Efficiency: Atom Economy and Waste Reduction

The most elegant synthesis is one that converts the maximum number of reactant atoms into the final product, generating minimal waste.

  • Multicomponent Reactions (MCRs): MCRs are a powerful strategy where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[12] This approach is inherently efficient, reducing the number of synthetic steps, purification stages, and overall solvent and energy consumption.[10] The Hantzsch pyridine synthesis, when adapted with green catalysts and solvents, is a classic example of a powerful MCR.[13]

  • Solvent-Free and Aqueous Synthesis: The bulk of waste in many chemical processes comes from solvents. Conducting reactions under solvent-free ("neat") conditions is an ideal green solution, reducing both environmental impact and procedural complexity.[14][15] When a solvent is necessary, water is the ultimate green choice. Advanced methodologies, such as the Guareschi–Thorpe reaction in an aqueous ammonium carbonate buffer, demonstrate that complex heterocycles can be efficiently synthesized in water, with the added benefit of product precipitation simplifying purification.[11]

The Next Generation: Renewable Feedstocks and Flow Chemistry

Looking forward, sustainability requires a shift in both our starting materials and our manufacturing processes.

  • From Biomass to Pyridines: A frontier in green chemistry is the use of renewable feedstocks. Lignin, a major component of biomass and a waste product of the paper industry, is being explored as a starting material for producing pyridine carboxylic acids.[16][17] Similarly, furans derived from C5 and C6 sugars can be converted into pyridines, offering a pathway to decouple pyridine production from fossil fuels.[16]

  • Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers significant advantages in safety, consistency, and scalability. In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for precise control over temperature, pressure, and residence time.[18][19] This superior control often leads to higher yields and purities. Furthermore, hazardous intermediates are generated in only small amounts at any given time, dramatically improving process safety. Flow chemistry can be synergistically combined with other green technologies, such as microwave heating, to create highly efficient and automated synthetic platforms.[20][21]

Part 2: Field-Validated Protocols and Workflows

The following protocols provide detailed, step-by-step instructions for key green pyridine synthesis methodologies. Each protocol is designed to be a self-validating system, with explanations for critical steps.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridines

This protocol details a four-component reaction that leverages the speed and efficiency of microwave heating. It is an excellent example of a green MCR.[10][22]

Rationale: This method combines an aldehyde, an active methylene ketone, malononitrile, and an ammonia source (ammonium acetate) in a single step. Microwave irradiation drastically reduces the reaction time from several hours under conventional heating to mere minutes, while often improving yields. Ethanol is used as a relatively benign solvent.

Workflow Diagram:

cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Isolation prep_reagents Weigh aldehyde (1 mmol), ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol). add_solv Combine all reagents in a 10 mL microwave vial with ethanol (3-4 mL). prep_reagents->add_solv Step 1 seal_vial Seal the vial with a septum cap. add_solv->seal_vial Step 2 mw_irrad Place in microwave reactor. Irradiate at 100-120°C for 2-7 min. seal_vial->mw_irrad Step 3 cool_vial Cool vial to room temperature (e.g., using compressed air). mw_irrad->cool_vial Step 4 precip Pour mixture into ice-cold water. Stir until precipitate forms. cool_vial->precip Step 5 filter_solid Collect solid by vacuum filtration. Wash with cold water and ethanol. precip->filter_solid Step 6 dry_product Dry the solid product in a vacuum oven. filter_solid->dry_product Step 7

Caption: Workflow for Microwave-Assisted Pyridine Synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aryl aldehyde (1.0 mmol), the ketone derivative (e.g., acetophenone, 1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvent Addition: Add 3-4 mL of ethanol to the vial.

  • Vial Sealing: Securely seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the cavity of a dedicated microwave synthesizer. Irradiate the mixture with stirring at a constant temperature of 100-120°C for 2-7 minutes. Note: Reaction time may vary based on the specific substrates used. Monitor via TLC if necessary.

  • Cooling: After the irradiation is complete, cool the vial to room temperature. Most modern instruments have a compressed air cooling feature.

  • Precipitation: Pour the reaction mixture into a beaker containing ~25 mL of ice-cold water. Stir the mixture for 10-15 minutes to facilitate precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected solid sequentially with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL) to remove any unreacted starting materials. Dry the purified product in a vacuum oven at 50-60°C.

Data Summary Table:

Aldehyde (R)Ketone (Ar)Time (min)Yield (%)Reference
4-Cl-C₆H₄C₆H₅394[10]
4-MeO-C₆H₄C₆H₅492[10]
C₆H₅4-Me-C₆H₄291[10]
C₆H₅4-Br-C₆H₄588[10]
Protocol 2: Solvent-Free Synthesis of 2,4,6-Triarylpyridines

This protocol exemplifies a solvent-free approach, a cornerstone of green synthesis that minimizes waste at the source.[14][15]

Rationale: This method relies on the Krohnke pyridine synthesis, reacting an acetophenone, an aromatic aldehyde, and ammonium acetate. By eliminating the solvent, the reaction becomes highly concentrated, often leading to faster reaction times and a simplified workup. The reaction is typically performed by grinding the reactants together or by simple heating.

Workflow Diagram:

cluster_prep Reactant Mixing cluster_reaction Thermal Reaction (Solvent-Free) cluster_workup Workup & Purification mix_reagents Combine acetophenone (2 mmol), aldehyde (1 mmol), and NH₄OAc (1 mmol) in a mortar or round-bottom flask. grind Grind the mixture with a pestle for 5-10 min until a homogenous paste forms. mix_reagents->grind Step 1 heat_mixture Heat the mixture with stirring at 100-120°C for 30-60 min. grind->heat_mixture Step 2 monitor Monitor reaction progress via TLC (e.g., using ethyl acetate/hexane). heat_mixture->monitor cool_mixture Cool the reaction mixture to room temperature. heat_mixture->cool_mixture Step 3 add_solvent Add ethanol and stir to break up the solid. cool_mixture->add_solvent Step 4 filter_solid Collect the crude solid by vacuum filtration. add_solvent->filter_solid Step 5 recrystallize Recrystallize the solid from a suitable solvent (e.g., ethanol) to yield pure product. filter_solid->recrystallize Step 6

Caption: Workflow for Solvent-Free Pyridine Synthesis.

Step-by-Step Methodology:

  • Reactant Combination: In a 50 mL round-bottom flask, combine the acetophenone derivative (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.0 mmol). For a grinding method, use a mortar and pestle.

  • Mixing/Heating:

    • Heating Method: Place the flask in an oil bath preheated to 100-120°C. Stir the molten mixture for 30-60 minutes.

    • Grinding Method: Grind the solids together vigorously for 5-10 minutes until a uniform, often colored, paste is formed. The reaction may be exothermic.

  • Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC), eluting with an appropriate solvent system like 3:1 hexane/ethyl acetate.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add 15-20 mL of ethanol to the solidified mass and stir to break it apart.

  • Isolation: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from a suitable solvent (ethanol or acetic acid is often effective) to obtain the pure 2,4,6-triarylpyridine.

Data Summary Table:

Aldehyde (R)Acetophenone (Ar)Temp (°C)Time (min)Yield (%)Reference
C₆H₅C₆H₅1003095[14]
4-Cl-C₆H₄C₆H₅1004592[14]
4-NO₂-C₆H₄C₆H₅1203096[14]
C₆H₅4-Br-C₆H₄1206090[14]
Protocol 3: Whole-Cell Biocatalytic Synthesis of 2,6-bis(hydroxymethyl)pyridine

This protocol showcases the power of biocatalysis to perform selective oxidations under completely green conditions, replacing hazardous reagents.[5][6]

Rationale: This process uses recombinant E. coli cells engineered to express enzymes capable of hydroxylating the methyl groups of 2,6-lutidine. The reaction is run in an aqueous buffer at or near room temperature, eliminating the need for organic solvents and harsh oxidants like potassium permanganate used in traditional chemical routes.[6]

Workflow Diagram:

cluster_culture Cell Culture & Induction cluster_reaction Bioconversion cluster_workup Product Isolation inoculate Inoculate growth medium (e.g., LB) with recombinant E. coli strain. grow_cells Incubate at 37°C with shaking until OD₆₀₀ reaches 0.6-0.8. inoculate->grow_cells induce Induce enzyme expression with IPTG. Incubate further at a lower temp (e.g., 20°C). grow_cells->induce harvest Harvest cells by centrifugation. Resuspend in reaction buffer. induce->harvest setup_bioreactor Transfer cell suspension to bioreactor. Add glucose as a co-substrate. harvest->setup_bioreactor Step 1 add_substrate Add 2,6-lutidine substrate (e.g., to a final conc. of 10-15 g/L). setup_bioreactor->add_substrate Step 2 run_conversion Incubate at 30°C with shaking/aeration. Monitor conversion by HPLC. add_substrate->run_conversion Step 3 remove_cells Remove cells via centrifugation or microfiltration. run_conversion->remove_cells Step 4 extract Extract the supernatant with an organic solvent (e.g., ethyl acetate). remove_cells->extract Step 5 concentrate Combine organic layers and evaporate solvent under reduced pressure. extract->concentrate Step 6 purify Purify the crude product via silica gel chromatography. concentrate->purify Step 7

Caption: Workflow for Whole-Cell Biocatalytic Synthesis.

Step-by-Step Methodology:

  • Cell Preparation:

    • Grow a culture of the recombinant E. coli strain in a suitable growth medium (e.g., Terrific Broth) containing the appropriate antibiotic at 37°C.

    • When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside).

    • Continue incubation at a lower temperature (e.g., 20°C) for 12-16 hours to allow for proper protein folding.

    • Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., potassium phosphate buffer, pH 7.5) to a desired cell density.

  • Bioconversion Reaction:

    • In a baffled flask or bioreactor, add the resuspended cells and a co-substrate for cofactor regeneration (e.g., glucose).

    • Add the substrate, 2,6-lutidine, to the desired final concentration (e.g., 12 g/L).[5]

    • Incubate the reaction at 30°C with vigorous shaking or stirring to ensure adequate aeration.

    • Monitor the formation of the product and disappearance of the starting material using HPLC analysis.

  • Product Isolation:

    • Once the reaction is complete (typically 12-24 hours), remove the cell mass by centrifugation.

    • Extract the cell-free supernatant multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the resulting solid/oil by silica gel column chromatography to obtain pure 2,6-bis(hydroxymethyl)pyridine.

Part 3: Comparative Analysis of Green Methodologies

To aid researchers in selecting the most appropriate method, the following table summarizes and compares the key attributes of the discussed green chemistry approaches.

MethodologyTypical TimeTypical Yield (%)Energy SourceSolvent(s)Key Green Advantages
Microwave MCR 2-10 min85-95%MicrowaveEthanol, WaterSpeed, High Yield, Reduced Byproducts[8][10]
Nanocatalysis (Aqueous) 1-3 hours90-98%Conventional HeatWaterCatalyst Reusability, Benign Solvent[4]
Solvent-Free 30-90 min90-96%Conventional HeatNoneEliminates Solvent Waste, High Concentration[14][15]
Biocatalysis 12-24 hours>65% (product titer)AmbientAqueous BufferHigh Selectivity, Renewable Catalyst, Mild Conditions[5][6]
Continuous Flow 5-20 min (residence)75-90%MW or HeatVariousEnhanced Safety, Scalability, Precise Control[20][21]

Conclusion and Future Outlook

The synthesis of pyridines has entered a new era defined by the principles of green chemistry. Methodologies utilizing microwave irradiation, reusable nanocatalysts, biocatalysis, and solvent-free conditions are no longer niche academic pursuits but robust, efficient, and scalable alternatives to traditional protocols.[1] These approaches significantly reduce waste, minimize energy consumption, and improve laboratory safety. For the modern researcher, adopting these green strategies is not a compromise on efficiency but an enhancement of it. The future will likely see further integration of these techniques, such as the use of biocatalysts derived from renewable feedstocks in continuous flow reactors, pushing the synthesis of these vital heterocycles towards a truly sustainable paradigm.

References

  • Abdallah, A.E.M. (2022). Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. In: Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [URL: https://www.researchgate.
  • Anjaneyulu, B., et al. (2025). Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). Chemistry & Biodiversity. [URL: https://pubmed.ncbi.nlm.nih.gov/38898595/]
  • Grogan, G., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc00913a]
  • BenchChem (2025). Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. [URL: https://www.benchchem.com/application-notes/microwave-assisted-synthesis-of-2-6-disubstituted-pyridines]
  • Bentham Science (2024). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. Current Organic Chemistry. [URL: https://www.benthamscience.com/journal/15/abstract/10.2174/0113852728309990240925064500/]
  • International Journal of Advanced Research in Science, Communication and Technology (2024). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [URL: https://ijarsct.co.in/papers/volume-4-issue-1-may/IJARSCT-021.pdf]
  • ACS Green Chemistry Institute (2026). Pyridines from Biomass. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Tu, S., et al. (2008). Efficient Synthesis of Polysubstituted Pyridine under Solvent-free Conditions without Using Any Catalysts. Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910801978257]
  • University of Manchester (n.d.). Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer. [URL: https://www.research.manchester.ac.uk/portal/en/projects/sustainable-biocatalytic-approaches-to-pyridine-and-piperidine-heterocycles(868c66e9-387b-40b9-8473-057474254b7c).html]
  • International Journal of Engineering Research & Technology (2021). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. [URL: https://www.ijert.
  • Elsevier (2022). Recent Developments in the Synthesis and Applications of Pyridines. [URL: https://shop.elsevier.com/books/recent-developments-in-the-synthesis-and-applications-of-pyridines/desai/978-0-323-99009-9]
  • Royal Society of Chemistry (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/gc/d2gc00913a]
  • Journal of Cardiovascular Disease Research (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. [URL: https://jcdronline.org/jcdr/index.php/jcdr/article/view/1220]
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. [URL: https://www.organic-chemistry.org/abstracts/lit2/227.shtm]
  • Semantic Scholar (2025). Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). [URL: https://www.semanticscholar.org/paper/Toward-Sustainable-Chemistry%3A-A-Survey-of-Green-Anjaneyulu-Chauhan/f45a6c3848b3c959451950e3954471c260717208]
  • Organic Chemistry Portal (n.d.). Pyridine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridines.shtm]
  • Al-Warhi, T., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10038164/]
  • Royal Society of Chemistry (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04383a]
  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3784391/]
  • Royal Society of Chemistry (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra01732b]
  • American Chemical Society (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/acscombsci.7b00067]
  • ResearchGate (n.d.). Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. [URL: https://www.researchgate.
  • BenchChem (2025). Technical Support Center: Solvent-Free Synthesis of Pyridine Derivatives. [URL: https://www.benchchem.
  • American Chemical Society (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c08001]
  • Wikipedia (n.d.). Hantzsch pyridine synthesis. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
  • American Chemical Society (2021). Flow Hydrodynamics in Pyridine Synthesis Coupled Reactor Feed Injection Zones. Industrial & Engineering Chemistry Research. [URL: https://pubs.acs.org/doi/10.1021/acs.iecr.1c01943]
  • American Chemical Society (2021). Flow Hydrodynamics in Pyridine Synthesis Coupled Reactor Feed Injection Zones. [URL: https://pubs.acs.org/doi/full/10.1021/acs.iecr.1c01943]
  • MDPI (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [URL: https://www.mdpi.com/1420-3049/29/10/2290]
  • ResearchGate (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. [URL: https://www.researchgate.net/publication/256475091_One-step_synthesis_of_pyridines_and_dihydropyridines_in_a_continuous_flow_microwave_reactor]
  • American Chemical Society (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00223]
  • Royal Society of Chemistry (2019). Making natural products from renewable feedstocks: back to the roots? Natural Product Reports. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/np/c9np00049e]
  • ResearchGate (2019). Making natural products from renewable feedstocks: back to the roots?. [URL: https://www.researchgate.net/publication/336696191_Making_natural_products_from_renewable_feedstocks_back_to_the_roots]

Sources

Application

Photoredox Catalysis in Heterocycle Synthesis: From De Novo Construction to Late-Stage Functionalization

Abstract This application note details the implementation of visible-light photoredox catalysis for the synthesis and functionalization of nitrogen-containing heterocycles. Moving beyond traditional palladium-catalyzed c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the implementation of visible-light photoredox catalysis for the synthesis and functionalization of nitrogen-containing heterocycles. Moving beyond traditional palladium-catalyzed cross-couplings, we present protocols for (1) the de novo synthesis of indoles via radical cascade cyclization and (2) the late-stage Minisci alkylation of pyridines . These methodologies utilize single-electron transfer (SET) mechanisms to access unique chemical space under mild, redox-neutral conditions, offering high value for medicinal chemistry and drug discovery programs.

Introduction: The Photochemical Shift in Drug Discovery

Nitrogen heterocycles (indoles, pyridines, isoquinolines) constitute the backbone of >60% of FDA-approved small molecule drugs. Historically, their synthesis relied on thermal condensation (Fischer, Bischler-Napieralski) or transition-metal catalysis (Buchwald-Hartwig, Suzuki). While effective, these methods often require high temperatures, harsh bases, or pre-functionalized handles (halides/boronates).

Visible-light photoredox catalysis offers a paradigm shift.[1] By utilizing long-lived excited states of metal-polypyridyl complexes (Ir, Ru) or organic dyes (Eosin Y), researchers can generate reactive open-shell radical intermediates under ambient conditions.

Key Mechanistic Advantages
  • Orthogonality: Radical pathways tolerate functional groups (alcohols, amines) that poison Pd/Pt catalysts.

  • Late-Stage Utility: C-H functionalization allows "editing" of complex drug scaffolds without de novo resynthesis.

  • Sustainability: Uses visible light (Blue LEDs,

    
     450-470 nm) rather than super-stoichiometric chemical oxidants.
    

Methodological Framework: Setup & Equipment

Success in photoredox chemistry relies on controlling photon flux and oxygen exclusion.

Light Source Configuration[2][3][4]
  • Standard: Blue LED strips (Kessil or equivalent) centered at 450 nm.

  • Intensity: Maintain 5–10 W optical output. High intensity can lead to thermal background reactions; use a fan for cooling to maintain

    
    C.
    
  • Vial Positioning: Place reaction vials 2–3 cm from the light source to ensure uniform irradiation.

Degassing Protocols (Critical)

Oxygen is a potent quencher of triplet excited states (


O



O

).
  • Method A (Sparging): For reactions < 2 hours. Bubble Argon through the solvent for 15 minutes via a long needle.

  • Method B (Freeze-Pump-Thaw): For reactions > 2 hours or radical chains. Freeze sample in

    
    , evacuate headspace, thaw under static vacuum. Repeat 3x. Backfill with Argon.
    

Application Note I: De Novo Synthesis of Indoles

Target: 2-Arylindoles via Radical Cascade Cyclization. Mechanism: Oxidative quenching of the photocatalyst generates an aryl radical from a diazonium salt, which adds to a styrene derivative. The resulting radical intermediate undergoes cyclization and oxidation to form the indole core.

Reaction Scheme & Mechanism

The reaction proceeds via a Single Electron Transfer (SET) oxidative quenching cycle.

PhotoredoxIndole Cat_GS Ru(bpy)3 2+ (Ground State) Cat_Excited *Ru(bpy)3 2+ (Excited State) Cat_GS->Cat_Excited Blue Light (hv) Cat_Ox Ru(bpy)3 3+ (Oxidized) Cat_Excited->Cat_Ox SET (-e- to Substrate) Substrate Aryl Diazonium (Ar-N2+) Cat_Excited->Substrate Cat_Ox->Cat_GS SET (+e- from Intermediate) Radical Aryl Radical (Ar•) Substrate->Radical Reduction (-N2) Styrene 2-Aminostyrene Radical->Styrene Addition Product 2-Arylindole Styrene->Product -2H (Oxidation)

Figure 1: Mechanistic cycle for the Ru-catalyzed radical cascade synthesis of indoles. The excited catalyst reduces the diazonium salt to an aryl radical.

Detailed Protocol

Reagents:

  • 2-Amino-styrene derivative (0.5 mmol)

  • Aryl diazonium tetrafluoroborate (0.6 mmol, 1.2 equiv)

  • Photocatalyst:

    
     (2.0 mol%)
    
  • Solvent: DMSO (anhydrous, 2.0 mL)

Step-by-Step Procedure:

  • Charge: To an 8 mL clear glass vial equipped with a magnetic stir bar, add the photocatalyst (6.4 mg) and aryl diazonium salt.

  • Dissolve: Add DMSO and the styrene substrate. Cap with a septum.

  • Degas: Sparge the mixture with Argon for 10 minutes (Method A). Seal the vent needle hole with Parafilm immediately after removal.

  • Irradiate: Place the vial in the photoreactor (Blue LED, 450 nm). Stir vigorously.

    • Observation: The reaction mixture may darken initially due to diazonium decomposition.

  • Monitor: Check via TLC or LC-MS after 4 hours. Conversion is usually complete within 6–8 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove DMSO/catalyst. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Application Note II: Late-Stage Minisci Alkylation

Target: C-H Alkylation of Pyridines/Isoquinolines. Context: This protocol allows the direct attachment of alkyl groups (methyl, ethyl, isopropyl) to electron-deficient heterocycles, a key strategy for modulating lipophilicity (


) in lead optimization.
Mechanism: Decarboxylative Radical Generation

This method utilizes carboxylic acids as alkyl radical precursors. A persulfate oxidant is required to re-oxidize the catalyst and generate the sulfate radical anion, which performs Hydrogen Atom Transfer (HAT) or oxidation of the carboxylate.

Detailed Protocol

Reagents:

  • Heterocycle (e.g., Isoquinoline, 0.5 mmol)

  • Alkyl Carboxylic Acid (1.5 mmol, 3 equiv)

  • Photocatalyst:

    
     (1.0 mol%)
    
  • Oxidant:

    
     (1.5 mmol, 3 equiv)
    
  • Acid Additive: TFA (0.5 mmol, 1 equiv) – Crucial for protonating the heterocycle.

  • Solvent: DMSO/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a 20 mL vial, combine the heterocycle, carboxylic acid, photocatalyst, and persulfate.

  • Solvation: Add the DMSO/Water mixture. Add TFA last (exothermic).

    • Note: Protonation lowers the LUMO of the heterocycle, making it susceptible to nucleophilic radical attack.[2]

  • Degas: Sparge with Argon for 15 minutes.

  • Reaction: Irradiate with Blue LEDs for 12–24 hours.

    • Self-Validation: Evolution of

      
       gas bubbles indicates successful decarboxylation.
      
  • Quench: Add saturated

    
     carefully (gas evolution!) to neutralize TFA.
    
  • Extraction: Extract with DCM (3x). The Ir-catalyst is lipophilic and may carry over; remove via silica plug.

Data Summary & Troubleshooting

Comparative Yields (Representative)
Substrate ClassMethodTypical YieldKey Limitation
Indoles Ru-Photoredox75–92%Steric bulk at C3 position reduces yield.
Pyridines Minisci (Acid)50–70%Mono- vs. Bis-alkylation control is difficult.
Quinolines Minisci (Acid)60–85%Requires C2/C4 positions to be open.
Troubleshooting Guide
  • Problem: No reaction (0% conversion).

    • Cause: Oxygen quenching.

    • Fix: Switch to Freeze-Pump-Thaw degassing. Ensure septum is airtight.

  • Problem: Low yield in Minisci reaction.

    • Cause: Insufficient acidification.

    • Fix: Verify pH < 2. The heterocycle must be protonated for the radical addition to occur.[2]

  • Problem: Light source heating.

    • Cause: LEDs too close.

    • Fix: Use a fan. If T > 40°C, radical termination rates increase, lowering yield.

Safety Considerations

  • Blue Light Hazard: High-intensity blue light is damaging to the retina. Always use orange-tinted UV/Blue light blocking safety glasses or an enclosure interlock.

  • Diazonium Salts: Potentially explosive when dry. Handle in solution whenever possible and do not store for long periods.

  • Persulfates: Strong oxidants. Incompatible with reducing agents.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. Link

  • Hari, D. P., & König, B. (2013). The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light. Angewandte Chemie International Edition, 52(18), 4734–4743. Link

  • Proctor, R. S. J., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844–4866. Link

  • Dunwell, T. L., et al. (2020). Minisci C–H Alkylation of Heteroarenes Enabled by Dual Photoredox/Bromide Catalysis. ChemRxiv. Link

  • Stephenson, C. R. J., et al. (2012). Visible Light-Mediated Conversion of Enol Acetates to α-Chloro- and α-Bromo-Ketones. Journal of the American Chemical Society, 134(21), 8798–8801. Link

Sources

Method

Application Note: Ethyl 5-amino-6-methylpyridine-3-carboxylate as a Versatile Scaffold for Modern Agrochemicals

Abstract The pyridine ring is a cornerstone in the development of high-efficacy agrochemicals, valued for its unique electronic properties and metabolic stability.[1] This application note provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone in the development of high-efficacy agrochemicals, valued for its unique electronic properties and metabolic stability.[1] This application note provides an in-depth technical guide on the utility of Ethyl 5-amino-6-methylpyridine-3-carboxylate, a key heterocyclic building block, in the synthesis of next-generation fungicides, herbicides, and insecticides. We will explore its chemical properties, detail robust synthetic protocols for its derivatization into potent agrochemical classes such as sulfonylurea herbicides, and discuss the critical structure-activity relationships (SAR) that govern biological efficacy. This guide is intended for researchers and synthetic chemists in the agrochemical industry, offering field-proven insights to accelerate the discovery and development of novel crop protection solutions.

Introduction: The Strategic Importance of the Aminopyridine Core

The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a perpetual challenge in crop science. Heterocyclic chemistry provides a rich foundation for this discovery process, with nitrogen-containing scaffolds being particularly prominent.[1][2] Among these, aminopyridine derivatives have emerged as privileged structures due to their versatile reactivity and their presence in numerous commercial pesticides.[3][4]

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a trifunctional building block, possessing three key reactive sites:

  • An amino group at the C5 position, which serves as a primary nucleophilic handle for constructing complex side chains.

  • An ethyl carboxylate group at the C3 position, which can be hydrolyzed, amidated, or otherwise modified to fine-tune solubility and target interaction.

  • A methyl group at the C6 position, which influences the steric and electronic environment of the pyridine ring, impacting metabolic stability and binding affinity.

This unique combination makes it an ideal starting point for creating diverse libraries of compounds for high-throughput screening and lead optimization in agrochemical research. This document serves to elucidate the practical application of this valuable intermediate.

Physicochemical & Structural Properties

A thorough understanding of the starting material's properties is fundamental to designing successful synthetic strategies. The key characteristics of Ethyl 5-amino-6-methylpyridine-3-carboxylate are summarized below.

Table 1: Properties of Ethyl 5-amino-6-methylpyridine-3-carboxylate
PropertyValueSource
IUPAC Name ethyl 5-amino-6-methylpyridine-3-carboxylatePubChem[5]
Molecular Formula C₉H₁₂N₂O₂PubChem[5]
Molecular Weight 180.20 g/mol PubChem[5]
CAS Number 1008138-73-5PubChem[5]
SMILES CCOC(=O)C1=CC(=C(N=C1)C)NPubChem[5]
Appearance Off-white to yellow powder (Typical)Supplier Data
Diagram 1: Chemical Structure

Caption: Structure of Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Application in Agrochemical Synthesis: Sulfonylurea Herbicides

One of the most commercially significant applications of aminoheterocycles is in the synthesis of sulfonylurea herbicides. These compounds are renowned for their high potency at low application rates and their selective mode of action.[6] The core reaction involves the coupling of the amino group of the pyridine building block with a sulfonyl isocyanate, which is in turn derived from a corresponding sulfonamide and phosgene, or more commonly, by direct reaction with a sulfonyl carbamate.[7]

The causality behind this choice is twofold:

  • Reactivity: The nucleophilic 5-amino group readily attacks the electrophilic carbon of the isocyanate or carbamate, forming the critical sulfonylurea bridge that defines this class of herbicides.

  • Biological Activity: The resulting N-pyridinyl sulfonylurea moiety is the key pharmacophore responsible for binding to and inhibiting the target enzyme, acetolactate synthase (ALS).[6]

Diagram 2: General Synthetic Workflow for Sulfonylurea Herbicides

G cluster_0 Pyridine Building Block cluster_1 Sulfonyl Precursor Pyridine Ethyl 5-amino-6- methylpyridine-3-carboxylate Coupling Coupling Reaction (Base, Aprotic Solvent) Pyridine->Coupling Sulfonyl Aryl Sulfonyl Carbamate or Isocyanate Sulfonyl->Coupling Product Final Sulfonylurea Herbicide Coupling->Product

Caption: Synthetic pathway from the pyridine building block to a sulfonylurea herbicide.

Protocol: Synthesis of a Pyridinyl-Sulfonylurea Intermediate

This protocol describes a general, reliable method for the synthesis of a model N-((6-methyl-5-(ethoxycarbonyl)pyridin-3-yl)aminocarbonyl)benzenesulfonamide. This procedure is designed as a self-validating system, where reaction progress can be monitored by Thin Layer Chromatography (TLC), and product identity confirmed by standard spectroscopic methods.

Objective: To couple Ethyl 5-amino-6-methylpyridine-3-carboxylate with a phenylsulfonyl carbamate to form a model sulfonylurea compound.

Materials:

  • Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq)

  • Methyl N-(phenylsulfonyl)carbamate (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Acetonitrile (anhydrous, as solvent)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

  • 1M Hydrochloric acid (for work-up)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Protocol Steps:

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Ethyl 5-amino-6-methylpyridine-3-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

    • Causality Insight: Anhydrous conditions are critical to prevent hydrolysis of the carbamate and potential side reactions. Acetonitrile is an excellent polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

  • Addition of Reagents:

    • Add methyl N-(phenylsulfonyl)carbamate (1.1 eq) to the stirring solution.

    • Slowly add DBU (1.2 eq) dropwise at room temperature. An exotherm may be observed.

    • Causality Insight: DBU is a non-nucleophilic organic base. Its role is to deprotonate the sulfonamide nitrogen of the carbamate, increasing its nucleophilicity and facilitating the elimination of methanol to form an in situ sulfonyl isocyanate, which is then trapped by the aminopyridine. Using a slight excess ensures the reaction goes to completion.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the consumption of the starting aminopyridine by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The product should be a new, more polar spot.

  • Aqueous Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to neutralize DBU), water, and then brine.

    • Causality Insight: The acidic wash removes the basic catalyst (DBU), simplifying purification. The brine wash helps to remove residual water from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

    • Alternatively, trituration or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/ether) may yield the pure product.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Structure-Activity Relationship (SAR) Insights

The biological activity of agrochemicals derived from this scaffold is not accidental; it is a direct consequence of the molecule's three-dimensional structure and its electronic properties. SAR studies are crucial for optimizing lead compounds into commercial products.

  • The Pyridine Core: The pyridine ring acts as a bioisostere for a phenyl ring but offers distinct advantages, including increased water solubility and unique metabolic pathways. Its nitrogen atom can act as a hydrogen bond acceptor, crucial for binding to target enzymes.

  • The Sulfonylurea Bridge: This is the primary active moiety in this class of herbicides. The length, flexibility, and electronic nature of this bridge are paramount for potent ALS inhibition.

  • Substituents on the Pyridine Ring (R¹, R²): The methyl and ethyl carboxylate groups on our parent building block can be modified. For example, hydrolysis of the ester to a carboxylic acid can dramatically alter solubility and transport within the plant.

  • Substituents on the Aryl Ring (R³): The other side of the sulfonylurea bridge is typically an aryl or heterocyclic ring. The substitution pattern on this ring is a key area for optimization, influencing potency, crop selectivity, and soil persistence.[8]

Diagram 3: Logic of Structure-Activity Relationship Optimization

G Start Ethyl 5-amino-6- methylpyridine-3-carboxylate Deriv Derivatization at Amino Group (e.g., Sulfonylurea formation) Start->Deriv Bio Biological Screening (Potency, Selectivity) Deriv->Bio Modify Modification of Ester and Methyl Groups (R1, R2) Modify->Deriv Aryl Vary Substituents on Aryl/Heterocycle Ring (R3) Aryl->Deriv Bio->Modify Feedback for Optimization Bio->Aryl Feedback for Optimization Opt Optimized Agrochemical Candidate Bio->Opt Meets Criteria

Caption: Iterative cycle of synthesis and screening in agrochemical development.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides derived from aminopyridines act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[6]

  • Essential Pathway: ALS is the first and rate-limiting enzyme in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.

  • Inhibition: The sulfonylurea herbicide binds to a specific site on the ALS enzyme, blocking the active site and preventing the synthesis of these vital amino acids.

  • Plant Death: Deprived of these building blocks for protein synthesis, the plant's growth ceases, and it eventually dies.

  • Selectivity: This pathway is present in plants and microorganisms but absent in mammals, who obtain these amino acids through their diet. This provides an excellent basis for the selective toxicity of sulfonylurea herbicides and their favorable safety profile for humans and animals.[6]

Diagram 4: Sulfonylurea Herbicide Mechanism of Action

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Substrate AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Product Proteins Protein Synthesis & Plant Growth AminoAcids->Proteins Herbicide Sulfonylurea Herbicide Herbicide->ALS Inhibits

Caption: Inhibition of the branched-chain amino acid pathway by sulfonylurea herbicides.

Conclusion

Ethyl 5-amino-6-methylpyridine-3-carboxylate is more than just a chemical intermediate; it is a strategic platform for innovation in agrochemical discovery. Its inherent structural features allow for facile and logical derivatization into potent, high-value active ingredients. By understanding the causality behind synthetic choices and the structure-activity relationships that govern efficacy, research and development teams can leverage this building block to its fullest potential. The protocols and insights provided herein are intended to serve as a foundational guide for scientists working to develop the next generation of safe and effective crop protection solutions.

References

  • PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • JETIR. Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Journal of Emerging Technologies and Innovative Research. Available from: [Link]

  • Chemsrc. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE | CAS#:21684-59-3. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • ACS Publications. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of commercial imidazopyridazine containing pyrimidinyl sulfonylurea herbicide Propyrisulfuron 17. Available from: [Link]

  • Google Patents. EA029005B1 - Use of phenylpyrazolin-3-carboxylates for improving plant yield.
  • European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - EP 3994989 A1. Available from: [Link]

  • PubMed Central. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN101671328B - Novel synthesis method of sulfonylurea weedicide.
  • Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available from: [Link]

  • European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - EP 3994990 A1. Available from: [Link]

  • Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available from: [Link]

  • MDPI. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Available from: [Link]

  • PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. EP0385267A3 - Pyridine derivatives, their preparation and their use as fungicides.
  • PubMed Central. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Development of novel pyridine-based agrochemicals: A review. Available from: [Link]

  • PubMed. Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO 90/02486.
  • DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Available from: [Link]

  • PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis and Photophysical Properties of Ethyl 3,6-Diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. Available from: [Link]

  • MDPI. Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[5][9]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. Available from: [Link]

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Available from: [Link]

  • Google Patents. US2400547A - Substituted 1, 3, 5-triazinyl-(6)-aminophenyl-arsenic compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Purification of Ethyl 5-amino-6-methylpyridine-3-carboxylate

This guide provides in-depth technical support for the purification of Ethyl 5-amino-6-methylpyridine-3-carboxylate via column chromatography. It is designed for researchers, medicinal chemists, and process development s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of Ethyl 5-amino-6-methylpyridine-3-carboxylate via column chromatography. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this specific separation. Our focus is on diagnosing common issues, providing actionable solutions, and explaining the underlying chemical principles to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying Ethyl 5-amino-6-methylpyridine-3-carboxylate on silica gel?

The main challenge stems from the molecule's basicity. The structure contains two basic nitrogen atoms: one in the pyridine ring and one in the primary amino group. These basic centers can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction leads to several common problems:

  • Peak Tailing: The compound "smears" down the column, resulting in broad, tailing peaks and poor separation from impurities.[1]

  • Irreversible Adsorption: A portion of the compound can bind so strongly to the silica that it does not elute, leading to low recovery.

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules. A 2D TLC test is recommended to check for stability.[3]

Q2: How do I choose the optimal stationary phase?

While standard silica gel is the most common choice, the basic nature of this analyte means alternatives should be considered if issues arise.

Stationary PhaseAdvantagesDisadvantagesBest For...
Standard Silica Gel Inexpensive, widely available, well-understood.Prone to causing peak tailing and low recovery for basic amines.[2]Initial trials and well-behaved, less basic compounds.
Deactivated Silica Gel Reduces acidic interactions, improving peak shape and recovery. Achieved by adding a base like triethylamine (TEA) to the eluent.Requires careful control of the additive concentration. TEA can be difficult to remove under vacuum.Mitigating moderate peak tailing without changing the primary stationary phase.
Alumina (Neutral or Basic) Less acidic than silica, excellent for separating basic compounds.Can have different selectivity compared to silica; may require re-optimization of the mobile phase.Compounds that show significant tailing or degradation on silica gel.[3]
Amine-Functionalized Silica Specifically designed to purify basic compounds by shielding the acidic silanols and providing a less interactive surface.[4]More expensive than standard silica or alumina.Difficult separations of basic compounds where high purity and recovery are critical.[4]
Q3: How do I develop an effective mobile phase (eluent)?

Mobile phase selection is critical and should always begin with Thin Layer Chromatography (TLC).[2]

  • Start Simple: Begin with a binary solvent system, typically a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).

  • Target an Rf Value: For optimal separation on a column, aim for an Rf (retention factor) of 0.25-0.35 for your target compound on the TLC plate.

  • Address Basicity: Given the compound's nature, it is highly probable you will observe streaking on the TLC plate. To counteract this, add a small amount (0.5-1% v/v ) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your pre-mixed mobile phase.[1] This "competing base" will occupy the acidic sites on the silica, allowing your compound to travel more symmetrically.[1][2]

  • Increase Polarity if Needed: If your compound remains at the baseline (Rf ≈ 0) even in 100% EtOAc, a more polar "strong" solvent is needed. A common choice is to switch to a Dichloromethane (DCM) / Methanol (MeOH) system, again with a basic modifier.[2]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q: My compound is streaking badly on the TLC plate and I can't get a clean spot. What's wrong?

A: This is a classic sign of strong interaction with the stationary phase, characteristic of basic compounds on acidic silica.

  • Immediate Solution: Prepare a new TLC developing chamber using your chosen solvent system (e.g., 7:3 Hexane:EtOAc) but add 1% triethylamine (TEA) . Run a new TLC plate. You should observe a significant improvement, with the streak collapsing into a more defined spot.

  • Underlying Cause: The basic nitrogens on your molecule are being protonated by the acidic silanol groups on the silica plate. This creates a charged species that sticks to the polar stationary phase, causing the streaking. The TEA acts as a stronger, competing base that neutralizes these sites first.[1][2]

Q: I ran my column, but my yield is very low. Where did my compound go?

A: This points to two likely culprits: irreversible adsorption onto the column or decomposition.

  • Troubleshooting Steps:

    • Check for Stability: Perform a 2D TLC. Spot your crude material on a TLC plate, run it in a suitable eluent, and let it dry completely. Then, turn the plate 90 degrees and re-run it in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If you see new spots off the diagonal, your compound is decomposing on the silica.[3]

    • Flush the Column: If the 2D TLC is clean, your compound is likely stuck on the column. After your initial elution, try flushing the column with a much stronger, base-modified eluent (e.g., 90:10:1 DCM:MeOH:NH₄OH). This may recover the adsorbed material.

  • Solutions:

    • If decomposition is the issue, you must switch to a less acidic stationary phase like neutral alumina or use a non-acidic solvent system.[3]

    • If adsorption is the issue, ensure you add a basic modifier (like TEA) to your eluent during the entire purification process, from column packing to final elution. Alternatively, using an amine-functionalized column can prevent this issue.[4]

Q: My TLC showed a good separation between my product and an impurity, but on the column, they are eluting together. Why?

A: This frustrating issue often arises from improper sample loading or column overloading.

  • Cause 1: Column Overload: You may have loaded too much crude material onto the column. When the stationary phase becomes saturated, its ability to perform the separation is compromised, and compounds elute together. As a rule of thumb, for a challenging separation, the mass of crude material should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column).

  • Cause 2: Poor Loading Technique: If the initial band of your compound is too wide, separation efficiency is lost. This happens if you dissolve your sample in too much solvent or use a solvent that is too strong for loading.

  • Solution: Dry Loading: To ensure a tight starting band, use "dry loading." Dissolve your crude material in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[5] Carefully add this powder to the top of your packed column. This technique ensures the compound starts as a very narrow, concentrated band, maximizing separation.[5]

Visualizing the Workflow & Troubleshooting Logic

A systematic approach is key to successful chromatography. The following diagrams illustrate the recommended workflow and a decision-making process for a common issue.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC 1. TLC Analysis (Find Rf ≈ 0.3) Eluent 2. Prepare Eluent (with 0.5% TEA) TLC->Eluent Column 3. Pack Column Eluent->Column Sample 4. Prepare Sample (Dry Loading) Column->Sample Load 5. Load Sample Sample->Load Elute 6. Elute Column Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Standard workflow for column chromatography purification.

Tailing_Troubleshooting Start Problem: Peak Tailing Observed Q1 Is a basic modifier (e.g., TEA) in the eluent? Start->Q1 Add_TEA Action: Add 0.5-1% TEA to eluent and re-run. Q1->Add_TEA No Check_Stability Action: Perform 2D TLC to check for on-plate degradation. Q1->Check_Stability Yes Q2 Is tailing resolved? Add_TEA->Q2 Switch_Stationary Solution: Switch to Alumina or Amine-Functionalized Silica. Check_Stability->Switch_Stationary Degradation Observed Check_Stability->Switch_Stationary No Degradation, Tailing Persists Q2->Switch_Stationary No End Success: Continue Purification Q2->End Yes

Caption: Decision tree for troubleshooting peak tailing issues.

Validated Protocol: Purification of Ethyl 5-amino-6-methylpyridine-3-carboxylate

This protocol assumes a starting point where TLC analysis has determined an appropriate eluent system.

1. Materials & Setup

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: Pre-mixed Hexane:Ethyl Acetate (e.g., 7:3 v/v) containing 0.5% triethylamine (TEA) .

  • Crude Material: Ethyl 5-amino-6-methylpyridine-3-carboxylate.

  • Glass column, collection tubes, TLC plates, and standard laboratory glassware.

2. Column Packing (Slurry Method)

  • Add the required amount of silica gel to a beaker (e.g., 20g for purifying ~200-400mg of crude material).

  • Add the prepared eluent to the silica gel to create a milky, free-flowing slurry.

  • Secure the column vertically. Ensure the stopcock is closed. Add a small amount of eluent to the column.

  • While swirling the slurry, pour it into the column in a single, continuous motion.

  • Open the stopcock to drain the solvent, collecting it for reuse. Gently tap the side of the column to ensure even packing and remove air bubbles.

  • Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition. Do not let the column run dry.

3. Sample Loading (Dry Loading)

  • Dissolve the crude material (~200 mg) in a minimal volume of a solvent it is highly soluble in, such as Dichloromethane (DCM) or Acetone.

  • Add ~1-2 g of silica gel to the solution.

  • Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample onto the layer of sand at the top of the column, ensuring an even layer.

  • Gently add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection

  • Carefully add the eluent to the column, opening the stopcock to begin the flow. Use gentle air pressure to achieve a steady flow rate (approx. 2 inches/minute drop in solvent level).

  • Collect fractions of a consistent volume (e.g., 10-15 mL per tube).

  • Monitor the elution process by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate in the eluent to identify which fractions contain the pure product.

5. Product Isolation

  • Combine all fractions that contain only the pure product spot (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • Place the resulting product under high vacuum to remove residual solvents and TEA.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
  • Ethyl 5-amino-6-methylpyridine-3-carboxylate Safety D
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Method for pyridine amine derivative. (2015). Chromatography Forum.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (n.d.). PharmaTutor.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Ethyl 5-amino-6-methylpyridine-3-carboxylate. (n.d.). PubChem.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage.

Sources

Optimization

Technical Support Center: Aminopyridine Reaction Stability

Topic: Preventing Dimerization & Catalyst Deactivation in Aminopyridine Chemistries Ticket ID: AP-DIMER-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1] Welcome to the Solution Center User Problem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization & Catalyst Deactivation in Aminopyridine Chemistries Ticket ID: AP-DIMER-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Solution Center

User Problem: "My reaction turned into a black tar," or "My palladium coupling stalled with no conversion."

Root Cause Analysis: Aminopyridines (APs) are deceptive substrates. They possess a "Jekyll and Hyde" nucleophilicity: the exocyclic amine (desired nucleophile) and the endocyclic pyridine nitrogen (catalyst poison/dimerization driver).[1]

If you are experiencing low yields, tarry byproducts, or stalled kinetics, you are likely encountering one of two failure modes:[1]

  • Oxidative Dimerization: Formation of azo-linkages (

    
    ) or hydrazine intermediates via radical cation coupling.
    
  • Metal-Mediated Bridging: The pyridine nitrogen coordinates to your metal catalyst, forming inactive dimers (

    
    ) or displacing your expensive ligands.
    

Diagnostic Module

Use this decision tree to identify your specific failure mode before proceeding to the solution.

DiagnosticTree Start START: What is your Reaction Type? Oxidation Oxidation / Radical Conditions Start->Oxidation Coupling Metal Catalysis (Buchwald/Suzuki) Start->Coupling Obs_Ox Observation: Deep red/black color? Oxidation->Obs_Ox Obs_Coup Observation: Stalled / No Conversion? Coupling->Obs_Coup Diag_Azo DIAGNOSIS: Oxidative Azo-Dimerization Obs_Ox->Diag_Azo Yes Diag_Poison DIAGNOSIS: Catalyst Poisoning/Bridging Obs_Coup->Diag_Poison Yes Sol_Prot SOLUTION: Boc-Protection Strategy Diag_Azo->Sol_Prot Sol_Ligand SOLUTION: Steric Ligand (BrettPhos) Diag_Poison->Sol_Ligand

Figure 1: Diagnostic logic flow for identifying the specific dimerization pathway affecting aminopyridine substrates.[1]

The Chemistry of Failure (Deep Dive)

To fix the problem, you must understand the invisible enemy.[1]

Failure Mode A: Oxidative Dimerization (The "Black Tar" Scenario)

Under oxidative conditions (e.g., using hypervalent iodine, bleach, or even air with Cu catalysts), the electron-rich aminopyridine ring is prone to Single Electron Transfer (SET).[1]

  • Mechanism: The amino group forms a radical cation. Two of these species recombine to form a hydrazine linkage, which rapidly oxidizes to an azo-dimer (deeply colored, often insoluble).[1]

  • Result: Loss of starting material to intractable oligomers.

Failure Mode B: Catalyst Bridging (The "Silent Killer")

In Palladium-catalyzed cross-couplings (Buchwald-Hartwig), the pyridine nitrogen (


) is often more Lewis-basic than the exocyclic amine (

).[1]
  • Mechanism: Instead of the Pd oxidative addition complex binding the amine, the

    
     displaces the phosphine ligand or bridges two Pd centers.[1]
    
  • Result: The catalyst precipitates or becomes an inactive "resting state" species.[2]

Mechanism AP Aminopyridine (Substrate) Radical Radical Cation [AP]•+ AP->Radical -e- Coord N(py)-Pd Binding AP->Coord + PdL2 Oxidant Oxidant (SET) Dimer AZO-DIMER (Dead End) Radical->Dimer Dimerization Pd Pd(0) Catalyst DeadCat CATALYST DEACTIVATION Coord->DeadCat Ligand Displacement

Figure 2: Mechanistic divergence showing how oxidative stress leads to azo-dimers, while metal exposure leads to catalyst sequestration.[1]

Troubleshooting Guide & FAQs

Scenario 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Q: I am trying to couple a 2-aminopyridine with an aryl halide, but the reaction stalls. Why? A: You are likely suffering from Catalyst Poisoning . The pyridine nitrogen is binding to the Palladium, shutting down the cycle.[1]

  • Fix 1 (The Ligand Switch): Switch to bulky, electron-rich biaryl phosphine ligands like BrettPhos or tBuBrettPhos .[1] These are large enough to sterically clash with the pyridine ring, preventing

    
     coordination while allowing the smaller 
    
    
    
    to react.[1]
  • Fix 2 (The Pre-catalyst): Do not use

    
    . Use precatalysts like G3-BrettPhos  that generate the active 
    
    
    
    species immediately upon base exposure.

Q: Can I just add more catalyst? A: No. Adding more Pd often accelerates the formation of inactive dimers. You must solve the coordination issue, not the concentration issue.

Scenario 2: Oxidation Reactions

Q: I'm oxidizing a side chain on my aminopyridine, but the mixture turns black. A: You are generating Azopyridines . The amino group is too electron-rich and is participating in the redox chemistry.

  • Fix: You must protect the amine. Acetyl (Ac) is often insufficient because it can migrate. Boc (tert-butyloxycarbonyl) is the gold standard here. It sterically shields the nitrogen and electronically withdraws density, raising the oxidation potential of the ring.[1]

Validated Protocols

Protocol A: The "Safe" Buchwald-Hartwig Coupling

Designed to prevent catalyst deactivation.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 2-Aminopyridine (1.2 equiv)[1][3]

  • Catalyst: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%) OR G3-BrettPhos (2 mol%)[1]

  • Base: LiHMDS (2.0 equiv) or NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Drying: Flame-dry your reaction vessel under Argon. Moisture kills this reaction.

  • Pre-complexation (Critical): If using Pd(OAc)2 and ligand separately, stir them in the solvent at 60°C for 5 mins before adding substrates.[1] This ensures the active catalyst forms before the pyridine can poison the Pd.[1]

  • Addition: Add Aryl Halide and Aminopyridine.

  • Base Addition: Add the base last.

  • Temperature: Heat to 100°C.

  • Workup: If the reaction turns green/brown, it is active.[1] If it turns black immediately and precipitates, the catalyst has crashed out (check water content).[1]

Protocol B: Protection Strategy (Boc-Anhydride)

Designed to prevent oxidative dimerization.

Data Comparison: Protecting Groups for Aminopyridines

Protecting GroupStability (Acid)Stability (Base)Prevention of N-CoordinationRemoval Ease
Boc Low (cleaves w/ TFA)HighExcellent (Bulky)Easy
Acetyl (Ac) HighLowModerateModerate
Tosyl (Ts) HighHighGoodDifficult (Harsh)
Cbz ModerateModerateGoodModerate (H2/Pd)

Workflow:

  • Dissolve 2-aminopyridine in THF.

  • Add Boc2O (1.1 equiv) and DMAP (0.1 equiv).[1]

  • Stir at RT for 4 hours.

  • Result: The resulting N-Boc-2-aminopyridine is now safe for oxidation reactions or cross-couplings where you want the pyridine ring to be the electrophile.

References

  • Maiti, D., et al. (2009).[1] "Pd-catalyzed amination of aryl halides with 2-aminopyridines." Journal of the American Chemical Society.[4]

  • Fors, B. P., & Buchwald, S. L. (2008).[1] "A General Method for the Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[4]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard reference for Boc/Cbz stability data).

  • Paul, F., et al. (1994).[1] "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.[4]

  • BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines."

Sources

Troubleshooting

Technical Support Center: Hydrogenation of Nitropyridines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization Welcome to the Advanced Catalysis Support Hub You are likely here because the hydrogenatio...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Selection & Process Optimization

Welcome to the Advanced Catalysis Support Hub

You are likely here because the hydrogenation of nitropyridines presents a classic "double-bind" scenario in organic synthesis:

  • Catalyst Poisoning: The basic pyridine nitrogen binds to active metal sites, killing reactivity.[1][2]

  • Selectivity Issues: Over-hydrogenation (reducing the ring) or hydrogenolysis (stripping halogens) often competes with the desired nitro reduction.

This guide moves beyond generic textbook advice. We focus on causality-driven protocols —understanding why a reaction fails so you can engineer the solution.

Module 1: Catalyst Selection Matrix

User Query: "Which metal should I use? I have a chlorine substituent on the ring."

Scientist’s Response: Selection depends entirely on the substitution pattern of your pyridine ring. Using standard Pd/C on a chloronitropyridine will almost certainly result in dechlorination (yield loss and impurity formation).

Decision Framework
Substrate TypeRecommended CatalystAdditives / Solvent SystemTechnical Rationale
Simple Nitropyridine (No sensitive groups)5-10% Pd/C Acidic Media (MeOH + 1.1 eq. HCl or AcOH)Pd is most active. Acid is mandatory to protonate the pyridine nitrogen and prevent catalyst poisoning [1, 5].
Halogenated Nitropyridine (-Cl, -Br, -I)5% Pt(S)/C (Sulfided Platinum)Neutral to Mildly Acidic (MeOH/EtOH)Standard Pd/C inserts into C-X bonds (oxidative addition). Sulfur-poisoned Pt inhibits this pathway while allowing -NO₂ reduction [2, 3].
Labile Groups (Benzyl ethers, Cbz)Pt/C or Vanadium-doped Pt Neutral Pd/C cleaves benzyl groups. Pt is less aggressive toward benzylic C-O bonds.
Cost-Sensitive / Large Scale Raney Nickel Neutral (Strict pH control)Cheaper, but pyrophoric and difficult to filter. Less selective than sulfided Pt for halogenated species.

Module 2: Troubleshooting Dehalogenation

User Query: "I used Pd/C for 2-chloro-5-nitropyridine and got 3-aminopyridine. The chlorine is gone. Why?"

Root Cause Analysis: Palladium is an excellent catalyst for hydrogenolysis . The mechanism involves the oxidative addition of Pd(0) into the Carbon-Halogen (C-X) bond.

  • Mechanism: The C-Cl bond is weaker than the C-H bond formation energy on the Pd surface.

  • The Fix: You must "poison" the catalyst selectively. Sulfided Platinum (Pt(S)/C) contains sulfur atoms that occupy the high-energy sites responsible for C-X bond cleavage, leaving the sites required for nitro reduction available [2].

Visual Workflow: Preventing Dehalogenation

DehalogenationLogic Start Substrate: Halogenated Nitropyridine Choice Catalyst Choice Start->Choice PdPath Route A: Standard Pd/C Choice->PdPath High Risk PtPath Route B: Sulfided Pt/C Choice->PtPath Recommended MechBad Mechanism: Oxidative Addition Pd inserts into C-Cl bond PdPath->MechBad MechGood Mechanism: Site Blocking Sulfur blocks high-energy sites PtPath->MechGood ResultBad Result: Dehalogenated Amine (Impurity) MechBad->ResultBad ResultGood Result: Halo-aminopyridine (Target Product) MechGood->ResultGood

Figure 1: Mechanistic divergence between standard Pd/C and Sulfided Pt/C in halogenated systems.

Module 3: Overcoming Catalyst Poisoning

User Query: "The reaction started but stopped at 20% conversion. Adding more catalyst didn't help."

Root Cause Analysis: Pyridines are Lewis bases. The lone pair on the nitrogen atom (


 hybridized) competes with hydrogen and the nitro group for binding sites on the metal surface.
  • The Poisoning: The pyridine N binds strongly (

    
    -donation) to the metal, effectively coating the catalyst in unreactive product/substrate.
    
  • The Solution: Protonation. By adding an acid (HCl, H₂SO₄, or Acetic Acid), you convert the pyridine (

    
    ) to a pyridinium ion (
    
    
    
    ). The pyridinium ion lacks the lone pair available for coordination, preventing it from poisoning the metal [1, 5].
Visual Mechanism: The Acid Effect

PoisoningMechanism Pyridine Free Pyridine Base (Has Lone Pair) Metal Metal Surface (Pd/Pt) Pyridine->Metal Strong Coordination Pyridinium Pyridinium Salt (No Lone Pair) Pyridine->Pyridinium + H+ Poisoned Catalyst Deactivation (N-Metal Bond) Metal->Poisoned Acid Add Acid (H+) Acid->Pyridinium Active Catalyst Remains Active (H2 Access Allowed) Pyridinium->Active Cannot Bind Metal

Figure 2: Strategic use of acid to prevent nitrogen-metal coordination (poisoning).

Module 4: Validated Experimental Protocols

Protocol A: Non-Halogenated Nitropyridines (Pd/C + Acid)

Use this for simple nitropyridines where ring reduction is the only concern.

  • Preparation: In a hydrogenation vessel, dissolve the nitropyridine (10 mmol) in Methanol (30 mL).

  • Acidification: Add 1.1 equivalents of concentrated HCl or 2.0 equivalents of Glacial Acetic Acid.

    • Check: Verify pH is < 4.

  • Catalyst Addition: Under Argon/Nitrogen flow, add 10 wt% Pd/C (wet support, 50% water).

    • Loading: Typically 5-10 wt% relative to substrate mass.

  • Hydrogenation: Purge with H₂ (x3) and pressurize to 3 bar (45 psi) . Stir vigorously (>800 rpm) at RT.

    • Note: Reaction is exothermic. Monitor temperature.

  • Workup: Filter catalyst over Celite. Neutralize the filtrate with NaHCO₃ or NaOH before removing solvent to recover the free base amine.

Protocol B: Halogenated Nitropyridines (Sulfided Pt/C)

Use this for chloronitropyridines or when selectivity is critical.

  • Catalyst Selection: Source 5% Pt(S)/C (Sulfided Platinum on Carbon).[3]

    • Safety: Do not dry this catalyst. It is pyrophoric. Use it as the "wet" paste supplied by vendors [2, 6].

  • Solvent: Use Ethanol or Methanol. Acid is usually not required if the catalyst is highly active, but mild acetic acid can be used if kinetics are sluggish.

  • Reaction: Load substrate and catalyst (2-5 wt% loading).

  • Conditions: Hydrogenate at 1-5 bar at 25-40°C .

    • Critical Control: Do not exceed 50°C. Higher temperatures increase the probability of overcoming the activation energy for C-Cl cleavage, even with sulfided catalysts [3].

  • Monitoring: Monitor via HPLC/UPLC. Look for the "des-halo" impurity peak. If observed, lower temperature immediately.

References

  • Cenmed Enterprises. (n.d.). Platinum, sulfided, on carbon - Catalyst Properties. Retrieved from [Link]

  • Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

Sources

Optimization

Recrystallization techniques for Ethyl 5-amino-6-methylpyridine-3-carboxylate

An essential technique for the purification of solid organic compounds, recrystallization is particularly crucial in the pharmaceutical industry where purity is paramount. This guide provides a comprehensive technical re...

Author: BenchChem Technical Support Team. Date: February 2026

An essential technique for the purification of solid organic compounds, recrystallization is particularly crucial in the pharmaceutical industry where purity is paramount. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with Ethyl 5-amino-6-methylpyridine-3-carboxylate. Here, we delve into the nuances of recrystallization for this specific molecule, offering troubleshooting advice and detailed protocols in a practical question-and-answer format.

Compound Properties at a Glance

A thorough understanding of the physicochemical properties of Ethyl 5-amino-6-methylpyridine-3-carboxylate is the foundation for developing a robust recrystallization protocol.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[PubChem][1]
Molecular Weight 180.20 g/mol [PubChem][1]
Appearance Likely a solid at room temperature (based on similar structures)Inferred
Melting Point Not explicitly reported in searches, but a critical parameter to determine experimentally. Structurally similar compounds like Methyl 6-methylnicotinate have melting points around 34°C to 80°C.[2]Inferred
Polarity A polar molecule, due to the presence of an amino group, a pyridine ring, and an ester functional group.Inferred

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing Ethyl 5-amino-6-methylpyridine-3-carboxylate?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3] Given the polar nature of the target molecule, polar solvents are the best starting point.

  • Primary Recommendation: Ethanol or Methanol . A structurally related compound was successfully recrystallized from 95% ethanol.[4] Alcohols can form hydrogen bonds with the amino group and pyridine nitrogen, aiding dissolution at higher temperatures.

  • Alternative Solvents: Other potential solvents to screen include isopropanol, acetonitrile, ethyl acetate, or mixtures with water. A rule of thumb is that solvents with functional groups similar to the compound can be effective solubilizers.[5]

  • Solvent Mixtures: If a single solvent does not provide the desired solubility profile, a two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be highly effective.[6]

The selection process should always be confirmed through small-scale solubility tests.

Q2: How can I perform a quick solvent selection test?

A2: Place a small amount of your crude solid (20-30 mg) in a test tube. Add the chosen solvent dropwise at room temperature. If the solid dissolves readily, the solvent is likely too good and will result in poor recovery.[7] If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot.[3] Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.[8]

Q3: What are the most critical steps for maximizing yield and purity?

A3: The success of recrystallization hinges on a few key principles:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at high temperature.[7][9] Using excess solvent will keep more of your product dissolved at low temperatures, reducing the yield.[7]

  • Slow Cooling: Rapidly cooling the solution can trap impurities within the crystal lattice.[10][11] Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals.[10]

  • Efficient Filtration and Washing: Use vacuum filtration to separate the crystals from the cold mother liquor. Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving the product.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Issue 1: Low or No Crystal Formation Upon Cooling

Q: I've cooled my solution, but no crystals have formed. What went wrong?

A: This is a common issue, typically pointing to a non-saturated solution or nucleation problems.

  • Causality & Solution:

    • Excess Solvent: You may have used too much solvent to dissolve the initial solid.[12] Gently heat the solution to boil off some of the solvent to increase the concentration.[9] Periodically remove it from the heat and allow it to cool to check for crystal formation.

    • Inducing Crystallization: If the solution is saturated but reluctant to crystallize, you can try the following:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus.[10] The microscopic scratches provide a surface for crystal nucleation.

      • Seeding: Add a tiny, pure crystal of Ethyl 5-amino-6-methylpyridine-3-carboxylate to the solution.[8][11] This seed crystal acts as a template for further crystal growth.

    • Patience is Key: Some compounds require significant time to crystallize.[13] If the solution is cloudy, allow it to stand undisturbed for an extended period.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Q: My compound separated as an oily liquid instead of solid crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[12] This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.[14]

  • Causality & Solution:

    • High Impurity Level: A significant amount of impurity can depress the melting point of your compound, making it more prone to oiling out.[12][15]

    • Solvent Boiling Point vs. Compound Melting Point: This often happens when the solvent's boiling point is higher than the compound's melting point.[16]

    • Rapid Cooling/High Concentration: The solution may be too concentrated, causing the compound to precipitate too quickly at a higher temperature.[12]

  • Corrective Actions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[12][16]

    • Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point. Alternatively, in a two-solvent system, add more of the solvent in which the compound is more soluble (the "good" solvent) to lower the temperature at which precipitation begins.[12]

    • Ensure Slow Cooling: Very slow cooling can favor direct crystal formation.[16] Insulate the flask to allow it to cool to room temperature over several hours.

Issue 3: Crystals are Colored or Appear Impure

Q: My final crystals are yellow/brown, but the pure compound should be colorless. How do I remove the color?

A: Colored impurities are a common issue, often arising from the synthesis or degradation of starting materials.

  • Causality & Solution:

    • Highly Colored Impurities: These are often large, polar molecules that can be adsorbed onto an activated surface.

    • Use of Activated Charcoal: After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often sufficient). The charcoal will adsorb the colored impurities.[10]

    • Hot Filtration: You must perform a hot filtration to remove the charcoal while the solution is still hot. If the solution cools, your desired product will crystallize along with the charcoal.[3] Use a pre-heated funnel and flask to prevent premature crystallization.[3]

    • Re-crystallize: If the purity is still not satisfactory after one round, a second recrystallization can significantly improve it.

Experimental Protocols & Visualizations

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude Ethyl 5-amino-6-methylpyridine-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling on a hot plate while stirring.[8]

  • Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.[9]

  • Decolorization (if necessary): Remove the flask from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal or any insoluble impurities.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[11] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away residual impurities.[7]

  • Drying: Allow the crystals to dry completely on the filter paper with continued suction, then transfer them to a watch glass to air dry.

Visualization: Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.

G cluster_0 cluster_1 cluster_2 start Start: Crude Solid test_rt Add solvent dropwise at room temperature start->test_rt dissolves_rt Dissolves completely? test_rt->dissolves_rt reject_rt Reject Solvent: Too soluble, poor recovery dissolves_rt->reject_rt Yes heat Heat to boiling dissolves_rt->heat No dissolves_hot Dissolves completely? heat->dissolves_hot reject_hot Reject Solvent: Insoluble dissolves_hot->reject_hot No cool Cool to room temp, then ice bath dissolves_hot->cool Yes crystals_form Abundant crystals form? cool->crystals_form accept Accept Solvent: Suitable for recrystallization crystals_form->accept Yes consider_mixture Consider two-solvent system or another solvent crystals_form->consider_mixture No G start Problem: Compound 'Oiled Out' reheat Re-heat solution to dissolve the oil start->reheat add_solvent Add small amount of additional hot solvent reheat->add_solvent slow_cool Cool solution VERY slowly (e.g., insulated flask) add_solvent->slow_cool check_crystals Did crystals form? slow_cool->check_crystals success Success: Proceed with isolation check_crystals->success Yes re_evaluate Re-evaluate: - Change solvent to one  with a lower boiling point. - Consider pre-purification  by chromatography. check_crystals->re_evaluate No

Caption: A troubleshooting workflow for when a compound oils out.

References

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Research Starters. [Link]

  • CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-6-methylpyridine-3-carboxylate. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

  • ResearchGate. (2016). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023, April). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Chemsrc. (2025, August 25). ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE. [Link]

  • Wikipedia. (n.d.). Arecoline. [Link]

  • National Institutes of Health. (n.d.). Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. [Link]

  • Premier Group. (n.d.). 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]

Sources

Troubleshooting

Stability issues of Ethyl 5-amino-6-methylpyridine-3-carboxylate in solution

Welcome to the technical support center for Ethyl 5-amino-6-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 5-amino-6-methylpyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale behind experimental best practices to ensure the integrity of your results.

Section 1: Understanding the Stability Profile of Ethyl 5-amino-6-methylpyridine-3-carboxylate

Ethyl 5-amino-6-methylpyridine-3-carboxylate is a functionalized pyridine derivative. Its structure, featuring an amino group and an ethyl ester on the pyridine ring, presents specific stability considerations. The primary factors that can influence its integrity in solution are pH, light, temperature, and the presence of oxidizing agents.[1] Understanding these vulnerabilities is the first step in designing robust experimental protocols.

Section 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues encountered during the handling and use of Ethyl 5-amino-6-methylpyridine-3-carboxylate in solution.

Solution Preparation and Storage

Question: I've observed a change in the color of my stock solution of Ethyl 5-amino-6-methylpyridine-3-carboxylate over time. What could be the cause?

Answer: A change in the color of your stock solution is often an indicator of degradation. The most likely culprits are oxidation and/or photodegradation. The amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[2][3] Additionally, pyridine compounds can be sensitive to light, particularly UV radiation, which can initiate degradation pathways.[4][5]

Troubleshooting Steps:

  • Protect from Light: Always store stock solutions in amber vials or wrap the container with aluminum foil to prevent photodegradation.[1]

  • Use High-Purity Solvents: Ensure that your solvents are free from peroxides and other oxidizing impurities. Freshly distilled or commercially available anhydrous solvents are recommended.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Low Temperature Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation. However, be mindful of the solvent's freezing point and perform freeze-thaw stability studies if necessary.

Question: What is the recommended solvent for preparing a stable stock solution of Ethyl 5-amino-6-methylpyridine-3-carboxylate?

Answer: The choice of solvent is critical for maintaining the stability of your compound. For non-aqueous applications, high-purity aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile are generally suitable. For aqueous experiments, the pH of the solution is a major consideration due to the potential for hydrolysis of the ethyl ester.[6]

Recommended Solvents and Considerations:

SolventSuitabilityConsiderations
Anhydrous DMSOExcellentHygroscopic; absorb moisture from the air.
Anhydrous DMFExcellentCan be a source of amines upon degradation.
Anhydrous AcetonitrileGoodLess polar than DMSO and DMF.
Aqueous BufferspH-dependentRisk of ester hydrolysis, especially at pH > 5.5.[6]
pH-Dependent Stability

Question: I am using Ethyl 5-amino-6-methylpyridine-3-carboxylate in an aqueous buffer for a biological assay. What is the optimal pH range to maintain its stability?

Answer: The stability of Ethyl 5-amino-6-methylpyridine-3-carboxylate in aqueous solutions is significantly influenced by pH. The primary concern is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This reaction is typically accelerated under both acidic and basic conditions. For many esters, hydrolysis is more pronounced at pH values above 5.5.[6] The amino group on the pyridine ring also has a pKa that will influence the molecule's overall charge and reactivity at different pH values.[7]

Recommendations for Aqueous Solutions:

  • Optimal pH Range: Aim for a slightly acidic to neutral pH range (pH 4-7) for short-term experiments.

  • Buffer Selection: Use a buffer system that can maintain the pH within this optimal range throughout your experiment.

  • Fresh Preparations: It is highly recommended to prepare fresh aqueous solutions of the compound for each experiment to minimize the extent of hydrolysis.

  • Kinetic Studies: If your experiment requires incubation for an extended period, it is advisable to perform a preliminary stability study by analyzing aliquots of your solution over time using a suitable analytical method like HPLC-UV.[8]

Section 3: Key Degradation Pathways

Understanding the potential degradation pathways of Ethyl 5-amino-6-methylpyridine-3-carboxylate is essential for troubleshooting and for the development of stability-indicating analytical methods.[9]

Hydrolysis

The ethyl ester functional group is susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding carboxylic acid and ethanol. This is a common degradation pathway for ester-containing compounds in aqueous environments.[6]

Hydrolysis Compound Ethyl 5-amino-6-methylpyridine-3-carboxylate Degradant 5-amino-6-methylpyridine-3-carboxylic acid + Ethanol Compound->Degradant H+ or OH- (in H2O)

Caption: Hydrolysis of the ethyl ester.

Oxidation

The aminopyridine moiety is prone to oxidation. The primary sites of oxidation are the amino group and the nitrogen atom of the pyridine ring.[2] Exposure to atmospheric oxygen, peroxides in solvents, or other oxidizing agents can lead to the formation of N-oxides or nitro derivatives.[2][3]

Oxidation Compound Ethyl 5-amino-6-methylpyridine-3-carboxylate N_oxide N-oxide derivative Compound->N_oxide Oxidizing agent Nitro Nitro derivative Compound->Nitro Oxidizing agent Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Photo Photodegradation (UV Lamp) Stock->Photo Thermal Thermal Stress (60°C, Dark) Stock->Thermal HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC LCMS LC-MS for Characterization HPLC->LCMS

Caption: Workflow for a forced degradation study.

Section 5: Summary of Recommendations

To ensure the stability of Ethyl 5-amino-6-methylpyridine-3-carboxylate in your experiments, please adhere to the following recommendations:

RecommendationRationale
Storage Store the solid compound in a cool, dry, and dark place. For solutions, use amber vials and store at low temperatures under an inert atmosphere for long-term stability.
Solvent Choice Use high-purity, anhydrous aprotic solvents for stock solutions. For aqueous applications, prepare fresh solutions in a buffer with a pH between 4 and 7.
Handling Avoid exposure of solutions to direct sunlight or strong artificial light. Use degassed solvents to minimize oxidation.
Experimental Design For prolonged experiments in aqueous media, consider conducting a preliminary stability study to quantify the rate of degradation under your specific conditions.

By implementing these preventative measures and understanding the chemical vulnerabilities of Ethyl 5-amino-6-methylpyridine-3-carboxylate, you can significantly enhance the reliability and reproducibility of your research.

References

  • Kaliszewski, M., Kwaśny, M., Kamiński, J., Dabrowski, Z., & Burdziakowska, E. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta Poloniae Pharmaceutica, 61(1), 15–19.
  • Raust, J. A., Goulay-Dufaÿ, S., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83–88.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Liu, X., et al. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 14(12), 3280–3283.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Al-Ghorbani, M., et al. (2014). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
  • RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14, 12345-12367.
  • Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1534.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60–62.
  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23456–23465.
  • MDPI. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(9), 2138.
  • ResearchGate. (2017). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • RSC Publishing. (1976). Oxidation of some 4-substituted N-aminopyridinium salts. J. Chem. Soc., Perkin Trans. 1, 1218-1221.
  • ResearchGate. (2015). Biodegradation of pyridine under UV irradiation. Retrieved from [Link]

  • PubMed. (1993). Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate. Journal of Medicinal Chemistry, 36(24), 3808-3813.
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • PubMed. (2012). Synthesis and in vitro stability of nucleoside 5'-phosphonate derivatives. European Journal of Medicinal Chemistry, 54, 156-165.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014).
  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • YouTube. (2016, July 27). 11 Ester (and Amide) Hydrolysis. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • PubMed Central. (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Retrieved from [Link]

  • ResearchGate. (2010). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 62(1), 3-10.
  • ACS Publications. (2021). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Retrieved from [Link]

  • ACS Publications. (2023, May 16). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Alternative Workup Procedures for Aminopyridine Synthesis

Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the workup and purification of aminopyridines. Aminopyridines are not only crucial building blocks in the pharmaceutical industry but also present unique purification challenges due to their basicity and polarity.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your experimental workflow and enhance product purity and yield.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup of aminopyridine syntheses, providing quick and actionable solutions.

Q1: Why does my aminopyridine product show significant tailing on a silica gel TLC plate and during column chromatography?

A1: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard, slightly acidic silica gel. This phenomenon arises from strong interactions between the basic amino group of your product and the acidic silanol groups on the silica surface.[3] To counteract this, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent.[3] This simple addition neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.[3]

Q2: I am struggling to remove a large excess of unreacted aminopyridine starting material from my reaction mixture. What is an effective method?

A2: For removing excess 2-aminopyridine, cation-exchange chromatography is a highly efficient technique.[4] This method is particularly suitable for purifying pyridylaminated (PA-) derivatives and can handle large-scale preparations.[4] A Dowex 50X8 column (in NH4+ form) eluted with an ammonium acetate buffer can effectively separate the desired product from the unreacted aminopyridine.[4]

Q3: My aminopyridine derivative is difficult to recrystallize. What alternative solvents or techniques can I try?

A3: Pyridine-containing compounds can indeed be challenging to recrystallize.[3] A systematic screening of solvents with varying polarities is a good starting point.[3] For basic compounds like aminopyridines that are not soluble in common organic solvents, using organic acids such as acetic acid or trifluoroacetic acid (TFA), sometimes in mixtures with other solvents, can be effective.[5] These acidic solvents can protonate the amine, altering its solubility profile and potentially forming adducts that crystallize more readily.[5]

Q4: How can I monitor the purity of my aminopyridine product during purification?

A4: High-Performance Liquid Chromatography (HPLC) is a primary and robust technique for analyzing the purity of aminopyridines.[1][6] Due to the polar nature of these compounds, reversed-phase HPLC is commonly used.[6] To improve retention and peak shape, especially for hydrophilic aminopyridines, methods utilizing mixed-mode chromatography or hydrogen-bonding interactions with the stationary phase have been developed, avoiding the need for ion-pairing reagents that are incompatible with mass spectrometry.[1][7] For rapid, qualitative monitoring during the workup process, Thin-Layer Chromatography (TLC) is also a valuable tool.[6]

Q5: My Buchwald-Hartwig amination of a 2-halopyridine is giving a low yield. What is the most likely cause?

A5: A common reason for low yields in the Buchwald-Hartwig amination of 2-halopyridines is catalyst poisoning.[8] The nitrogen atom of the 2-halopyridine substrate can coordinate to the palladium catalyst, inhibiting its activity.[8] Using sterically bulky ligands can help prevent this coordination.[8] Additionally, the choice of base is critical; a base that is too weak may not effectively deprotonate the amine-palladium complex.[8]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting specific problems you may encounter during aminopyridine workup procedures.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield After Aqueous Workup The aminopyridine product may be partially soluble in the aqueous phase, especially if the pH is acidic.Ensure the aqueous phase is sufficiently basic (pH > 10) before extraction to minimize the protonation of the aminopyridine and reduce its water solubility. Use a continuous extractor for highly water-soluble aminopyridines.[9]
Product is an Oil or Fails to Crystallize Presence of impurities that inhibit crystallization. The product may be inherently low-melting or amorphous.Purify the crude product by column chromatography before attempting recrystallization. Try dissolving the oil in a minimal amount of a volatile solvent and then adding a non-polar solvent (anti-solvent) to induce precipitation.
Formation of a Persistent Emulsion During Extraction The presence of polar, high molecular weight by-products or starting materials can act as emulsifying agents.Add a small amount of a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the entire mixture through a pad of Celite.
Product Degradation During Workup Aminopyridines can be sensitive to strong acids or prolonged heating.[5]Use milder acidic conditions for extraction if necessary (e.g., dilute citric acid instead of HCl). Minimize exposure to high temperatures during solvent removal by using a rotary evaporator at a moderate temperature and pressure.
Discoloration of the Final Product Aminopyridines can be susceptible to air oxidation, leading to colored impurities.[5]During recrystallization, consider adding a small amount of a reducing agent like sodium hydrosulfite to the hot solution to decolorize the product.[9] Store the purified aminopyridine under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

III. Alternative Workup and Purification Protocols

Below are detailed, step-by-step protocols for alternative workup procedures that can be adapted to your specific aminopyridine synthesis.

Protocol 1: Acid-Base Extraction for Purification

This technique is highly effective for separating basic aminopyridines from neutral or acidic impurities.[3]

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous HCl solution. The basic aminopyridine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated aminopyridine.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 50% NaOH) until the pH is strongly basic (pH > 10). This will deprotonate the aminopyridine, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).[3]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified aminopyridine.

Protocol 2: Purification via Cation-Exchange Chromatography

This method is particularly useful for removing excess 2-aminopyridine from a reaction mixture.[4]

Methodology:

  • Column Preparation: Prepare a column with a cation-exchange resin (e.g., Dowex 50X8) and equilibrate it with the appropriate buffer (e.g., 20 mM ammonium acetate, pH 8.5).[4]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the equilibration buffer and load it onto the column.

  • Elution: Elute the column with the equilibration buffer. The desired product, if less basic than the excess aminopyridine, will elute first. The more basic aminopyridine will be retained on the column.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization with Decolorization

This protocol is suitable for purifying solid aminopyridines that are contaminated with colored impurities.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the aminopyridine is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, dissolve the crude aminopyridine in a minimal amount of the hot solvent.

  • Decolorization: Add a small amount of activated carbon (Norit) and a reducing agent like sodium hydrosulfite to the hot solution.[9]

  • Hot Filtration: Heat the mixture for a short period and then perform a hot filtration through a fluted filter paper to remove the activated carbon and other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[9]

IV. Visualizing Experimental Workflows

Diagrams created using DOT language to illustrate key workup procedures.

ExtractionWorkflow cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Back-Extraction cluster_3 Final Product CrudeMixture Crude Reaction Mixture (in Organic Solvent) SeparatoryFunnel1 Separatory Funnel: + 1M HCl (aq) CrudeMixture->SeparatoryFunnel1 Add to funnel OrganicLayer1 Organic Layer: Neutral/Acidic Impurities SeparatoryFunnel1->OrganicLayer1 Separate AqueousLayer1 Aqueous Layer: Protonated Aminopyridine SeparatoryFunnel1->AqueousLayer1 Separate Basify Basify Aqueous Layer (pH > 10 with NaOH) AqueousLayer1->Basify SeparatoryFunnel2 Separatory Funnel: + Organic Solvent Basify->SeparatoryFunnel2 Add to funnel AqueousLayer2 Aqueous Layer: Salts SeparatoryFunnel2->AqueousLayer2 Separate OrganicLayer2 Organic Layer: Purified Aminopyridine SeparatoryFunnel2->OrganicLayer2 Separate FinalProduct Dry & Concentrate -> Pure Aminopyridine OrganicLayer2->FinalProduct

Caption: Workflow for Acid-Base Extraction.

RecrystallizationWorkflow cluster_0 Dissolution & Decolorization cluster_1 Crystallization & Isolation cluster_2 Final Product CrudeSolid Crude Aminopyridine Solid Dissolve Dissolve in Minimal Hot Solvent CrudeSolid->Dissolve Decolorize Add Activated Carbon & Sodium Hydrosulfite Dissolve->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Cool Cool Filtrate Slowly HotFilter->Cool Clear Filtrate Crystals Formation of Pure Crystals Cool->Crystals Filter Vacuum Filtration Crystals->Filter Dry Dry Under Vacuum Filter->Dry Wash with Cold Solvent PureProduct Pure Crystalline Aminopyridine Dry->PureProduct

Caption: Recrystallization with Decolorization Workflow.

V. References

  • Technical Support Center: Purification of Crude 4-Aminopyridine-3-sulfonic Acid - Benchchem. Available at:

  • 3-aminopyridine - Organic Syntheses Procedure. Available at:

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. Available at:

  • HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. Available at:

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies. Available at:

  • HPLC Methods for analysis of 4-Aminopyridine - HELIX Chromatography. Available at:

  • Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives - Benchchem. Available at:

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available at:

  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of Ethyl 5-amino-6-methylpyridine-3-carboxylate

This guide provides an in-depth analysis of Ethyl 5-amino-6-methylpyridine-3-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. Our focus is a comprehensive examination of its ¹H NMR spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Ethyl 5-amino-6-methylpyridine-3-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. Our focus is a comprehensive examination of its ¹H NMR spectrum, contextualized by comparisons with other essential analytical techniques. This document is designed for researchers, scientists, and drug development professionals who rely on precise structural elucidation and purity verification for the advancement of their work. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for robust and reproducible results.

Part 1: The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used method for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Molecular Structure and Proton Environments

To effectively interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within Ethyl 5-amino-6-methylpyridine-3-carboxylate. The structure contains five unique sets of protons, as illustrated below.

Caption: Structure of Ethyl 5-amino-6-methylpyridine-3-carboxylate with distinct proton environments highlighted.

Predicted ¹H NMR Spectrum

Based on the electronic effects of the substituents on the pyridine ring, we can predict the characteristics of each proton signal. The amino group (-NH₂) is a strong electron-donating group, which increases electron density (shielding) at the ortho and para positions.[2] Conversely, the ethyl carboxylate group (-COOEt) is an electron-withdrawing group, which decreases electron density (deshielding).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Ethyl-CH₃ 1.2 - 1.4Triplet (t)3HAliphatic protons coupled to the adjacent -CH₂- group (2 neighbors + 1 = 3 peaks).
6-CH₃ 2.3 - 2.5Singlet (s)3HProtons on a methyl group attached to an aromatic ring. No adjacent protons to couple with.
Ethyl-CH₂ 4.1 - 4.3Quartet (q)2HMethylene protons adjacent to an oxygen atom (deshielded) and coupled to the -CH₃ group (3 neighbors + 1 = 4 peaks).
-NH₂ 5.0 - 6.0Broad Singlet (br s)2HAmine protons often appear as a broad signal due to quadrupole broadening and chemical exchange. The chemical shift can be highly variable depending on solvent and concentration.[3]
H-4 7.5 - 7.7Doublet (d)1HAromatic proton ortho to the electron-withdrawing ester group and meta to the amino group. Coupled to H-2.
H-2 8.2 - 8.4Doublet (d)1HAromatic proton positioned between the ring nitrogen and the electron-withdrawing ester group, resulting in significant deshielding. Coupled to H-4.

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.[4]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR data is fundamentally dependent on a meticulous experimental approach.

1. Sample Preparation:

  • Solvent Selection: DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is often the preferred solvent for this class of compounds. Its polarity ensures good solubility, and crucially, it allows for the clear observation of exchangeable protons like those of the -NH₂ group. In contrast, CDCl₃ (Deuterated Chloroform) may lead to broader or less distinct amine signals.

  • Procedure:

    • Accurately weigh 5-10 mg of Ethyl 5-amino-6-methylpyridine-3-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4][5]

    • Cap the tube and gently agitate until the sample is fully dissolved.

2. Instrument Configuration & Data Acquisition:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, especially for resolving the aromatic region.

  • Parameters:

    • Number of Scans (ns): 16 or 32 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2-5 seconds ensures that all protons have fully relaxed before the next pulse, which is critical for accurate integration.

    • Acquisition Time (at): 3-4 seconds to ensure high resolution.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve instrument Insert into >300 MHz NMR dissolve->instrument Transfer to NMR Tube acquire Acquire Spectrum (ns=16, d1=5s) instrument->acquire process Fourier Transform Phase Correction acquire->process integrate Reference to TMS Integrate Signals process->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Caption: Standard workflow for ¹H NMR analysis, from sample preparation to data processing.

Part 2: A Multi-faceted Approach: Comparison with Other Analytical Techniques

While ¹H NMR is indispensable, a comprehensive characterization relies on a suite of complementary analytical methods. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system of analysis.

Comparative Overview of Spectroscopic Techniques
Technique Primary Information Provided Synergy with ¹H NMR Limitations for this Molecule
¹³C NMR Number and type of carbon environments (aliphatic, aromatic, carbonyl).Confirms the carbon backbone, including quaternary carbons not seen in ¹H NMR.Lower sensitivity requires more sample or longer acquisition times.
FT-IR Presence of key functional groups.Confirms the N-H stretches (amine), C=O stretch (ester), and C=C/C=N bonds (aromatic ring).Provides no information on atom connectivity or the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides definitive confirmation of the molecular formula (C₉H₁₂N₂O₂).Does not provide information about the specific arrangement of atoms (isomerism).
HPLC Purity and quantification of the compound.Orthogonal method to assess sample purity. ¹H NMR can suggest purity via integration, but HPLC is more robust for identifying minor impurities.Provides no structural information beyond the retention time and UV absorbance.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a direct map of the carbon skeleton. For Ethyl 5-amino-6-methylpyridine-3-carboxylate, nine distinct carbon signals are expected.

  • Experimental Protocol: The sample preparation is identical to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is required.

  • Expected Data:

    • Aliphatic Region (10-70 ppm): Signals for the two ethyl carbons and the methyl group on the pyridine ring.

    • Aromatic Region (100-160 ppm): Five signals for the five carbons of the pyridine ring.

    • Carbonyl Region (165-175 ppm): One signal for the ester carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Experimental Protocol: A small amount of the solid sample is placed on the diamond crystal of an ATR-FT-IR (Attenuated Total Reflectance) spectrometer, and the spectrum is recorded.

  • Expected Key Absorptions:

    • ~3300-3500 cm⁻¹: Two distinct N-H stretching bands, characteristic of a primary amine.[3]

    • ~2900-3000 cm⁻¹: C-H stretching bands for the aliphatic methyl and methylene groups.

    • ~1700-1720 cm⁻¹: A strong C=O stretching band, characteristic of the ester functional group.

    • ~1550-1650 cm⁻¹: C=C and C=N stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is one of the most critical pieces of data for confirming its identity.

  • Experimental Protocol: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Expected Data: The primary result will be the detection of the protonated molecule, [M+H]⁺.

    • Molecular Formula: C₉H₁₂N₂O₂

    • Exact Mass: 180.090

    • Expected [M+H]⁺ peak: m/z = 181.098

G cluster_techniques Analytical Techniques Compound Ethyl 5-amino-6-methyl pyridine-3-carboxylate HNMR ¹H NMR Proton Environment Connectivity Integration Compound->HNMR CNMR ¹³C NMR Carbon Skeleton Quaternary Carbons Compound->CNMR FTIR FT-IR Functional Groups N-H, C=O, C=C Compound->FTIR MS Mass Spec Molecular Weight Formula Confirmation Compound->MS HPLC HPLC Purity Assessment Quantification Compound->HPLC HNMR->CNMR Complementary HNMR->FTIR Confirmatory HNMR->MS Confirmatory

Caption: A multi-technique approach for the comprehensive characterization of a molecule.

Conclusion

The structural analysis of Ethyl 5-amino-6-methylpyridine-3-carboxylate serves as an excellent case study for the principles of modern organic characterization. While ¹H NMR provides the most detailed initial picture of the molecular structure, its true power is realized when its findings are corroborated by orthogonal techniques. ¹³C NMR confirms the carbon framework, FT-IR validates the presence of key functional groups, mass spectrometry provides an unambiguous molecular weight, and HPLC offers a definitive assessment of purity. For professionals in research and drug development, adopting this integrated, multi-technique workflow is not merely good practice—it is essential for ensuring data integrity and accelerating the path from discovery to application.

References

  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]

  • OpenOChem Learn. Interpreting ¹H NMR Spectra. [Link]

  • University of Puget Sound. (2017). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. Organic Chemistry Data. [Link]

  • Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. Trade Science Inc. [Link]

  • Aspers, R. L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1171–1177. [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. [Link]

Sources

Comparative

Comparative Guide: Synthesis Routes for Substituted Nicotinic Acids

Executive Summary Substituted nicotinic acids (pyridine-3-carboxylic acids) are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., Sorafenib), allosteric modulators, and ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nicotinic acids (pyridine-3-carboxylic acids) are critical pharmacophores in medicinal chemistry, serving as precursors for kinase inhibitors (e.g., Sorafenib), allosteric modulators, and agrochemicals. The synthesis of these moieties typically demands a trade-off between atom economy , functional group tolerance , and regiocontrol .

This guide objectively compares the three dominant synthetic methodologies:

  • Oxidative Functionalization (Industrial Standard)

  • Pd-Catalyzed Carbonylation (Precision Functionalization)

  • Halogen-Magnesium/Lithium Exchange (Regiospecific Carboxylation)

Part 1: Strategic Decision Matrix

The choice of synthesis route is rarely arbitrary; it is dictated by the substrate's sensitivity and the scale of production. The following decision tree illustrates the logical flow for selecting the optimal pathway.

RouteSelection Start Target: Substituted Nicotinic Acid ScaleCheck Scale > 100kg? Start->ScaleCheck FGCheck Sensitive FGs present? (Esters, Nitro, Nitriles) ScaleCheck->FGCheck No (Lab/Pilot) Route1 Route 1: Oxidation (Industrial/Robust) ScaleCheck->Route1 Yes (Cost priority) HalideCheck Halogen handle available? FGCheck->HalideCheck Yes FGCheck->Route1 No (Alkyl precursor) PositionCheck Regioselectivity Critical? HalideCheck->PositionCheck No (Direct C-H) Route2 Route 2: Pd-Carbonylation (High Tolerance) HalideCheck->Route2 Yes (Pd Cycle) PositionCheck->Route2 C-H Activation Route3 Route 3: Metal-Halogen Exchange (Cryogenic/Specific) PositionCheck->Route3 Ortho-Direction

Figure 1: Decision matrix for selecting the synthesis route based on scale, functional group (FG) sensitivity, and starting material availability.

Part 2: Detailed Route Analysis

Route 1: Oxidative Functionalization of Alkyl Pyridines

The Industrial Workhorse This route involves the oxidation of 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine. It is the basis of the Lonza Process .

  • Mechanism: Radical chain oxidation or heterogeneous catalysis (e.g.,

    
    ) followed by hydrolysis.
    
  • Key Reagents:

    
     (Liquid phase) or Air/
    
    
    
    (Gas phase ammoxidation).
  • Pros: High atom economy, low raw material cost.

  • Cons: Harsh conditions (

    
    C, high pressure), generation of 
    
    
    
    gases (requires scrubbing), poor tolerance for oxidizable functional groups on the ring.
  • Best For: Simple alkyl-substituted nicotinic acids (e.g., 6-methylnicotinic acid) produced on a multi-ton scale.

Route 2: Palladium-Catalyzed Carbonylation

The Medicinal Chemist's Precision Tool This method utilizes transition metal catalysis to insert carbon monoxide (CO) into an aryl-halide bond.

  • Mechanism: Oxidative addition of Pd(0) to Ar-X, coordination of CO, migratory insertion to form acyl-Pd, and nucleophilic attack by water/alcohol.

  • Key Reagents: Pd(OAc)2, Phosphine ligands (e.g., Xantphos, dppf), CO source (gas or surrogates like Mo(CO)6).

  • Pros: Exceptional functional group tolerance, mild conditions (

    
    C), avoids cryogenic temperatures.
    
  • Cons: Cost of Palladium/Ligands, safety hazards associated with CO gas.

  • Best For: Late-stage functionalization of complex drug scaffolds containing sensitive groups (lactams, chiral centers).

Route 3: Halogen-Metal Exchange (Lithiation/Grignard)

The Regio-Specialist Direct metallation of a halopyridine followed by quenching with


.
  • Mechanism: Lithium-Halogen exchange (fast equilibrium) generating a nucleophilic pyridyl-lithium species.

  • Key Reagents: n-BuLi or i-PrMgCl, Dry Ice (

    
    ).
    
  • Pros: Extremely fast reaction, high regiocontrol (dictated by the halogen position).

  • Cons: Requires cryogenic conditions (

    
    C) to prevent "Dance of Iodine" (halogen migration) or nucleophilic attack on the pyridine ring; incompatible with electrophilic groups (ketones, aldehydes).
    
  • Best For: Small-scale synthesis of specific isomers where Pd-catalysis fails due to steric hindrance.

Part 3: Comparative Data Analysis

The following table contrasts the performance of these routes based on experimental data aggregates from recent literature.

MetricRoute 1: OxidationRoute 2: Pd-CarbonylationRoute 3: Li-Exchange
Typical Yield 90-96% (Industrial)75-92%60-85%
Atom Economy HighModerate (Ligand/Base waste)Low (Stoichiometric metal waste)
FG Tolerance Poor (Oxidizes side chains)Excellent Poor (Reacts with electrophiles)
Scalability High (Ton scale)Medium (Kg scale)Low (Safety limits on BuLi)
Reaction Temp 180°C - 270°C60°C - 100°C-78°C to -40°C
Cost Efficiency HighLow (Catalyst cost)Medium

Part 4: Experimental Protocols (Self-Validating)

Selected Protocol: Pd-Catalyzed Hydroxycarbonylation

Rationale: This protocol is selected for its relevance to drug discovery, balancing yield and safety.

Objective: Synthesis of 5-chloro-nicotinic acid from 3-bromo-5-chloropyridine.

Reagents:

  • 3-bromo-5-chloropyridine (1.0 eq)

  • Pd(OAc)2 (2 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Triethylamine (2.0 eq)

  • Water (5.0 eq) / DMF (Solvent)

  • CO Balloon (1 atm)

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Validation Step): In a dry flask, mix Pd(OAc)2 and dppf in degassed DMF. Stir for 15 mins at RT. Observation: Solution should turn from orange to deep red/brown, indicating active Pd-ligand complex formation.

  • Substrate Addition: Add the bromopyridine, triethylamine, and water.

  • Atmosphere Exchange: Purge the flask with Argon (3x), then attach a CO balloon. Purge with CO (3x). Safety: Perform in a well-ventilated fume hood with a CO detector active.

  • Reaction: Heat to 90°C. Stir for 12 hours.

  • Monitoring (Validation Step): Check via TLC or LCMS. The starting bromide peak should disappear. If the bromide persists, check for "Pd-black" precipitation (catalyst death).

  • Workup: Cool to RT. Dilute with EtOAc. Acidify aqueous layer to pH 3-4 with 1N HCl. Observation: The product precipitates or extracts into the organic layer upon acidification.

  • Purification: Extract with EtOAc, dry over MgSO4, and concentrate. Recrystallize from EtOH/Water.

Part 5: Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting Route 2.

PdCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (H2O/ROH) COInsert->NuAttack + H2O/Base RedElim Reductive Elimination (Product Release) NuAttack->RedElim RedElim->Pd0 - HBr salt

Figure 2: The catalytic cycle for Palladium-catalyzed carbonylation. Note that CO insertion is often the turnover-limiting step if CO pressure is too low.

References

  • Lonza Ltd. (2005). Process for the preparation of nicotinic acid. US Patent 6,884,893.
  • Beller, M., et al. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition. Link

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Lithiation of 3-Bromopyridine-d4. Link

  • Lei, X., et al. (2024).[3] Purple Light-Promoted Coupling of Bromopyridines. Journal of Organic Chemistry. Link

  • Chuck, R. J. (2005).[4] A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry. Link

Sources

Validation

Biological activity comparison of pyridine vs pyrimidine analogs

This guide provides an objective, data-driven comparison of pyridine and pyrimidine scaffolds in medicinal chemistry, focusing on their biological activity, physicochemical properties, and experimental validation. Conten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of pyridine and pyrimidine scaffolds in medicinal chemistry, focusing on their biological activity, physicochemical properties, and experimental validation.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary: The Scaffold Decision Matrix

In small molecule drug discovery, the choice between a pyridine (1-nitrogen) and a pyrimidine (1,3-diazine) scaffold is rarely arbitrary. It is a strategic decision governing potency, metabolic stability, and physicochemical properties.

  • Pyridine is often employed to modulate lipophilicity (LogP) and introduce a single hydrogen bond acceptor without drastically altering the steric profile compared to a phenyl ring.

  • Pyrimidine is a "privileged scaffold" for kinase inhibitors due to its ability to mimic the adenine ring of ATP.[1][2] It typically offers lower basicity, higher polarity, and distinct metabolic soft spots compared to pyridine.

Quick Comparison Table: Physicochemical & Biological Metrics
FeaturePyridine AnalogsPyrimidine AnalogsImpact on Drug Design
H-Bond Acceptors 1 (Ring N)2 (Ring N1, N3)Pyrimidine offers superior hinge-binding probability in kinases.
Basicity (pKa) ~5.2 (Parent)~1.3 (Parent)Pyrimidines are less likely to be protonated at physiological pH, improving membrane permeability in some contexts.
Metabolic Liability N-oxidation, Ring hydroxylationRing oxidation, Nucleophilic attackPyridine N-oxides are common metabolites; Pyrimidines are generally more resistant to oxidative metabolism.
Solubility ModerateHighThe extra nitrogen in pyrimidine increases polarity and aqueous solubility.
Key Application Bioisostere for PhenylKinase Hinge BinderPyrimidine is the gold standard for ATP-competitive inhibitors.

Critical Case Study: Kinase Potency & Selectivity

The most distinct biological divergence between these two scaffolds is observed in kinase inhibition.[3] The pyrimidine ring's 1,3-nitrogen arrangement allows for a "donor-acceptor-donor" motif when substituted, perfectly complementing the kinase hinge region.

Case Study: TNNI3K Inhibition

A comparative study on Troponin I-Interacting Kinase (TNNI3K) inhibitors illustrates the dramatic potency shift driven by this single atom change.[2]

  • The Challenge: A pyrrolopyridine-based inhibitor showed weak activity due to a steric clash that prevented the molecule from adopting the necessary planar conformation within the active site.[2]

  • The Solution: Switching the core from pyridine to pyrimidine (creating a pyrrolopyrimidine).[2]

  • The Mechanism: The additional nitrogen atom in the pyrimidine ring eliminated a steric clash between the aryl ring proton and the scaffold, allowing the molecule to flatten and fit the ATP pocket.

Experimental Data Comparison:

Compound ScaffoldStructure CoreIC50 (TNNI3K)Fold Improvement
Pyridine Analog Pyrrolopyridine8,000 nM-
Pyrimidine Analog Pyrrolopyrimidine80 nM 100x

Takeaway: In ATP-competitive environments, the pyrimidine scaffold often yields superior potency (10-100x) not just via direct H-bonding, but by enabling preferred conformational geometries that pyridines cannot access due to steric repulsion from C-H bonds.

Metabolic Stability & DMPK Profile

Pyridine: The N-Oxide Liability

Pyridines are susceptible to metabolism by Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).

  • Mechanism: The nitrogen lone pair is a target for N-oxidation. Additionally, the electron-deficient ring can undergo nucleophilic attack, but is also prone to hydroxylation at the 2- or 4-positions.

  • Consequence: High clearance and short half-life (

    
    ).
    
Pyrimidine: Enhanced Stability

Replacing a pyridine with a pyrimidine often improves metabolic stability.[4]

  • Mechanism: The presence of two nitrogens significantly lowers the energy of the

    
    -system, making the ring more electron-deficient and less susceptible to electrophilic oxidative attack by CYP enzymes.
    
  • Data Support: In a study of NAMPT inhibitors, replacing a terminal phenyl ring with pyridine improved stability, but optimizing to a pyrimidine core further reduced intrinsic clearance (

    
    ) by blocking labile oxidation sites.
    

Experimental Protocols (Self-Validating)

To objectively compare these analogs in your own research, use the following standardized protocols.

Protocol A: Luminescence-Based Kinase Assay (ADP-Glo)

Purpose: To quantify the IC50 potency difference between pyridine and pyrimidine analogs.

Reagents:

  • Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Kinase-specific peptide (e.g., Poly Glu:Tyr for tyrosine kinases).

  • ATP: Ultra-pure (concentration =

    
     of the specific kinase).
    
  • Detection Reagent: ADP-Glo™ (Promega) or equivalent.

Workflow:

  • Preparation: Prepare 3x serial dilutions of Pyridine and Pyrimidine analogs in DMSO. Final DMSO concentration in assay must be <1%.

  • Incubation: Add 2 µL of compound + 4 µL of Kinase enzyme to a 384-well white low-volume plate. Incubate for 15 min at RT (allows compound to bind active site).

  • Initiation: Add 4 µL of ATP/Substrate mix.

  • Reaction: Incubate for 60 min at RT.

  • Termination & Detection:

    • Add 10 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Concentration]. Fit to sigmoidal dose-response (variable slope) to extract IC50.[5]

Protocol B: Microsomal Stability Assay

Purpose: To determine intrinsic clearance (


) and metabolic half-life.

Workflow:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Test Conc: 1 µM test compound (Pyridine/Pyrimidine analog).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Incubate at 37°C. Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quench: Add aliquots immediately to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .

Visualizations

Diagram 1: Scaffold Selection Logic Flow

A decision tree for medicinal chemists choosing between Pyridine and Pyrimidine.

ScaffoldSelection Start Start: Scaffold Selection TargetType Target Class? Start->TargetType Kinase Kinase / ATP Binder TargetType->Kinase Enzyme GPCR GPCR / Protein-Protein TargetType->GPCR Receptor Hinge Need Hinge H-Bonds? Kinase->Hinge Solubility Is Solubility Limiting? GPCR->Solubility Pyrimidine Select PYRIMIDINE (High H-Bonding, High Solubility) Hinge->Pyrimidine Yes (Donor-Acceptor) Pyridine Select PYRIDINE (Modulate Lipophilicity, Bioisostere) Hinge->Pyridine No (Allosteric) Solubility->Pyrimidine Poor Solubility Solubility->Pyridine Good Solubility

Caption: Decision logic for selecting Pyridine vs. Pyrimidine based on target class and physicochemical needs.

Diagram 2: Kinase Hinge Binding Interaction

Conceptual comparison of binding modes.

HingeBinding cluster_0 Pyridine Mode (Single Interaction) cluster_1 Pyrimidine Mode (Dual Interaction) P_N N Kinase_NH Kinase NH (Donor) P_N->Kinase_NH H-Bond P_CH C-H Kinase_CO Kinase C=O (Acceptor) P_CH->Kinase_CO Steric Repulsion? Py_N1 N1 K_NH Kinase NH Py_N1->K_NH H-Bond Py_N3 N3 Py_NH2 C2-NH2 K_CO Kinase C=O Py_NH2->K_CO H-Bond

Caption: Pyrimidine enables dual H-bonding and reduces steric clash compared to Pyridine in the kinase hinge region.

References

  • Lawhorn, B. G., et al. (2015).[2] Discovery of TNNI3K Inhibitors.[2] Journal of Medicinal Chemistry, 58(18), 7431–7448.

  • Zheng, X., et al. (2013). Discovery of NAMPT Inhibitors: Pyridine to Pyrimidine Scaffold Hopping. Journal of Medicinal Chemistry.[2]

  • BenchChem. (2025).[1][5][6] Kinase Inhibition Assay Protocols for Pyrimidine-Based Compounds.

  • Vertex Pharmaceuticals. (2019). Scaffold-hopping as a strategy to address metabolic liabilities.[7] PMC.

Sources

Comparative

A Comparative Guide to X-ray Crystallography for the Definitive Structure Elucidation of Pyridine Derivatives

Introduction: The Critical Role of Structural Integrity in Pyridine-Based Drug Development Pyridine and its derivatives represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous block...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Integrity in Pyridine-Based Drug Development

Pyridine and its derivatives represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Their prevalence stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity for diverse functionalization. However, this chemical versatility can also lead to subtle yet significant structural ambiguities, such as isomerism and polymorphism, which can profoundly impact a compound's biological activity, solubility, and stability. For researchers in drug development, obtaining an unambiguous, three-dimensional atomic structure is not merely a confirmatory step but a fundamental requirement for understanding structure-activity relationships (SAR), guiding lead optimization, and securing intellectual property.

Single-crystal X-ray diffraction (SCXRD), often referred to as X-ray crystallography, stands as the unequivocal gold standard for determining the absolute structure of small molecules.[1][2] It provides a precise and accurate 3D map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled certainty.[3][4] This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, offering field-proven insights into its application for pyridine derivatives and presenting the technical rationale behind key experimental choices.

The Unambiguous Answer: The Power of Single-Crystal X-ray Diffraction

X-ray crystallography leverages the phenomenon of X-ray diffraction by a crystalline solid. When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a highly ordered, repeating lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, one can mathematically reconstruct a three-dimensional model of the electron density within the crystal's unit cell, and subsequently, the molecular structure.[3]

The primary, and often most challenging, prerequisite for this technique is the growth of a high-quality single crystal.[2] This is the rate-limiting step, but its successful navigation yields a level of structural detail that is typically definitive.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized pyridine derivative to a refined crystal structure is a systematic process. Each step is critical for the final quality of the structural model.

XC_Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Purified_Compound Purified Pyridine Derivative Crystallization Crystal Growth Purified_Compound->Crystallization Solvent Screening Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Microscopy Mounting Crystal Mounting Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Diffraction Data (Intensities) Diffractometer->Data_Collection Rotation/Exposure Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Iterative Fitting Validation Structure Validation (checkCIF) Refinement->Validation Quality Checks Final_Structure Final Structure (CIF File) Validation->Final_Structure

Workflow for Single-Crystal X-ray Diffraction Analysis.

A Head-to-Head Comparison: SCXRD vs. Alternative Techniques

While X-ray crystallography is the definitive method, other techniques are indispensable tools in the chemist's arsenal. Understanding their strengths and weaknesses is key to building a comprehensive analytical strategy. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most common complementary techniques.[5][6]

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Scattering of X-rays by electrons in a crystal lattice.[3]Measures magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) in a magnetic field.[7]Measures the mass-to-charge ratio (m/z) of ionized molecules.[8]
Sample Phase Crystalline SolidSolution (or Solid-State)Gas phase (ions)
Key Output 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[4]Connectivity through scalar couplings (COSY, HSQC), spatial proximity through NOEs.[9]Molecular weight, elemental formula (HRMS), fragmentation patterns.[5]
Resolution Atomic or near-atomic (<1.0 Å)Atomic-level detail on local environments, but not a direct 3D "image".[9]Provides mass resolution, not spatial resolution.
Dynamic Info Generally provides a time-averaged static structure (though thermal ellipsoids indicate motion).[7]Excellent for studying molecular dynamics, conformational changes, and exchange processes in solution.[10]Not typically used for dynamic studies.
Hydrogen Atoms Difficult to locate precisely as they scatter X-rays weakly.[11]Directly observed and provides crucial structural information.Not directly observed; presence inferred from mass.
Main Limitation Requires a high-quality single crystal, which can be difficult to obtain.[2]Can be ambiguous for complex stereochemistry; structure is an interpretation of multiple datasets.Provides no information on 3D arrangement or stereochemistry.
Synergy in Structure Elucidation

These techniques are not mutually exclusive; they are powerfully synergistic. A typical workflow involves MS to confirm the mass and elemental composition, followed by NMR to establish the molecular backbone and connectivity. X-ray crystallography is then employed for the final, unambiguous confirmation of the 3D structure, especially when stereochemistry is complex or isomerism is possible.

Synergy_Diagram MS Mass Spectrometry Proposed_Structure Proposed Structure MS->Proposed_Structure Provides Molecular Formula NMR NMR Spectroscopy NMR->Proposed_Structure Provides Connectivity Confirmed_Structure Confirmed 3D Structure NMR->Confirmed_Structure Corroborates in Solution SCXRD X-ray Crystallography SCXRD->Confirmed_Structure Provides Absolute Structure Proposed_Structure->SCXRD Requires Confirmation

Sources

Validation

A Senior Application Scientist's Comparative Guide to Docking Studies of Aminopyridine Derivatives with Target Proteins

For Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth, technically-focused comparison of molecular docking methodologies for the study of aminopyridine derivatives. As a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, technically-focused comparison of molecular docking methodologies for the study of aminopyridine derivatives. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and provide a narrative grounded in scientific integrity, explaining the rationale behind experimental choices and offering insights gleaned from extensive experience in computational drug design. This document is structured to provide a comprehensive and objective analysis, supported by experimental data from peer-reviewed literature, to empower researchers in their drug discovery efforts.

The Strategic Importance of Aminopyridine Derivatives in Drug Discovery

The aminopyridine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and favorable physicochemical properties.[1] This structural motif is present in numerous compounds investigated for a wide array of therapeutic applications, including but not limited to neurodegenerative diseases, cancer, and infectious diseases.[1][2][3][4][5][6] A notable example is 4-aminopyridine (dalfampridine), a potassium channel blocker used to improve walking in patients with multiple sclerosis. The efficacy of these derivatives is intrinsically linked to their ability to bind with high affinity and specificity to protein targets. Molecular docking, an in silico method that predicts the binding mode and affinity of a small molecule to a protein, has become an indispensable tool for accelerating the discovery and optimization of novel aminopyridine-based drug candidates.

This guide will dissect the critical stages of a molecular docking workflow, offering a comparative analysis of commonly employed techniques and software, and providing the "why" behind the "how" to ensure the generation of robust and reliable results.

Part 1: Foundational Principles: Meticulous Preparation of Target and Ligand

The adage "garbage in, garbage out" is particularly resonant in molecular docking. The accuracy of any docking prediction is fundamentally contingent on the quality of the starting protein and ligand structures.

Target Protein Preparation: A Multi-Step Protocol for Accuracy

The initial step involves the selection and preparation of the target protein's three-dimensional structure, typically sourced from the Protein Data Bank (PDB).

Experimental Protocol: Protein Preparation

  • Structure Selection and Retrieval: Download the protein structure of interest from the PDB. For instance, for studies on BACE1 inhibitors, a relevant PDB entry would be used.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands not pertinent to the binding site of interest. This ensures a clean and unobstructed binding pocket for the docking simulation.

  • Structural Refinement: Inspect the protein for missing residues or loops. These structural gaps, if present in or near the binding site, must be modeled using tools such as Modeller or SWISS-MODEL to ensure a complete and accurate representation of the active site.

  • Protonation and Charge Assignment: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure. The protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) at a physiological pH (typically 7.4) are critical for accurate prediction of electrostatic interactions and hydrogen bonds. Software such as H++ and PDB2PQR are invaluable for this task.

  • Energy Minimization: A final energy minimization step is performed to relieve any steric clashes and to optimize the hydrogen-bonding network within the protein. This is typically achieved using force fields like AMBER or CHARMM.

Ligand Preparation: Ensuring Chemical Correctness

The three-dimensional structure of the aminopyridine derivatives must be accurately generated and optimized.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D chemical structures of the aminopyridine derivatives are first drawn using software like ChemDraw or MarvinSketch and then converted to 3D structures using programs such as Open Babel.

  • Tautomer and Ionization State Generation: The biological activity of a molecule is highly dependent on its tautomeric and ionization state at physiological pH. For aminopyridine derivatives, the protonation of the pyridine nitrogen is a key factor. Tools like Schrödinger's LigPrep or ChemAxon's Marvin are used to generate the most probable tautomers and ionization states.

  • Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization using a suitable force field, such as MMFF94, to obtain a low-energy, stable conformation.

Diagram of the Docking Preparation Workflow

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Select & Download PDB Structure Clean Remove Water & Heteroatoms PDB->Clean Repair Model Missing Loops/Residues Clean->Repair Protonate_P Assign Protonation States (pH 7.4) Repair->Protonate_P Minimize_P Energy Minimization Protonate_P->Minimize_P Docking Molecular Docking Minimize_P->Docking Draw Sketch 2D Structure Convert Convert to 3D Draw->Convert Protonate_L Generate Tautomers/Ionization States Convert->Protonate_L Minimize_L Energy Minimization Protonate_L->Minimize_L Minimize_L->Docking

Caption: A generalized workflow for the preparation of protein and ligand structures prior to molecular docking.

Part 2: The Docking Simulation: A Comparative Overview of Leading Software

A variety of molecular docking software is available, each employing different search algorithms and scoring functions. Here, we provide a comparative overview of two of the most widely used platforms in the field: AutoDock Vina and Schrödinger's Glide.

SoftwareSearch AlgorithmScoring FunctionKey Characteristics
AutoDock Vina Iterated Local Search Global OptimizerEmpirical free energy scoring functionOpen-source, fast, and widely used in academia. It is particularly useful for virtual screening of large compound libraries.
Glide (Schrödinger) Hierarchical search protocol with increasing precision modes (HTVS, SP, XP)ChemScore-based empirical scoring function with extensive validationA commercial software known for its high accuracy in pose prediction and scoring, often used for lead optimization.[7][8][9][10]

Experimental Protocol: A Generalized Docking Procedure

  • Grid Generation: A grid box defining the search space for the docking simulation is generated around the active site of the target protein. The size of the grid is chosen to be large enough to accommodate the aminopyridine derivatives and allow for rotational and translational sampling.

  • Docking Execution: The prepared ligands are then docked into the defined grid box using the chosen software. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the active site.

  • Pose Scoring and Ranking: Each generated pose is evaluated using the software's scoring function, which estimates the binding affinity. The poses are then ranked based on their scores, with the top-ranked poses representing the most probable binding modes.

Diagram of the Docking and Analysis Pipeline

G Input Prepared Protein Prepared Ligands Grid Define Grid Box (Active Site) Input->Grid Docking Execute Docking (AutoDock Vina or Glide) Grid->Docking Output Ranked Poses & Docking Scores Docking->Output Analysis Binding Mode Analysis Interaction Profiling SAR Interpretation Output->Analysis

Caption: A streamlined pipeline illustrating the key stages of a molecular docking and analysis workflow.

Part 3: Post-Docking Analysis: From Data to Drug Design Insights

The output of a docking simulation is a wealth of data that requires careful analysis to extract meaningful biological insights.

Interpreting Docking Scores and Binding Modes

The primary output of a docking simulation is the docking score, which is a numerical value that estimates the binding affinity between the ligand and the protein. A more negative docking score generally indicates a more favorable binding interaction. However, it is crucial to visually inspect the top-ranked poses to ensure that the predicted binding mode is sterically and chemically plausible. Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the aminopyridine derivative and the active site residues should be identified and analyzed.

Comparative Docking Studies in Action

To illustrate the practical application of these principles, we will examine findings from published studies on aminopyridine derivatives targeting different proteins.

Case Study 1: Aminopyrimidine Derivatives as JNK3 Inhibitors

In a study investigating aminopyrimidine derivatives as inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a protein implicated in Alzheimer's disease, researchers used Glide for their docking simulations.[11] The following table summarizes the docking scores for a selection of these derivatives.

Table 1: Glide Docking Scores of Aminopyrimidine Derivatives against JNK3

LigandDocking Score (kcal/mol)Glide Energy (kcal/mol)
Ligand 9D-8.52-54.14
Ligand 9G-8.45-53.87
Ligand 9J-8.79-56.23
Ligand 9L-8.91-55.76

Data adapted from a study on JNK3 inhibitors.[11]

The results indicated that these aminopyrimidine derivatives could bind effectively within the JNK3 active site, with docking scores suggesting strong binding affinities.

Case Study 2: Aminopyridine Derivatives as Anticancer Agents Targeting Beta-Catenin

Another study explored N-protected and deprotected amino acid derivatives of 2-aminopyridine as potential anticancer agents targeting beta-catenin.[2][12][13] The docking analysis revealed favorable binding energies and key interactions with the target protein.[2][12][13] This work highlights the importance of docking in understanding the structure-activity relationships (SAR) of these compounds and guiding the design of more potent inhibitors.

Logical Flow of Docking-Based Drug Design

G Docking_Results Docking Scores & Poses Interaction_Analysis Identify Key Interactions Docking_Results->Interaction_Analysis SAR_Analysis Establish Structure-Activity Relationships Interaction_Analysis->SAR_Analysis Hypothesis_Generation Propose Novel Derivatives with Improved Affinity SAR_Analysis->Hypothesis_Generation

Caption: The iterative process of using docking results to inform the rational design of new and improved drug candidates.

Conclusion: A Powerful Tool for Rational Drug Design

Molecular docking is a potent and versatile computational method that, when applied with rigor and a deep understanding of its underlying principles, can significantly accelerate the discovery and development of novel aminopyridine-based therapeutics. This guide has provided a comprehensive framework for conducting and interpreting docking studies, emphasizing the critical importance of meticulous preparation, the comparative strengths of different software, and the necessity of insightful post-docking analysis. By integrating these computational predictions with experimental validation, researchers can navigate the complex landscape of drug discovery with greater efficiency and a higher probability of success.

References

  • Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5258-5261.
  • G, S., & P, K. (2015). Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives. Journal of Applied Pharmaceutical Science, 5(9), 069-074.
  • Ilyas, U., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2599-2606.
  • Li, W., et al. (2019). The chemical structures of some compounds with 2‐aminopyridine scaffold, and the design of BACE1 inhibitors (D1–D18) bearing 2‐aminopyridine and natural antioxidants. Chemical Biology & Drug Design, 94(5), 1875-1886.
  • Ilyas, U., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science Publishers.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
  • Ilyas, U., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar.
  • Abdel-Maksoud, M. S., et al. (2024). Docking scores and amino acids involved in the interactions for...
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed.
  • Ilyas, U., et al. (2021).
  • Kim, H., et al. (2010). Pyridinyl aminohydantoins as small molecule BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(7), 2269-2273.
  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • Singh, P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PMC.
  • Asadipour, A., et al. (2016). Docking and QSAR Studies of 1,4-Dihydropyridine Derivatives as Anti-Cancer Agent. Letters in Drug Design & Discovery, 13(1), 59-71.
  • Wang, D., et al. (2017). Design, synthesis, immunocytochemistry evaluation, and molecular docking investigation of several 4-aminopyridine derivatives as potential neuroprotective agents for treating Parkinson's disease. Bioorganic Chemistry, 73, 1-10.
  • Fassihi, A., et al. (2017). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.
  • El-Gohary, N. S., & Shaaban, M. I. (2018).
  • Khan, M. A., et al. (2023).
  • Benzenine, D., et al. (2024).
  • Kumar, S., et al. (2021). Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry, 12(2), 2473-2488.
  • Bioinformatics Insights. (2023, March 7). Quick Comparison of Molecular Docking Programs. YouTube.
  • S, S., & P, K. (2013). Comparison of AutoDock and Glide towards the Discovery of PPAR Agonists.
  • Tawfiq, S. F. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Annals of the Romanian Society for Cell Biology, 25(6), 11842-11853.
  • Jain, A. N. (2022). Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows. arXiv.
  • Govindasamy, T., et al. (2013). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. PMC.

Sources

Comparative

Spectroscopic Comparison Guide: Ethyl 5-amino-6-methylpyridine-3-carboxylate vs. Regioisomers

Executive Summary Objective: To provide a definitive spectroscopic framework for distinguishing Ethyl 5-amino-6-methylpyridine-3-carboxylate (Target) from its critical regioisomers, specifically Ethyl 2-amino-6-methylpyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive spectroscopic framework for distinguishing Ethyl 5-amino-6-methylpyridine-3-carboxylate (Target) from its critical regioisomers, specifically Ethyl 2-amino-6-methylpyridine-3-carboxylate .

Core Insight: The primary differentiation relies on the substitution pattern of the pyridine ring protons . The target molecule (5,6-substitution) possesses protons in a meta orientation, yielding singlet resonances in 1H NMR. In contrast, the most common synthetic impurity (2,6-substitution) possesses protons in an ortho orientation, yielding characteristic doublets with a coupling constant (


) of ~8.0 Hz.

Structural Analysis & Isomer Landscape

In the synthesis of substituted pyridines (e.g., via Hantzsch-type cyclization or modification of nicotinates), thermodynamic and kinetic controls often lead to a mixture of regioisomers.

CompoundStructure DescriptionKey Proton RelationshipExpected 1H NMR Pattern
Target (Isomer A) Ethyl 5-amino-6-methylpyridine-3-carboxylate H-2 and H-4 are meta to each other.Two Singlets (or weakly coupled doublets,

Hz)
Isomer B (Alternative) Ethyl 2-amino-6-methylpyridine-3-carboxylate H-4 and H-5 are ortho to each other.Two Doublets (

Hz)
Isomer C (Rare) Ethyl 6-amino-5-methylpyridine-3-carboxylate H-2 and H-4 are meta to each other.Two Singlets (Requires NOE to distinguish from Target)

Diagnostic Workflow (Logic Diagram)

IsomerID Start Crude Product Analysis (1H NMR in DMSO-d6) CheckRegion Analyze Aromatic Region (6.5 - 9.0 ppm) Start->CheckRegion Decision1 Observe Splitting Pattern CheckRegion->Decision1 ResultOrtho Two Doublets (J ~ 8 Hz) Identified: 2-Amino Isomer Decision1->ResultOrtho Ortho Coupling ResultMeta Two Singlets (or d, J < 2 Hz) Candidate: 5-Amino or 6-Amino Decision1->ResultMeta Meta Coupling NOE_Step Perform 1D NOE / NOESY Irradiate Methyl Group (~2.4 ppm) ResultMeta->NOE_Step Decision2 NOE Signal at Aromatic H? NOE_Step->Decision2 TargetConfirmed NOE Observed at H-4? NO: Methyl is adjacent to NH2 CONFIRMED: Target (5-Amino) Decision2->TargetConfirmed Negative NOE to Ring H IsomerCConfirmed NOE Observed at H-4? YES: Methyl is adjacent to H CONFIRMED: Isomer C (6-Amino) Decision2->IsomerCConfirmed Positive NOE to Ring H

Figure 1: Decision tree for spectroscopic validation of Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (1H NMR)

Solvent Selection: DMSO-d6 is recommended over CDCl3 to ensure the exchangeable


 protons are visible and sharp, typically appearing between 5.0–6.5 ppm.
Target: Ethyl 5-amino-6-methylpyridine-3-carboxylate
  • H-2 (Singlet, ~8.5 ppm): This proton is located between the pyridine nitrogen and the electron-withdrawing ester group. It is the most deshielded proton.

  • H-4 (Singlet, ~7.5 ppm): Located between the ester and the amino group. The amino group (electron-donating by resonance) shields this position relative to H-2.

  • Methyl (Singlet, ~2.3 ppm): Appears as a sharp singlet.

  • Amino

    
     (Broad Singlet, ~5.5 ppm):  Integration must correspond to 2 protons.
    
Isomer B: Ethyl 2-amino-6-methylpyridine-3-carboxylate
  • H-4 (Doublet, ~7.8 ppm,

    
     Hz):  Deshielded by the adjacent ester.
    
  • H-5 (Doublet, ~6.5 ppm,

    
     Hz):  Significantly shielded due to being ortho to the methyl group and beta to the amino group (though resonance effects vary). The key identifier is the large ortho coupling .
    
Infrared Spectroscopy (FT-IR)

While NMR provides structural connectivity, IR confirms functional group integrity.

Functional GroupWavenumber (

)
Diagnostic Note
Primary Amine (

)
3300–3500 (Doublet)Two bands (symmetric/asymmetric stretch) confirm primary amine.
Ester Carbonyl (

)
1700–1725 (Strong)Conjugation with the pyridine ring may lower this frequency slightly compared to aliphatic esters.
Pyridine Ring (

)
1580–1600Characteristic "breathing" modes of the heterocycle.

Experimental Validation Protocol

Protocol: Self-Validating Isomer Purity Check

Rationale: This protocol uses the "Singlet vs. Doublet" logic to rapidly screen synthetic batches without requiring expensive 2D NMR for every sample.

  • Preparation: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d6. Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts) that could broaden lines.

  • Acquisition:

    • Run a standard 1H NMR (minimum 8 scans).

    • Set spectral window to -2 to 12 ppm.

  • Analysis Steps:

    • Step 1: Integrate the aromatic region.[1] You expect exactly two integral units relative to the ethyl

      
       quartet (which integrates to 2).
      
    • Step 2: Zoom into the aromatic peaks (7.0–9.0 ppm).

    • Step 3 (Pass/Fail):

      • PASS: Two distinct singlets are observed.[2] (Indicates 5-amino or 6-amino substitution).

      • FAIL: Two doublets with

        
         Hz are observed. (Indicates 2-amino substitution).[2][3]
        
  • Advanced Verification (If PASS):

    • Run a 1D NOE difference experiment irradiating the methyl singlet at ~2.3 ppm.

    • Target Result: No enhancement of the aromatic signal at ~7.5 ppm (H-4). (Because the methyl is adjacent to the amine, not the ring proton).

    • Isomer C Result: Strong enhancement of the aromatic signal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58563477, Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved January 29, 2026, from [Link]

  • Hanser, R., & Reich, H. J. (2024). 1H NMR Chemical Shifts of Heterocycles. Organic Chemistry Data. Retrieved January 29, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved January 29, 2026, from [Link]

  • Moustafa, A. H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.[2] Retrieved January 29, 2026, from [Link]

Sources

Validation

In vitro vs in vivo efficacy of aminopyridine-based compounds

Focus: 4-Aminopyridine (Fampridine) vs. 3,4-Diaminopyridine (Amifampridine) Content Type: Technical Comparison & Experimental Guide Executive Summary: The Permeability Dichotomy In the development of potassium channel bl...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 4-Aminopyridine (Fampridine) vs. 3,4-Diaminopyridine (Amifampridine) Content Type: Technical Comparison & Experimental Guide

Executive Summary: The Permeability Dichotomy

In the development of potassium channel blockers for neurological indications, the distinction between 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) is rarely a question of mechanism, but rather one of compartmentalization.

While both compounds share a core pharmacophore that blocks voltage-gated potassium channels (Kv) to prolong action potentials, their translational utility is bifurcated by the Blood-Brain Barrier (BBB).

  • 4-AP is highly lipophilic, penetrating the CNS to treat central demyelination (e.g., Multiple Sclerosis).

  • 3,4-DAP is less permeable to the BBB, restricting its efficacy to the peripheral neuromuscular junction (NMJ), making it the gold standard for Lambert-Eaton Myasthenic Syndrome (LEMS).

This guide dissects the experimental data required to profile these compounds, moving from patch-clamp potency to in vivo therapeutic indices.

Mechanistic Foundation: The Kv Blockade[1]

Both compounds function as "use-dependent" blockers. They enter the open pore of the Kv channel from the intracellular side, preventing K+ efflux during repolarization. This widens the action potential (AP), keeping Voltage-Gated Calcium Channels (VGCC) open longer, thereby increasing presynaptic Ca²⁺ influx and neurotransmitter release.[1][2]

Diagram 1: Mechanism of Action (MOA)

This diagram illustrates the signal amplification cascade common to both compounds.

MOA Drug Aminopyridine (4-AP / 3,4-DAP) Kv Kv Channel (Blockade) Drug->Kv Intracellular Binding AP Action Potential (Broadening) Kv->AP Delays Repolarization Ca VGCC (Prolonged Opening) AP->Ca Increases Ca2+ Influx Rel Vesicle Fusion (ACh Release) Ca->Rel Quantal Content Eff Muscle/Nerve Excitation Rel->Eff EPP Generation

Caption: Signal amplification cascade. Blockade of Kv channels leads to enhanced calcium influx and subsequent neurotransmitter release.[1][3]

In Vitro Profiling: Potency & Selectivity

In the petri dish, the BBB does not exist. Therefore, in vitro assays often show comparable potency or favor 3,4-DAP due to its higher affinity for specific Kv subtypes found at the NMJ (e.g., Kv3 family).

Comparative Data: In Vitro Potency
Parameter4-Aminopyridine (4-AP)3,4-Diaminopyridine (3,4-DAP)Experimental Context
Primary Target Kv1.1, Kv1.2 (Shaker)Kv1 family & Kv3 familyWhole-cell Patch Clamp
IC50 (Kv1.1) ~150 - 290 µM~100 - 200 µMCHO Cells / Oocytes
IC50 (Kv3.1) > 500 µM~1.5 - 10 µMHigh affinity at NMJ
Quantal Release +50-100% increase+1000% increaseMouse Diaphragm (Low Ca²⁺)
Metabolic Stability High (Excreted unchanged)Low (Acetylated to inactive 3-Ac)Hepatocyte Microsomes
Protocol: Whole-Cell Patch Clamp (Voltage Clamp)

Objective: Determine IC50 for Kv channel blockade.

  • Preparation: Transfect CHO or HEK293 cells with human Kv1.1 or Kv1.2 cDNA.

  • Solutions:

    • Extracellular (Bath): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular (Pipette): 140 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • Recording:

    • Pull borosilicate glass pipettes (Resistance: 2–4 MΩ).

    • Achieve GΩ seal and break-in to whole-cell mode.

    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 200–500 ms to elicit K+ current.

  • Application: Perfusion of drug (0.1 µM – 10 mM).

  • Analysis: Measure peak steady-state current. Fit data to the Hill equation:

    
    
    Note: Ensure leak subtraction (P/4 protocol) is used to remove passive currents.
    

The Translational Gap: In Vivo Efficacy

The "In Vitro Paradox" is that while 3,4-DAP often looks superior in slice recordings (especially at the NMJ), 4-AP is frequently more effective for CNS indications because it actually reaches the target.

Diagram 2: The Screening Funnel (In Vitro to In Vivo)

This workflow highlights the critical "Go/No-Go" decision point at the PK/BBB stage.

Workflow Hit Hit Identification (Kv Blockade) Patch Patch Clamp (IC50) High Potency Desired Hit->Patch Slice Brain/NMJ Slice (Quantal Release) Patch->Slice Decision PK & BBB Profiling (CRITICAL STEP) Slice->Decision CNS High BBB Permeability (Candidate: 4-AP) Decision->CNS High LogP PNS Low BBB Permeability (Candidate: 3,4-DAP) Decision->PNS Low LogP Model_CNS In Vivo: Seizure Threshold & Demyelination Models CNS->Model_CNS Model_PNS In Vivo: CMAP & Rotarod (LEMS Models) PNS->Model_PNS

Caption: Translational workflow. The PK/BBB profiling stage determines the clinical indication (CNS vs. Peripheral).

In Vivo Pharmacokinetics & Safety Profile

The therapeutic window for aminopyridines is narrow. Seizures are the dose-limiting toxicity for 4-AP.

Metric4-AP (CNS Focused)3,4-DAP (Peripheral Focused)
BBB Penetration High (Rapid CNS entry)Low (Restricted entry)
Tmax (Mouse) ~30 mins (Oral)~20-40 mins (Oral)
Half-life (T1/2) ~1 - 3 hours~30 - 45 mins (Requires frequent dosing)
Seizure Risk High (Dose-limiting)Low (at therapeutic doses)
Metabolism Minimal (Renal excretion)Acetylation (NAT2 dependent)
Protocol: In Vivo Efficacy (CMAP Recording)

Objective: Assess peripheral neurotransmission efficacy (3,4-DAP context).

  • Subjects: C57BL/6 mice or LEMS model mice (passive transfer of LEMS IgG).

  • Anesthesia: Ketamine/Xylazine (IP). Maintain body temp at 37°C.

  • Setup:

    • Stimulating electrode: Sciatic nerve (proximal).

    • Recording electrode: Gastrocnemius muscle.

  • Baseline: Record Compound Muscle Action Potential (CMAP) amplitude at baseline (low frequency 0.5 Hz).

  • Challenge: Administer 3,4-DAP (e.g., 2 mg/kg IP).

  • Readout: Measure % increase in CMAP amplitude over 60 minutes.

    • Success Criteria: >20-30% increase in CMAP amplitude indicates successful NMJ potentiation.

    • Safety Check: Monitor for fasciculations or tremors (signs of overdose).

Strategic Selection Guide

When selecting a lead compound or designing a derivative:

  • Targeting MS or SCI (Central):

    • Select: 4-AP derivatives.

    • Optimization: Focus on sustained release formulations (to avoid Cmax spikes that trigger seizures) or derivatives with higher Kv1 selectivity to lower the seizure threshold.

    • Key Assay: Rotarod performance in demyelinated mice (cuprizone model).

  • Targeting LEMS or Myasthenia (Peripheral):

    • Select: 3,4-DAP derivatives.

    • Optimization: Focus on metabolic stability. 3,4-DAP is rapidly acetylated by NAT enzymes (N-acetyltransferase). Deuterated versions or slow-release forms are highly desirable to extend T1/2.

    • Key Assay: Ex vivo diaphragm muscle twitch tension.

References

  • Sherratt, R. M., et al. (1980). The effects of 4-aminopyridine on normal and demyelinated mammalian nerve fibres. Journal of Physiology. [Link]

  • Lemeignan, M., et al. (1984).[2] Evaluation of 4-aminopyridine and 3,4-diaminopyridine penetrability into cerebrospinal fluid in anesthetized rats.[4] Brain Research.[4][5] [Link]

  • Sanders, D. B., et al. (2000). 3,4-Diaminopyridine in Lambert-Eaton myasthenic syndrome: A randomized, double-blind, placebo-controlled trial. Neurology.[1][6] [Link]

  • Strupp, M., et al. (2017). Aminopyridines for the treatment of neurologic disorders.[1][6] Neurology: Clinical Practice. [Link]

  • Brugger, F., et al. (2015). The potential of 4-aminopyridine derivatives in the treatment of neurodegenerative diseases.[7] CNS & Neurological Disorders. [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-amino-6-methylpyridine-3-carboxylate proper disposal procedures

Executive Summary & Immediate Action Status: Hazardous Chemical Waste (Non-RCRA Listed, but Toxic/Irritant) Primary Disposal Route: High-Temperature Incineration via licensed hazardous waste contractor. Immediate Prohibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Non-RCRA Listed, but Toxic/Irritant) Primary Disposal Route: High-Temperature Incineration via licensed hazardous waste contractor. Immediate Prohibition: Do NOT dispose of down the drain, in trash, or by evaporation.

Ethyl 5-amino-6-methylpyridine-3-carboxylate (CAS: 1008138-73-5) is an aminopyridine derivative. While not explicitly listed on the EPA’s P-list (acutely hazardous) or U-list, aminopyridines are biologically active (potential potassium channel blockers) and must be managed with a high safety margin. Treat this compound as Toxic and Irritating during all disposal workflows.

Chemical Profile & Hazard Identification

Before disposal, verify the waste stream properties against this profile to ensure compatibility.

PropertySpecification
Chemical Name Ethyl 5-amino-6-methylpyridine-3-carboxylate
CAS Number 1008138-73-5
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Physical State Solid (Powder/Crystalline)
Acidity/Basicity Weak Base (Aminopyridine moiety)
GHS Hazards H303: May be harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Incompatibilities Strong Oxidizing Agents, Strong Acids, Acid Chlorides

Waste Segregation & Decision Logic

Effective disposal requires strict segregation to prevent cross-reactivity in waste drums. Use the following logic flow to determine the correct waste stream.

Disposal_Logic Start Waste Generation: Ethyl 5-amino-6-methylpyridine-3-carboxylate State_Check Determine Physical State Start->State_Check Solid Solid Waste State_Check->Solid Liquid Liquid Waste State_Check->Liquid Pure_Solid Pure Substance / Expired Stock Solid->Pure_Solid Debris Contaminated Debris (Gloves, Weigh Boats, Paper) Solid->Debris Solvent_Check Solvent Base? Liquid->Solvent_Check Bin_Solid Container: Solid Hazardous Waste Label: 'Toxic Solid, Organic' Pure_Solid->Bin_Solid Pack in Secondary Container Bin_Debris Container: Solid Hazardous Debris (Double Bagged) Debris->Bin_Debris Org_Stream Organic Solvent Stream (Halogenated or Non-Halogenated) Solvent_Check->Org_Stream DCM, MeOH, EtOAc Aq_Stream Aqueous Stream (Check pH) Solvent_Check->Aq_Stream Water/Buffer Bin_Org Container: Organic Waste Carboy Label: 'Flammable/Toxic' Org_Stream->Bin_Org Bin_Aq Container: Aqueous Waste Carboy (Do NOT mix with Acids if basic) Aq_Stream->Bin_Aq

Figure 1: Waste stream segregation logic for Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired chemicals, synthesis yield, or spilled powder.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or work within a fume hood.

  • Primary Containment: Transfer the solid into a screw-top jar or a heavy-duty polyethylene bag. Do not leave loose powder in the waste drum.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "Ethyl 5-amino-6-methylpyridine-3-carboxylate" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Place the sealed jar/bag into the laboratory's designated "Solid Hazardous Waste" drum.

  • Disposal Method: The waste contractor will process this via Incineration to ensure complete thermal destruction of the pyridine ring.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, or HPLC waste.

  • Compatibility Check:

    • Organic Solvents: If dissolved in methanol, ethyl acetate, or DCM, pour into the "Organic Solvent Waste" carboy.

    • Aqueous Solutions: If in acidic aqueous solution, neutralize to pH 6-8 before disposal if your facility requires it, OR dispose directly into "Aqueous Hazardous Waste."

    • Warning: Do not mix with strong oxidizing acids (e.g., Nitric Acid waste) as this may generate heat or toxic nitropyridine byproducts.

  • Rinsing: Triple rinse the empty original container with a compatible solvent. Add the rinsate to the liquid waste container.

Protocol C: Contaminated Debris

Applicable for: Syringes, needles, weigh boats, and gloves.

  • Sharps: Contaminated needles must go into a Red Biohazard/Sharps Bin labeled for chemical contamination.

  • Soft Debris: Gloves and paper towels should be double-bagged in clear plastic bags, sealed with tape, and placed in the dry solid waste bin.

Emergency Response (Spills during Disposal)

If a spill occurs during the transfer to waste containers:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don PPE (Respiratory protection is critical for powders).[2]

  • Contain: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Clean:

    • Scoop up the material using a dustpan or stiff paper.

    • Wipe the surface with a soap/water solution.[3]

    • Place all cleanup materials into the "Solid Hazardous Waste" stream.

  • Report: Document the spill according to your facility's EHS protocols.

Regulatory Compliance & Grounding

  • US EPA (RCRA): This compound is not P-listed or U-listed.[4] However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to oral toxicity (H303) and potential aquatic toxicity common to aminopyridines, it must be managed as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58563477, Ethyl 5-amino-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

Sources

Handling

Mastering the Safe Handling of Ethyl 5-amino-6-methylpyridine-3-carboxylate: A Guide for Laboratory Professionals

For researchers engaged in the dynamic field of drug development, the ability to handle novel chemical entities with precision and safety is paramount. Ethyl 5-amino-6-methylpyridine-3-carboxylate, a key building block i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug development, the ability to handle novel chemical entities with precision and safety is paramount. Ethyl 5-amino-6-methylpyridine-3-carboxylate, a key building block in medicinal chemistry, requires a comprehensive understanding of its properties to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for its safe handling, from initial risk assessment to final disposal.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any manipulation of Ethyl 5-amino-6-methylpyridine-3-carboxylate, a thorough understanding of its hazard profile is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • May be harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation (Skin corrosion/irritation)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

These classifications are not merely procedural hurdles; they are critical indicators of the compound's potential to cause harm upon exposure. Skin and eye irritation are common for many laboratory chemicals, but the potential for respiratory irritation necessitates specific engineering controls to prevent inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling Ethyl 5-amino-6-methylpyridine-3-carboxylate, with the rationale behind each choice.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield should be worn when there is a splash potential.[3]Protects against splashes and airborne particles that can cause serious eye irritation.[1][3]
Hand Protection Chemically impermeable gloves.Prevents skin contact that can lead to irritation.[1][2]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area with local exhaust. However, if dust or aerosols are generated, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling the compound, which can cause respiratory irritation.[1]

Engineering Controls: Creating a Safe Workspace

While PPE is crucial, it should not be the sole method of protection. Engineering controls are designed to remove the hazard at its source.

  • Ventilation: Always handle Ethyl 5-amino-6-methylpyridine-3-carboxylate in a well-ventilated area.[2] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Operational Protocol: A Step-by-Step Approach to Safe Handling

The following workflow is designed to mitigate the risks associated with handling Ethyl 5-amino-6-methylpyridine-3-carboxylate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Pipette or Syringe handle_dissolve->handle_transfer clean_decontaminate Decontaminate Work Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_ppe Remove and Dispose of PPE Correctly clean_decontaminate->clean_ppe clean_waste Dispose of Chemical Waste in Labeled Container clean_ppe->clean_waste

Caption: Workflow for Safe Handling of Ethyl 5-amino-6-methylpyridine-3-carboxylate.

Step 1: Preparation

  • Don Appropriate PPE: Before entering the laboratory, put on a lab coat, safety goggles, and chemically resistant gloves.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels, within the fume hood to minimize movement of the compound in open air.

Step 2: Handling

  • Weighing: Carefully weigh the desired amount of Ethyl 5-amino-6-methylpyridine-3-carboxylate on weighing paper inside the fume hood. Avoid creating dust.

  • Dissolution: If the protocol requires a solution, add the solvent to the reaction vessel first, then slowly add the weighed compound. This helps to prevent the dispersal of dust.

  • Transfer: Use a pipette or syringe for liquid transfers to avoid splashes.

Step 3: Cleanup and Disposal

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent to remove any residual contamination.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including weighing paper, pipette tips, and excess chemical, in a clearly labeled hazardous waste container. Do not allow the chemical to enter drains.[2] Follow your institution's specific guidelines for chemical waste disposal.

Storage and Incompatibilities

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Keep the container tightly closed and store in a cool, dark place.

  • Incompatible Materials: Store away from strong oxidizing agents.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4] Remove and wash contaminated clothing before reuse.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If respiratory symptoms develop, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[2] Prevent the spill from entering drains.

By adhering to these detailed procedures, researchers can confidently and safely handle Ethyl 5-amino-6-methylpyridine-3-carboxylate, fostering a secure and productive laboratory environment.

References

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • PubChem. Ethyl 5-amino-6-methylpyridine-3-carboxylate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-amino-6-methylpyridine-3-carboxylate
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Ethyl 5-amino-6-methylpyridine-3-carboxylate
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